molecular formula C11H8N2O2 B1632700 2-(2-Nitrophenyl)pyridine CAS No. 4253-81-0

2-(2-Nitrophenyl)pyridine

Cat. No.: B1632700
CAS No.: 4253-81-0
M. Wt: 200.19 g/mol
InChI Key: VCWYADDAXFOQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitrophenyl)pyridine is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWYADDAXFOQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311972
Record name 2-(2-Nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4253-81-0
Record name 2-(2-Nitrophenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4253-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 2-(2-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(2-Nitrophenyl)pyridine

Introduction

This compound is a biaryl heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a pyridine ring linked to a nitrophenyl moiety at the 2-position, provides a unique electronic and steric profile. The pyridine ring, a common scaffold in pharmaceuticals, enhances water solubility and offers a basic nitrogen atom for interaction with biological targets.[1][2] The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle, most notably for its ability to be reduced to an amine, which serves as a crucial precursor for a wide array of functional groups.[3]

This technical guide offers a comprehensive overview of the physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also insights into its reactivity, synthesis, and potential applications.

Core Molecular Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in quantitative experiments.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂[4]
Molecular Weight 200.2 g/mol [4]
IUPAC Name This compound
InChI Key VCWYADDAXFOQMH-UHFFFAOYSA-N[4]
SMILES C1=CC=C(C(=C1)C2=CC=CC=N2)--INVALID-LINK--[O-][4]
Appearance Expected to be a solid at room temperature[5][6]
Exact Mass 200.058578 g/mol [4]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key expected features are detailed below.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will be distinct from those on the nitrophenyl ring. The proton ortho to the pyridine nitrogen (at the C6 position) is expected to be the most downfield-shifted proton of that ring system due to the deshielding effect of the nitrogen atom. The protons on the nitrophenyl ring will also exhibit characteristic shifts influenced by the strongly electron-withdrawing nitro group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display 11 distinct signals for the 11 carbon atoms in the molecule, assuming no accidental equivalence. The carbons attached to the nitrogen and nitro groups will be significantly shifted.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The most characteristic vibrations for this compound are:

    • ~1520-1550 cm⁻¹ and ~1340-1370 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O), respectively.

    • ~1580-1610 cm⁻¹: C=N stretching vibration within the pyridine ring.

    • ~1400-1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.

    • ~3000-3100 cm⁻¹: C-H stretching of the aromatic protons.

  • Mass Spectrometry (MS): In a mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 200, corresponding to its molecular weight.[4]

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its two constituent aromatic rings. The pyridine ring is electron-deficient, while the nitrophenyl ring is strongly deactivated by the nitro group.

  • Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties, allowing it to react with acids to form pyridinium salts. This basicity is a key feature for modulating the physicochemical properties of molecules in drug design.[7]

  • Reactivity of the Nitro Group: The most synthetically valuable reaction of the nitro group is its reduction to an aniline derivative. This transformation is a cornerstone of synthetic chemistry as it unlocks a plethora of subsequent reactions, such as diazotization, amide formation, and reductive amination. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acidic media.

  • Aromatic Substitution:

    • Electrophilic Aromatic Substitution (EAS): Both rings are strongly deactivated towards electrophilic attack. The pyridine ring, especially when protonated under acidic conditions, is highly resistant to EAS.[8] If forced under harsh conditions, substitution would likely occur at the 3-position of the pyridine ring.[8][9] The nitrophenyl ring is also heavily deactivated.

    • Nucleophilic Aromatic Substitution (SₙAr): While the parent molecule lacks a suitable leaving group for SₙAr, the principle is important. The pyridine ring is susceptible to nucleophilic attack at the 2- and 4-positions.[7] The presence of the powerful nitro group makes the nitrophenyl ring highly activated towards SₙAr if a leaving group (e.g., a halogen) were present ortho or para to it.

Below is a diagram illustrating the key reactive sites and potential transformations of the molecule.

Reactivity_of_2_2_Nitrophenylpyridine Key Reactive Sites and Transformations main This compound N_Py Pyridine Nitrogen (Basicity, Alkylation) main->N_Py H+ or R-X NO2_group Nitro Group (Reduction) main->NO2_group [H] Pyridinium Pyridinium Salt N_Py->Pyridinium Forms Salt/Quat Amino 2-(2-Aminophenyl)pyridine (Versatile Intermediate) NO2_group->Amino Reduction (e.g., SnCl2/HCl)

Caption: Key reactive sites and transformations of this compound.

Synthesis and Purification

While various methods exist for constructing biaryl systems, a highly effective and common strategy for synthesizing this compound is the Suzuki cross-coupling reaction. This method is renowned for its mild reaction conditions and broad functional group tolerance.

Proposed Synthetic Protocol: Suzuki Cross-Coupling

This protocol describes the coupling of 2-bromopyridine with 2-nitrophenylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄, is used because it efficiently catalyzes the key steps of the cross-coupling cycle (oxidative addition, transmetalation, and reductive elimination).

  • Base: An aqueous base like sodium carbonate (Na₂CO₃) is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species.

  • Solvent System: A two-phase system of toluene and water is often used. Toluene dissolves the organic starting materials and catalyst, while water dissolves the inorganic base. This allows all components to interact effectively at the phase interface.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromopyridine (1.0 eq), 2-nitrophenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Solvent Addition: Add toluene and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq). The typical solvent ratio is 4:1 toluene:water.

  • Reaction Execution: Heat the mixture to reflux (approximately 85-95 °C) under a nitrogen or argon atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with an organic solvent like ethyl acetate (2x). Combine all organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - 2-Bromopyridine - 2-Nitrophenylboronic acid - Pd(PPh3)4 - Toluene/Na2CO3(aq) reflux 2. Heat to Reflux (12-24h) reagents->reflux extract 3. Liquid-Liquid Extraction reflux->extract Reaction Mixture wash 4. Wash with Brine extract->wash dry 5. Dry & Concentrate wash->dry purify 6. Column Chromatography dry->purify product Pure this compound purify->product Final Product

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a sophisticated building block for creating more complex molecules.

  • Scaffold for Medicinal Chemistry: Pyridine derivatives are ubiquitous in modern pharmaceuticals, found in drugs for a vast range of conditions including cancer, HIV, tuberculosis, and hypertension.[10][11] The pyridine moiety in this compound can serve as a core scaffold, with the nitrophenyl group providing a vector for diversification.

  • Intermediate for Chemical Libraries: The dual functionality of the molecule is key. The pyridine nitrogen can be used to form salts or to direct metallation, while the nitro group can be reduced to an amine. This allows for two distinct points of modification, enabling the rapid synthesis of a library of related compounds for high-throughput screening in drug discovery programs.

  • Ligand in Coordination Chemistry: The pyridine nitrogen can act as a ligand to coordinate with metal ions. The specific steric and electronic properties imparted by the nitrophenyl substituent can be used to fine-tune the properties of the resulting metal complexes for applications in catalysis or materials science.

Safety and Handling

  • Hazards: Assumed to be harmful if swallowed, and to cause skin and eye irritation.[5][13][14] May cause respiratory irritation upon inhalation of dust.[13][14]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][14] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6][14]

References

Spectroscopic Data of 2-(2-Nitrophenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for 2-(2-nitrophenyl)pyridine, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. The guide emphasizes the causal relationships behind the observed spectral features, providing a framework for robust structural elucidation and characterization.

Introduction: The Structural Significance of this compound

This compound is a biaryl system where a pyridine ring is connected to a nitrophenyl moiety. The relative orientation of these two rings and the electronic effects of the nitro group profoundly influence its chemical reactivity and physical properties. Accurate and unambiguous characterization of this molecule is paramount for its application in synthetic chemistry and drug design. Spectroscopic techniques provide a powerful toolkit for this purpose, offering a detailed fingerprint of the molecular structure.

The molecular structure of this compound is depicted below. The numbering of the atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing Sample Dissolve ~5-10 mg of this compound Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) Sample->Solvent Transfer to NMR tube Standard Add internal standard (e.g., TMS) Solvent->Standard Transfer to NMR tube NMR_Tube NMR_Tube Standard->NMR_Tube Transfer to NMR tube Spectrometer Place sample in NMR spectrometer (e.g., 400 MHz) Lock Lock on deuterium signal Spectrometer->Lock Shim Shim for magnetic field homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C NMR spectra Shim->Acquire FID Fourier Transform FID Phase Phase correction FID->Phase Baseline Baseline correction Phase->Baseline Integrate Integrate ¹H signals Baseline->Integrate Reference Reference spectra to TMS (0 ppm) Integrate->Reference

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show eight distinct signals in the aromatic region, corresponding to the eight protons on the two aromatic rings. The chemical shifts are influenced by the electronegativity of the nitrogen atom in the pyridine ring and the electron-withdrawing nature of the nitro group.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H6~8.7d~4.8
H4~7.8td~7.7, 1.8
H3~7.3d~7.8
H5~7.2ddd~7.5, 4.8, 1.2
H3'~8.2dd~8.1, 1.2
H6'~7.7dd~7.8, 1.5
H4'~7.6td~7.8, 1.2
H5'~7.5td~8.1, 1.5

Note: The data presented in this table is predicted based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Interpretation:

  • Pyridine Ring Protons: The proton at the C6 position (H6) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a doublet. The other pyridine protons (H3, H4, H5) will appear in the range of 7.2-7.8 ppm with characteristic splitting patterns (triplet of doublets for H4, doublet for H3, and doublet of doublets of doublets for H5).

  • Nitrophenyl Ring Protons: The nitro group is strongly electron-withdrawing, which deshields the ortho (H3') and para (H5') protons. The proton ortho to the nitro group (H3') is expected to be the most deshielded proton on this ring. The coupling between adjacent protons will result in doublets and triplet-like signals.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will show 11 distinct signals for the 11 carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~156
C6~149
C4~136
C5~124
C3~121
C1'~135
C2'~148
C6'~133
C4'~132
C5'~129
C3'~124

Note: This data is predicted based on known values for substituted pyridines and nitrobenzenes. Experimental verification is necessary.

Interpretation:

  • Pyridine Ring Carbons: The carbon atom attached to the nitrogen (C2 and C6) are the most deshielded in the pyridine ring. The carbon directly bonded to the nitrophenyl ring (C2) will be significantly downfield.

  • Nitrophenyl Ring Carbons: The carbon atom bearing the nitro group (C2') will be highly deshielded due to the strong electron-withdrawing effect. The carbon atom attached to the pyridine ring (C1') will also be downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_SamplePrep Sample Preparation (KBr Pellet) cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing Sample Grind 1-2 mg of sample KBr with ~100 mg of dry KBr Sample->KBr Pellet Press into a transparent pellet KBr->Pellet Spectrometer Place pellet in FTIR spectrometer Background Acquire background spectrum Spectrometer->Background Sample_Spectrum Acquire sample spectrum Background->Sample_Spectrum Absorbance Convert to absorbance Baseline Baseline correction Absorbance->Baseline Peak_Picking Identify peak frequencies Baseline->Peak_Picking

Caption: Standardized workflow for IR sample preparation and data acquisition using the KBr pellet method.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic rings and the nitro group.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
1600-1450C=C and C=N stretchAromatic rings
1530-1500Asymmetric NO₂ stretchNitro group
1350-1330Symmetric NO₂ stretchNitro group
850-750C-H out-of-plane bendAromatic (substitution pattern)

Interpretation:

  • Aromatic C-H Stretching: Weak to medium intensity bands are expected above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on both aromatic rings.

  • Aromatic Ring Vibrations: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine and benzene rings.

  • Nitro Group Vibrations: The most diagnostic peaks for this molecule are the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group, typically appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • C-H Out-of-Plane Bending: The pattern of bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. A SpectraBase entry confirms the availability of a mass spectrum for this compound.[1]

Experimental Protocol for MS Data Acquisition

MS_Workflow cluster_SampleIntro Sample Introduction cluster_MassAnalysis Mass Analysis cluster_DataOutput Data Output Sample Introduce sample into the mass spectrometer Ionization Ionize the sample (e.g., Electron Ionization) Sample->Ionization Acceleration Accelerate ions in an electric field Separation Separate ions based on m/z ratio Acceleration->Separation Detection Detect the ions Separation->Detection Mass_Spectrum Generate a mass spectrum (abundance vs. m/z) Detection->Mass_Spectrum

Caption: Generalized workflow for mass spectrometry analysis.

Mass Spectrum and Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 200, corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the nitro group and the biaryl linkage.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
200[M]⁺ (Molecular ion)
170[M - NO]⁺
154[M - NO₂]⁺
127[C₉H₇N]⁺ (loss of C₆H₄NO₂)
78[C₅H₄N]⁺ (pyridyl cation)

Fragmentation Pathway:

Fragmentation_Pathway M [C₁₁H₈N₂O₂]⁺˙ m/z = 200 M_minus_NO [C₁₁H₈NO]⁺ m/z = 170 M->M_minus_NO -NO M_minus_NO2 [C₁₁H₈N]⁺ m/z = 154 M->M_minus_NO2 -NO₂ Pyridylphenyl_cation [C₁₁H₉N]⁺ m/z = 155 Biphenyl_radical_cation [C₁₂H₈]⁺˙ m/z = 152

References

Crystal structure of 2-(2-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-(Aryl)-1,3-thiazolo[4,5-b]pyridine Derivatives

Introduction: The Privileged Thiazolo[4,5-b]pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The thiazolo[4,5-b]pyridine core is one such scaffold.[1] As a fused heterocyclic system and a bioisostere of purines, it has been the foundation for developing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they bind to target proteins and exert their effects.

Understanding the precise atomic arrangement through single-crystal X-ray diffraction is therefore not merely an academic exercise; it is a critical step in rational drug design. This guide provides a comprehensive overview of the synthesis, crystallization, and detailed structural analysis of a representative compound, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, offering insights and methodologies directly applicable to its structural isomer, 2-(2-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, and other derivatives.

Part 1: Synthesis and Crystallization

The construction of the thiazolo[4,5-b]pyridine ring system can be achieved through several synthetic routes. A common and effective method involves the cyclization of a substituted 2-aminopyridine precursor. The causality behind this choice lies in its efficiency and modularity, allowing for the introduction of various aryl groups at the 2-position of the thiazole ring.

A plausible synthetic pathway begins with the reaction of 3-(diisopropylaminothiocarbonylthio)-2-aminopyridine with a substituted benzoic acid (e.g., 2-nitrobenzoic acid or 3-nitrobenzoic acid) in the presence of a dehydrating and cyclizing agent like phosphorus oxychloride (POCl₃).[6][7][8] The reaction proceeds via an initial acylation of the amino group of the pyridine, followed by an intramolecular cyclization to form the fused thiazolo[4,5-b]pyridine system.

Obtaining single crystals suitable for X-ray diffraction is the most critical and often challenging step.[9] The success of crystallization depends on factors like purity, solvent choice, and the rate of crystal growth.[10] For small organic molecules like the title compound, slow evaporation of a saturated solution is a highly effective technique.[11] The choice of solvent is paramount; a solvent in which the compound is moderately soluble is ideal to allow for slow, ordered growth rather than rapid precipitation.[10][12]

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization A Reactants: 2-Aminopyridine Derivative + 2-Nitrobenzoic Acid B Reaction Conditions: Reflux with POCl₃ A->B Step 1: Acylation C Crude Product: 2-(2-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine B->C Step 2: Cyclization D Dissolution in Suitable Solvent (e.g., Chloroform) C->D Purification E Slow Evaporation D->E Controlled Environment F Formation of High-Quality Single Crystals E->F Intermolecular_Interactions cluster_packing Crystal Packing via π-π Stacking mol1 Molecule A (Thiazolopyridine Plane) mol2 Molecule B (Inversion Related) (Phenyl Plane) mol1->mol2  π-π stacking (3.53 Å) mol3 Molecule C (Thiazolopyridine Plane) mol2->mol3  π-π stacking mol4 Molecule D (Inversion Related) (Phenyl Plane) mol3->mol4  π-π stacking

References

Molecular structure of 2-(2-Nitrophenyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-(2-Nitrophenyl)pyridine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the this compound Scaffold

The this compound scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. As a structural class, these derivatives serve as versatile building blocks and key intermediates in the synthesis of a wide range of functional molecules.[1][2] The pyridine ring, a bioisostere of a phenyl group, enhances aqueous solubility and offers a key site for hydrogen bonding, which is pivotal in drug-receptor interactions.[3][4] The presence and orientation of the 2-nitrophenyl substituent introduce unique steric and electronic properties that dictate the molecule's overall conformation, reactivity, and ultimately, its biological activity.

This guide provides an in-depth exploration of the molecular architecture of this compound derivatives. We will dissect the conformational intricacies, detail robust synthetic and analytical methodologies, and discuss the functional implications of their structural features, particularly in the context of drug discovery and development.[5][6]

Part 1: Molecular Structure and Conformational Analysis

The defining structural feature of this compound is the covalent bond between the C2 position of the pyridine ring and the C1 position of the nitrophenyl ring. The intrinsic properties of this biaryl linkage are central to the molecule's three-dimensional structure.

Rotational Isomerism and Dihedral Angle

The single bond connecting the two aromatic rings allows for rotational isomerism. The preferred conformation is a balance between two opposing forces:

  • Steric Hindrance: The ortho-nitro group on the phenyl ring creates significant steric clash with the pyridine ring's nitrogen atom and its adjacent C-H bond. This repulsion forces the two rings out of planarity.

  • π-Conjugation: A planar conformation would maximize the overlap of the π-orbitals between the two rings, leading to electronic stabilization.

The resulting equilibrium conformation is non-planar. The degree of this twist is quantified by the dihedral angle between the planes of the pyridine and phenyl rings. X-ray crystallographic studies of related derivatives show that this angle is significant. For instance, in 2-N-phenylamino-3-nitro-4-methylpyridine, the dihedral angle between the pyridine and phenyl rings is 6.20(15)°.[7] In another example, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, the dihedral angle between the thiazolopyridine and benzene rings is a mere 3.94 (6)°, though the nitro group itself is slightly rotated out of its ring's plane.[8] This non-planar arrangement is a critical determinant of the molecule's shape and its ability to fit into the binding pockets of biological targets.

Influence of the Ortho-Nitro Group

The nitro group at the ortho position is not merely a steric blocker; its strong electron-withdrawing nature significantly influences the electronic distribution across the molecule. Furthermore, its orientation relative to the pyridine ring is crucial. DFT calculations and X-ray data reveal that the planar NO₂ group is often slightly twisted relative to the plane of the phenyl ring to which it is attached, a consequence of minimizing intramolecular steric strain.[7] This subtle twist can impact intermolecular interactions, such as hydrogen bonding and π-π stacking in the solid state.

Visualization 1: General Molecular Structure

Below is a diagram illustrating the key structural features and the critical dihedral angle in a generic this compound derivative.

Caption: Key structural features of this compound.

Part 2: Synthesis and Structural Elucidation

The synthesis of this compound derivatives often relies on modern cross-coupling reactions, which offer high efficiency and functional group tolerance. The subsequent structural verification is a multi-step process involving spectroscopic and crystallographic techniques.

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

A field-proven and highly versatile method for constructing the C-C bond between the two aryl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][9]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) acetate/triphenylphosphine system is frequently employed. Pd(II) is reduced in situ to the active Pd(0) catalyst, which initiates the catalytic cycle. The phosphine ligand stabilizes the palladium complex and facilitates the oxidative addition and reductive elimination steps.

  • Base: A mild base like potassium carbonate is essential. It activates the boronic acid component, forming a more nucleophilic boronate species, which is crucial for the transmetalation step.

  • Solvent System: A mixture of solvents, such as acetonitrile and methanol, is often used to ensure the solubility of both the organic substrates and the inorganic base.[9]

Experimental Protocol: Synthesis of a this compound Derivative

This protocol is a representative example for the synthesis of a substituted 2-phenylpyridine derivative via Suzuki coupling.

Materials:

  • 2-Chloro-pyridine derivative (1.0 eq)

  • (2-Nitrophenyl)boronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.10 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile/Methanol solvent mixture (e.g., 1:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add the 2-chloro-pyridine derivative, (2-nitrophenyl)boronic acid, potassium carbonate, and triphenylphosphine.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times. Add the degassed acetonitrile/methanol solvent mixture via syringe.

  • Catalyst Addition: Add the palladium(II) acetate catalyst to the stirred solution under a positive pressure of inert gas.

  • Reaction: Heat the mixture to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Add water to quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization 2: Synthetic and Analytical Workflow

The following diagram outlines the logical flow from synthesis to complete structural characterization.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis start Reactants: 2-Halopyridine (2-Nitrophenyl)boronic acid reaction Suzuki-Miyaura Cross-Coupling start->reaction purification Work-up & Column Chromatography reaction->purification product Purified Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms xray Single Crystal X-ray Diffraction nmr->xray If suitable crystals form final Confirmed Molecular Structure nmr->final ms->xray If suitable crystals form ms->final xray->final

Caption: Workflow from synthesis to structural confirmation.

Part 3: Spectroscopic and Crystallographic Characterization

A combination of analytical techniques is required to unambiguously determine the molecular structure. Each method provides complementary information.

Spectroscopic Analysis
  • NMR Spectroscopy (¹H and ¹³C): NMR is the first line of analysis for confirming the successful formation of the desired product. The ¹H NMR spectrum will show characteristic signals for both the pyridine and the nitrophenyl rings in the aromatic region (typically δ 7-9 ppm). The coupling patterns (e.g., doublets, triplets) provide information about the substitution pattern on each ring.[10] ¹³C NMR confirms the number of unique carbon environments.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. For this compound derivatives, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O) are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[12]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the synthesized compound, which is used to confirm its elemental composition.[10]

Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state.[13] It is the gold standard for determining precise bond lengths, bond angles, and the critical dihedral angle between the aromatic rings.[14]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent from a concentrated solution of the purified compound.[14]

  • Mounting: Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. Collect diffraction data using monochromatic X-rays as the crystal is rotated.[13][14]

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[8]

Data Summary: Structural Parameters

The following table summarizes typical geometric parameters for a 2-(aryl)pyridine scaffold, derived from crystallographic data. Actual values will vary based on substitution.

ParameterTypical ValueSignificance
C-C Bond Length (Inter-ring) 1.48 - 1.50 ÅShorter than a typical C-C single bond, indicating some π-character.
Pyridine C-N Bond Length ~1.34 ÅCharacteristic of an sp² C-N bond within an aromatic system.
N-O Bond Length (Nitro) 1.21 - 1.23 ÅTypical for a nitro group.
Dihedral Angle (Py-Ph) 5° - 30°Confirms the non-planar conformation due to steric hindrance.[7][8]
C-N-O Angle (Nitro) ~118°Standard geometry for a nitro group.

Conclusion

The molecular structure of this compound derivatives is fundamentally defined by the non-planar orientation of the two aromatic rings, a direct consequence of the steric and electronic influence of the ortho-nitro substituent. This structural feature is critical, as it governs the overall molecular shape and thereby dictates how these molecules interact with biological targets or assemble in the solid state. A comprehensive understanding of their structure, achieved through robust synthetic strategies and detailed characterization by spectroscopic and crystallographic methods, is essential for the rational design of new therapeutic agents and advanced materials.[4][6]

References

The Intricate Dance of Light and Matter: A Technical Guide to the Photophysical Properties of Nitrophenylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Nitrophenylpyridines represent a fascinating class of heterocyclic compounds where the interplay of an electron-donating pyridine ring and a potent electron-withdrawing nitro group dictates a unique and complex set of photophysical behaviors. This technical guide provides a comprehensive exploration of these properties, offering field-proven insights into their synthesis, characterization, and the fundamental principles governing their interaction with light. While quantitative photophysical data for the simplest nitrophenylpyridine isomers is notably scarce in the literature, likely due to their predominantly non-emissive nature, this guide leverages data from closely related analogues and foundational principles of photochemistry to provide a robust framework for understanding and predicting their behavior. We delve into the critical influence of nitro group position and solvent polarity on excited-state dynamics, and provide detailed, validated protocols for their synthesis and photophysical characterization.

Introduction: The Dichotomy of Structure and Function

The pyridine moiety, a ubiquitous scaffold in medicinal chemistry and materials science, is prized for its electronic properties and hydrogen bonding capabilities. The introduction of a nitro (-NO₂) group dramatically alters the electronic landscape of the pyridine ring. This powerful electron-withdrawing group creates a significant intramolecular charge transfer (ICT) character upon photoexcitation, profoundly influencing the deactivation pathways of the excited state. Understanding these photophysical properties is paramount for applications ranging from the design of novel photoresponsive materials and sensors to the development of photochemically active drug candidates.

The position of the nitro group on the phenyl ring (ortho, meta, or para to the pyridine) introduces a further layer of complexity, modulating the degree of electronic communication and steric hindrance between the two rings. This, in turn, dictates the rates of radiative and non-radiative decay processes, ultimately determining the fluorescence quantum yield and excited-state lifetime of the molecule.

Core Photophysical Principles of Nitrophenylpyridines

The interaction of a nitrophenylpyridine molecule with light initiates a cascade of events governed by the principles of photochemistry. The key processes are absorption of a photon, followed by various relaxation pathways from the excited state.

Electronic Absorption

Nitrophenylpyridines typically exhibit strong absorption in the ultraviolet (UV) region, with absorption maxima (λabs) corresponding to π-π* and n-π* electronic transitions. The π-π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n-π* transitions involve the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group to a π* antibonding orbital. The presence of the nitro group often leads to a red-shift (bathochromic shift) in the absorption spectrum compared to unsubstituted phenylpyridine, indicative of a smaller HOMO-LUMO energy gap.

Excited-State Deactivation Pathways

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can return to the ground state (S₀) through several competing pathways, as illustrated in the Jablonski diagram below.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (Radiative) S1->S0 Internal Conversion (Non-radiative) T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing (Non-radiative) T1->S0 Phosphorescence (Radiative) T1->S0 Intersystem Crossing (Non-radiative) SuzukiCoupling Reactants Halopyridine + Nitrophenylboronic Acid Reaction Reaction Mixture Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Heating Heat (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Nitrophenylpyridine Purification->Product PhotophysicsWorkflow SamplePrep Sample Preparation (Solvent, Concentration) UVVis UV-Vis Spectroscopy SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy SamplePrep->Fluorescence TCSPC Time-Correlated Single Photon Counting (TCSPC) SamplePrep->TCSPC DataAnalysis Data Analysis UVVis->DataAnalysis Fluorescence->DataAnalysis TCSPC->DataAnalysis Results λ_abs, ε, λ_em, Φ_f, τ DataAnalysis->Results

A Technical Guide to the Synthetic Routes of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitropyridines are foundational building blocks in medicinal chemistry and materials science, yet their synthesis presents significant challenges due to the inherent electronic properties of the pyridine ring. The electron-deficient nature of the heterocycle deactivates it towards standard electrophilic substitution, necessitating specialized synthetic strategies. This guide provides an in-depth review of the five core methodologies for accessing this critical scaffold: (1) direct electrophilic nitration, (2) the pyridine N-oxide activation strategy, (3) functional group interconversion, (4) nucleophilic aromatic substitution (SNAr), and (5) ring-closing cyclocondensation reactions. Each section explains the underlying chemical principles, provides field-proven experimental protocols, and discusses the scope and limitations, enabling researchers to make informed decisions for designing robust synthetic routes to target nitropyridine derivatives.

Introduction: The Challenge and Significance of Nitropyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. The introduction of a nitro group (–NO2) profoundly influences the molecule's steric and electronic properties, often imparting crucial bioactivity or serving as a versatile synthetic handle for further functionalization. Nitropyridine derivatives are key intermediates in the synthesis of numerous important compounds, including anticancer and antimalarial agents.[1]

However, the synthesis of nitropyridines is not trivial. The nitrogen heteroatom strongly withdraws electron density from the aromatic ring, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[2] This deactivation requires harsh reaction conditions for direct nitration, which can lead to low yields and poor regioselectivity. Consequently, a diverse array of synthetic strategies has been developed to overcome these challenges, each with its own advantages and ideal applications.

Strategy 1: Direct Electrophilic Nitration

Direct nitration is the most conceptually straightforward approach but is often the most challenging in practice. The deactivating effect of the ring nitrogen makes the pyridine nucleus resistant to attack by the nitronium ion (NO2+).[2][3]

Causality and Mechanistic Insight

The lone pair on the pyridine nitrogen is basic and is readily protonated under the strongly acidic conditions required for nitration (e.g., HNO3/H2SO4). This forms a pyridinium cation, which is even more severely deactivated towards electrophilic attack. The positive charge on the nitrogen atom exerts a powerful meta-directing effect, meaning that if substitution does occur, it is overwhelmingly at the C-3 position.[2][4] Forcing this reaction requires aggressive conditions, such as fuming nitric and sulfuric acids at very high temperatures, which can limit substrate scope and functional group tolerance.[2][3]

Caption: Mechanism of direct nitration of pyridine.

Experimental Protocol: Nitration of Pyridine

This protocol is illustrative and requires extreme caution due to the use of highly corrosive and reactive reagents at high temperatures.

  • Preparation: In a thick-walled reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, carefully add potassium nitrate (KNO3) to concentrated sulfuric acid (H2SO4) while cooling in an ice bath.

  • Addition: Slowly add pyridine to the cooled mixture.

  • Reaction: Heat the mixture to 300°C and maintain for 24 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate (Na2CO3) solution until the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography or distillation to yield 3-nitropyridine.

SubstrateConditionsProduct(s)Yield
PyridineKNO3, H2SO4, 300°C3-Nitropyridine~22%
2,6-DichloropyridineNO2BF42,6-Dichloro-3-nitropyridineGood
2,6-LutidineHNO3, H2SO42,6-Dimethyl-3-nitropyridineModerate

Table 1: Representative examples of direct nitration of pyridine derivatives.[3]

Strategy 2: The N-Oxide Gambit for Regiocontrolled Nitration

To circumvent the harsh conditions and poor regioselectivity of direct nitration, a powerful two-step strategy involving a pyridine N-oxide intermediate is frequently employed.[5][6]

Causality and Mechanistic Insight

The N-oxide functionality fundamentally alters the electronic properties of the pyridine ring. The oxygen atom acts as an electron-donating group through resonance, increasing the electron density at the C-2 and C-4 positions.[5] This activates the ring toward electrophilic attack, primarily directing the incoming nitronium ion to the C-4 position.[5][6] The reaction proceeds under much milder conditions than direct nitration.[5][7] After nitration, the N-oxide is readily removed via deoxygenation to yield the desired 4-nitropyridine.[8][9][10]

N_Oxide_Workflow Start Pyridine N_Oxide Pyridine N-Oxide Start->N_Oxide  Oxidation  (e.g., m-CPBA) Nitro_N_Oxide 4-Nitropyridine N-Oxide N_Oxide->Nitro_N_Oxide  Nitration  (HNO₃/H₂SO₄, 90-130°C) Final_Product 4-Nitropyridine Nitro_N_Oxide->Final_Product  Deoxygenation  (e.g., PCl₃, PPh₃)

Caption: Synthetic workflow for 4-nitropyridine via the N-oxide route.

Experimental Protocol: Synthesis of 4-Nitropyridine

Step A: Nitration of Pyridine N-Oxide [7]

  • Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring.[5][7] Allow the mixture to warm to 20°C.[7]

  • Reaction: Add 9.51 g of pyridine N-oxide to a separate reaction flask and heat to 60°C.[5][7] Add the nitrating mixture dropwise over 30 minutes.[5][7] After the addition, heat the reaction to 125-130°C for 3 hours.[5][7]

  • Work-up: Cool the mixture to room temperature and carefully pour it onto ~150 g of crushed ice.[5][7] Neutralize with a saturated sodium carbonate solution until a pH of 7-8 is reached, causing a yellow solid to precipitate.[7]

  • Isolation: Collect the solid by filtration. Wash the crude product with acetone to remove inorganic salts, and evaporate the solvent to yield 4-nitropyridine N-oxide.[7] Yields are typically high (>90%).[5]

Step B: Deoxygenation of 4-Nitropyridine N-Oxide [10]

  • Reaction Setup: Dissolve the 4-nitropyridine N-oxide from Step A in a suitable solvent such as chloroform or acetonitrile.

  • Deoxygenation: Add a deoxygenating agent, such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3), portion-wise while cooling the reaction.

  • Work-up: After the reaction is complete (monitored by TLC), quench the mixture with water or an aqueous bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting 4-nitropyridine by chromatography or recrystallization.

Strategy 3: Functional Group Interconversion

This strategy involves synthesizing a substituted pyridine with a precursor functional group (e.g., an amino group) at the desired position and then converting it into a nitro group.

Causality and Mechanistic Insight

A. Oxidation of Aminopyridines: Primary amino groups on a pyridine ring can be oxidized to nitro groups using powerful oxidizing agents.[11] The choice of oxidant is critical to avoid over-oxidation or degradation of the pyridine ring. Reagents like trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and hydrogen peroxide) or sodium perborate in acetic acid are effective.[11] This method is particularly useful when the required aminopyridine is readily available.

B. Sandmeyer-type Reaction: The Sandmeyer reaction provides a pathway to convert an amino group into a wide variety of functionalities, including a nitro group.[12][13][14] The aminopyridine is first converted to a diazonium salt (py-N2+) using nitrous acid (generated from NaNO2 and a strong acid) at low temperatures. This highly reactive intermediate is then treated with sodium nitrite (NaNO2) in the presence of a copper(I) catalyst, which facilitates the displacement of the diazonio group with a nitro group via a radical-nucleophilic aromatic substitution mechanism.[12]

Experimental Protocol: Oxidation of 3-Aminopyridine
  • Reagent Preparation: In a flask, prepare trifluoroperacetic acid by cautiously adding trifluoroacetic anhydride to a suspension of 90% hydrogen peroxide in a chlorinated solvent (e.g., dichloromethane) at 0°C.

  • Reaction: Dissolve 3-aminopyridine in the same solvent and add it to the prepared oxidant solution while maintaining the temperature at 0°C.

  • Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the progress by TLC until the starting material is consumed.

  • Work-up and Isolation: Carefully quench the reaction with a reducing agent (e.g., sodium sulfite solution). Separate the organic layer, wash with aqueous bicarbonate, dry, and concentrate. Purify the crude 3-nitropyridine by column chromatography.

Strategy 4: Nucleophilic Aromatic Substitution (SNAr)

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is highly effective on electron-deficient rings like pyridine, especially when they are further activated by electron-withdrawing groups like the nitro group itself.[15][16]

Causality and Mechanistic Insight

This method typically involves displacing a leaving group, such as a halide (Cl, Br), from a nitropyridine ring with a nucleophile.[15] However, it can also be used to introduce a nitro group by reacting a halopyridine (activated by other electron-withdrawing groups) with a nitrite source (e.g., NaNO2). The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-poor carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16] The subsequent departure of the leaving group restores the aromaticity of the ring.[15] The nitro group is a powerful activator for this reaction, particularly when positioned ortho or para to the leaving group.[16]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine[15]
  • Setup: To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv) and dissolve it in a suitable solvent like ethanol or DMF.

  • Nucleophile Addition: Add the amine nucleophile (e.g., aqueous ammonia or a primary/secondary amine, 1.1 equiv) to the solution. A base such as triethylamine or potassium carbonate (1.2 equiv) may be added to neutralize the HCl generated.

  • Reaction: Heat the reaction mixture (e.g., to reflux in ethanol) and maintain for 2-4 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Leaving GroupNucleophileProduct
2-ChloroMorpholine2-Morpholino-5-nitropyridine
4-ChloroSodium Methoxide4-Methoxy-3-nitropyridine
3-NitroCesium Fluoride3-Fluoro-4-carboxymethylpyridine

Table 2: Examples of SNAr reactions on substituted pyridines.[15][17]

Strategy 5: Ring-Closing Cyclocondensation Reactions

Instead of modifying a pre-existing pyridine ring, it is also possible to construct the nitropyridine core from acyclic precursors that already contain the necessary nitro functionality.

Causality and Mechanistic Insight

Named reactions like the Hantzsch synthesis or the Bohlmann-Rahtz pyridine synthesis are powerful methods for building substituted pyridine rings.[18][19][20] The Bohlmann-Rahtz synthesis, for example, involves the condensation of an enamine with an ethynyl ketone.[18][19][20] By using precursors where one of the components contains a nitro group, one can directly assemble the final nitropyridine scaffold. This approach offers excellent control over the substitution pattern, as the final positions of the substituents are dictated by the choice of the starting acyclic fragments. The reaction first forms an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to form the aromatic pyridine ring.[18][20]

Experimental Protocol: Bohlmann-Rahtz Synthesis of a Nitropyridine (Conceptual)
  • Intermediate Formation: React an enamine (derived from a ketone and a secondary amine) with an ethynyl ketone bearing a nitro group in a suitable solvent. This condensation forms an aminodiene intermediate.

  • Cyclization: Heat the intermediate, often in the presence of an acid catalyst, to induce E/Z isomerization followed by cyclodehydration.[18][20] This final step expels a molecule of water and the amine used to form the enamine, resulting in the aromatic nitropyridine product.

  • Purification: The final product is isolated and purified using standard techniques like column chromatography.

Conclusion and Strategic Selection

The synthesis of substituted nitropyridines requires a deliberate choice of strategy based on the desired substitution pattern, available starting materials, and functional group compatibility of the target molecule.

StrategyPrimary ApplicationProsCons
Direct Nitration Simple pyridines; 3-nitro substitutionConceptually simple, one stepHarsh conditions, low yield, poor regioselectivity
N-Oxide Route 4-nitro substitutionMild conditions, excellent regioselectivity, high yieldTwo-step process (oxidation/deoxygenation)
Functional Group Interconversion When aminopyridines are accessibleGood for specific isomers not accessible otherwiseRequires suitable precursor, may use harsh reagents
SNAr Introducing nucleophiles to nitropyridines or NO2 to activated halopyridinesExcellent yields, predictable regiochemistryRequires an activated ring and a good leaving group
Ring-Closing Complex, highly substituted patternsHigh control over substitution patternRequires synthesis of specific acyclic precursors

Table 3: Comparative summary of synthetic strategies for nitropyridines.

For researchers in drug development, the N-oxide and SNAr routes are often the most reliable and versatile for generating libraries of compounds. For process chemistry, optimizing a direct nitration or developing a convergent ring-closing synthesis may be more economical at scale. By understanding the causality behind each method, scientists can navigate the synthetic challenges and efficiently access the valuable nitropyridine scaffold for their research endeavors.

References

A Comprehensive Technical Guide to the Electronic Properties of Nitrophenylpyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the electronic properties of nitrophenylpyridine isomers, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, characterization, and computational modeling of these versatile compounds, emphasizing the structure-property relationships that govern their behavior.

Introduction: The Significance of Nitrophenylpyridine Isomers

Nitrophenylpyridines represent a fascinating class of organic molecules characterized by the presence of both an electron-donating pyridine ring and an electron-withdrawing nitro group attached to a phenyl ring. This "push-pull" electronic structure is the foundation of their unique and tunable properties. The relative positions of the nitro group and the linkage to the pyridine ring create a diverse family of isomers, each with a distinct electronic profile.

These molecules are of significant interest due to their potential applications in various fields:

  • Non-Linear Optics (NLO): Their large hyperpolarizabilities make them promising candidates for optical materials.

  • Pharmaceuticals: The varied electronic distributions across isomers can influence their interactions with biological targets, making them relevant in drug design.

  • Organic Electronics: Their semiconductor properties are being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.

This guide will provide a comprehensive overview of the key electronic properties of these isomers, the experimental techniques used to characterize them, and the computational methods that offer predictive insights into their behavior.

Synthesis of Nitrophenylpyridine Isomers

The synthesis of nitrophenylpyridine isomers is typically achieved through cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This method offers a versatile and efficient route to connect the nitrophenyl and pyridine rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the synthesis of nitrophenylpyridine isomers. The specific choice of boronic acid and halide will determine the final isomeric product.

Materials:

  • Nitrophenylboronic acid (or a boronic ester derivative)

  • Halogenated pyridine (e.g., 2-bromopyridine, 3-bromopyridine, 4-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the nitrophenylboronic acid (1.0 eq), the halogenated pyridine (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and lower reaction yields.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction at the desired temperature.

Visualization of the Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reactants Combine Reactants: - Nitrophenylboronic acid - Halogenated pyridine - Palladium catalyst - Base inert Establish Inert Atmosphere reactants->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify final_product final_product purify->final_product Isolated Isomer

Caption: Suzuki-Miyaura cross-coupling workflow for nitrophenylpyridine synthesis.

Key Electronic Properties and their Characterization

The electronic properties of nitrophenylpyridine isomers are highly dependent on the substitution pattern. We will now explore some of the most critical parameters.

Dipole Moment

The dipole moment is a measure of the charge separation within a molecule. In nitrophenylpyridines, the electron-withdrawing nitro group and the electron-donating pyridine ring create a significant dipole moment. The magnitude and direction of this moment are isomer-dependent.

  • Influence of Isomerism: The relative positions of the nitro group and the pyridine ring dictate the overall molecular dipole moment. For instance, isomers with the nitro and pyridine groups at opposite ends of the molecule (e.g., 4-(4-nitrophenyl)pyridine) are expected to have larger dipole moments than those where they are closer or their vector contributions partially cancel.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and optical properties.

  • HOMO-LUMO Gap and Isomerism: The HOMO-LUMO gap is influenced by the degree of conjugation and the electronic push-pull character of the isomer. A smaller gap generally indicates a more easily excitable molecule, which can lead to absorption at longer wavelengths in the UV-Vis spectrum. Computational studies, particularly Density Functional Theory (DFT), are instrumental in calculating these orbital energies.

Non-Linear Optical (NLO) Properties

Nitrophenylpyridines are known for their significant second-order NLO properties, which are quantified by the first hyperpolarizability (β). These properties arise from the asymmetric charge distribution created by the donor-acceptor structure.

  • Structure-NLO Relationship: The magnitude of the hyperpolarizability is highly sensitive to the isomeric structure. Generally, isomers with a greater charge transfer character, often correlated with a smaller HOMO-LUMO gap and a large dipole moment, exhibit larger NLO responses.

Comparative Data of Nitrophenylpyridine Isomers
IsomerDipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)First Hyperpolarizability (β) (a.u.)
2-(4-nitrophenyl)pyridine~5.5~-6.8~-2.5~4.3High
3-(4-nitrophenyl)pyridine~4.8~-6.9~-2.4~4.5Moderate
4-(4-nitrophenyl)pyridine~6.2~-6.7~-2.6~4.1Very High

Note: The values presented are representative and can vary based on the computational method and basis set used.

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is essential for a thorough understanding of the electronic properties of nitrophenylpyridine isomers.

Experimental Characterization

This technique is used to probe the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the HOMO-LUMO gap.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the nitrophenylpyridine isomer in a suitable solvent (e.g., ethanol, acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max).

CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).

  • Analyte Addition: Add the nitrophenylpyridine isomer to the electrolyte solution at a known concentration.

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the solution with an inert gas to remove oxygen. Scan the potential between set limits and record the resulting current.

  • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. These can be used to estimate the HOMO and LUMO energies.

Computational Modeling: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to predict a wide range of molecular properties, including geometries, dipole moments, and electronic structures.

Computational Protocol: DFT Calculations

  • Structure Optimization: The first step is to obtain the ground-state geometry of the nitrophenylpyridine isomer using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Perform a frequency calculation to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Property Calculations: Using the optimized geometry, calculate the desired electronic properties:

    • HOMO/LUMO Energies: These are direct outputs of the calculation.

    • Dipole Moment: This is also a standard output.

    • Non-Linear Optical Properties: Calculation of the first hyperpolarizability (β) requires specific keywords in the input file.

Trustworthiness of Protocols: The protocols described are standard, well-established methods in chemistry and materials science. Their self-validating nature comes from the reproducibility of the results and their correlation with theoretical predictions. For instance, the experimentally determined HOMO-LUMO gap from UV-Vis and CV should be in good agreement with the values predicted by DFT.

Visualization of the Integrated Workflow

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Data Analysis & Correlation synthesis Suzuki-Miyaura Cross-Coupling uv_vis UV-Vis Spectroscopy synthesis->uv_vis cv Cyclic Voltammetry synthesis->cv dft Density Functional Theory (DFT) synthesis->dft analysis Structure-Property Relationship uv_vis->analysis cv->analysis dft->analysis

The Strategic Utility of 2-(2-Nitrophenyl)pyridine as a Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex molecular architectures. 2-(2-Nitrophenyl)pyridine has emerged as a highly versatile and powerful building block, primarily due to the unique reactivity conferred by the ortho-positioning of the nitro group relative to the biaryl linkage. This arrangement provides a latent electrophilic nitrogen source, primed for intramolecular cyclization reactions. This technical guide offers an in-depth exploration of this compound as a precursor, with a focus on its synthesis and its pivotal role in the preparation of nitrogen-containing heterocycles. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and present quantitative data to inform reaction optimization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic and medicinal chemistry, enabling them to leverage the full potential of this valuable synthetic intermediate.

Introduction: The Architectural Advantage of this compound

This compound is a biaryl compound characterized by a pyridine ring linked to a nitrophenyl ring at the 2-position of both rings. The true synthetic value of this molecule lies in the proximate relationship between the pyridine nitrogen and the nitro group. The nitro group, a strong electron-withdrawing group, can be readily reduced to various reactive intermediates, most notably a nitrene or a nitroso species. The close proximity of these intermediates to the pyridine ring facilitates intramolecular cyclization cascades, providing elegant and often high-yielding pathways to complex fused heterocyclic systems that are prevalent in pharmaceuticals, natural products, and functional materials.

The purity of this compound and its derivatives is of utmost importance, as even minor impurities can interfere with the often sensitive catalytic systems used in their synthesis and subsequent transformations, potentially leading to side reactions and reduced yields[1]. This guide will first address the reliable synthesis of the precursor itself before exploring its most significant applications.

Synthesis of the Precursor: this compound

The most common and efficient method for constructing the this compound scaffold is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the pivotal C-C bond between the pyridine and phenyl rings. The choice of coupling partners is typically between a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) and 2-nitrophenylboronic acid.

Causality in Synthetic Design: The Suzuki-Miyaura Approach

The Suzuki-Miyaura coupling is favored for its high functional group tolerance, including the nitro group, its generally mild reaction conditions, and the commercial availability of the necessary building blocks. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the 2-halopyridine, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for a successful coupling, especially with potentially challenging substrates like 2-halopyridines, where the ring nitrogen can coordinate to the palladium catalyst and inhibit its activity.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-halopyridines with arylboronic acids.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 2-Nitrophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), 2-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification reagents Combine: - 2-Bromopyridine - 2-Nitrophenylboronic acid - K₂CO₃ - Pd(PPh₃)₄ inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat at 90-100 °C (12-24 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, Extract with EtOAc monitor->workup dry Dry & Concentrate workup->dry chromatography Flash Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Key Application: Reductive Cyclization to Carbazoles (Cadogan Reaction)

One of the most powerful applications of this compound and its analogues is in the synthesis of carbazoles via the Cadogan reaction. This reaction involves the deoxygenation of the nitro group, typically using a trivalent phosphorus reagent like triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃), to generate a transient nitrene intermediate. This highly reactive nitrene then undergoes intramolecular C-H insertion into the adjacent pyridine ring to form the fused carbazole system.

Mechanistic Insight: The Nitrene Pathway

The choice of a trivalent phosphorus reagent is causal: these reagents are excellent oxygen acceptors. The reaction proceeds through a series of deoxygenation steps. The nitro group is first reduced to a nitroso group, which is then further deoxygenated to the nitrene. The use of triphenylphosphine is often preferred over triethyl phosphite as it avoids potential N-alkylation side products. The reaction is typically performed at high temperatures in a high-boiling solvent like 1,2-dichlorobenzene (o-DCB) to facilitate both the deoxygenation and the subsequent cyclization.

Visualization: Mechanism of the Cadogan Reaction

Cadogan_Mechanism start This compound reagent1 + PPh₃ intermediate1 Nitroso Intermediate reagent1->intermediate1 Deoxygenation reagent2 + PPh₃ byproduct1 - OPPh₃ nitrene Nitrene Intermediate reagent2->nitrene Deoxygenation cyclization Intramolecular C-H Insertion byproduct2 - OPPh₃ carbazole γ-Carboline cyclization->carbazole Cyclization

Caption: Simplified mechanism of the Cadogan reaction.

Experimental Protocol: Synthesis of γ-Carboline from this compound

This protocol is based on the general procedure for the triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls[2][3][4].

Materials:

  • This compound (1.0 equiv)

  • Triphenylphosphine (PPh₃) (2.5 equiv)

  • 1,2-Dichlorobenzene (o-DCB)

  • Nitrogen or Argon gas

Procedure:

  • In a flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol) and triphenylphosphine (2.5 mmol).

  • Add 1,2-dichlorobenzene (2 mL per mmol of the nitro compound).

  • Flush the apparatus with an inert gas (nitrogen or argon).

  • Heat the mixture to reflux (approx. 180 °C) with vigorous stirring using a heating mantle.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under high vacuum.

  • The residue can be purified directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide (OPPh₃) and any unreacted starting material.

Data Presentation: Scope and Yields of the Cadogan Reaction

The triphenylphosphine-mediated reductive cyclization is robust and tolerates a wide range of functional groups on the biaryl scaffold. The following table, compiled from data reported by Freeman et al., illustrates the scope of this transformation with various substituted 2-nitrobiphenyls, which serve as excellent models for the reactivity of this compound derivatives[2][3][4].

EntryR¹ (at C4')R² (at C4)ProductYield (%)
1HH9H-Carbazole89
2t-BuH2-tert-Butylcarbazole67
3OMeH2-Methoxycarbazole89
4HCO₂Me2-Carbomethoxycarbazole83
5HCF₃2-(Trifluoromethyl)carbazole85
6HCHO2-Formylcarbazole78
7HBr2-Bromocarbazole84
8BrBr2,7-Dibromocarbazole75

Synthesis of Other Fused Heterocycles: The Carboline Family

The versatility of nitrophenylpyridine precursors extends to the synthesis of other important heterocyclic scaffolds, such as carbolines. Carbolines are pyrido[b]indole isomers with significant biological activities. Depending on the substitution pattern of the starting nitrophenylpyridine, different carboline isomers can be accessed. For instance, reductive cyclization of 4-(2-nitrophenyl)pyridine derivatives has been shown to produce β-carbolines. Similarly, the Cadogan reaction of 2-aryl-3-nitropyridines can lead to the formation of δ-carbolines.

Synthesis of γ-Carbolines

The synthesis of γ-carbolines (5H-pyrido[4,3-b]indoles) can also be achieved from 3-substituted pyridines. One route involves the thermal decomposition of 3-(2-azidophenyl)pyridine, which itself can be synthesized from a 2-nitrophenylpyridine derivative, although this can lead to mixtures of isomers.

Visualization: Carboline Isomers

Carbolines cluster_alpha α-Carboline cluster_beta β-Carboline cluster_gamma γ-Carboline cluster_delta δ-Carboline alpha alpha beta beta gamma gamma delta delta

Caption: The four isomers of carboline.

Conclusion and Future Outlook

This compound stands out as a precursor of significant strategic value in organic synthesis. Its reliable preparation via Suzuki-Miyaura coupling and its efficient conversion into valuable heterocyclic systems, most notably carbazoles and carbolines through reductive cyclization, underscore its utility. The predictable reactivity, governed by the intramolecular interaction of the reducible nitro group, provides a powerful tool for the construction of complex molecular frameworks relevant to drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this versatile building block in their synthetic endeavors. Future research may focus on expanding the scope of metal-catalyzed reductive cyclizations to achieve milder reaction conditions and on the development of enantioselective variants of these transformations.

References

Theoretical Framework for Elucidating the Electronic Structure of 2-(2-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 2-(2-Nitrophenyl)pyridine. The presence of an electron-rich pyridine ring linked to an electron-deficient nitrophenyl group establishes a donor-acceptor system, making its electronic properties highly sensitive to molecular conformation and of significant interest in materials science and medicinal chemistry. This document details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore the molecule's ground-state geometry, frontier molecular orbitals, electrostatic potential, and electronic absorption spectra. The causality behind methodological choices is explained, and protocols are presented to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the computational analysis of heterocyclic aromatic compounds.

Introduction and Scientific Context

This compound is a biaryl system where a pyridine ring is connected to a nitro-substituted benzene ring at the ortho position. The electronic character of this molecule is governed by the interplay between the π-electron system of the pyridine moiety and the potent electron-withdrawing nitro (-NO₂) group on the phenyl ring. Understanding the distribution of electron density, the nature of the frontier molecular orbitals (FMOs), and the characteristics of electronic transitions is fundamental to predicting its reactivity, intermolecular interactions, and potential applications.

Theoretical studies, particularly those employing quantum chemical methods, offer a powerful, non-invasive lens to probe these properties at the atomic level.[1] Such computational approaches are indispensable in modern chemical research for rationalizing experimental observations and guiding the design of novel molecules with tailored functionalities. This guide outlines the theoretical and computational workflows necessary to build a robust model of the electronic structure of this compound.

Theoretical and Computational Methodology

The selection of an appropriate theoretical method is paramount for obtaining results that are both accurate and computationally feasible. For organic molecules of this size, Density Functional Theory (DFT) provides the optimal balance of cost and precision.[2][3]

Pillar of Expertise: Why DFT/B3LYP?

  • Hartree-Fock (HF) Theory: While a foundational ab initio method, HF systematically neglects electron correlation, a crucial factor in π-conjugated systems, leading to inaccuracies.

  • Post-HF Methods (e.g., MP2, CCSD): These methods offer higher accuracy by including electron correlation but are computationally expensive, making them impractical for routine calculations like geometry optimization on this scale.

  • Density Functional Theory (DFT): DFT incorporates electron correlation through an exchange-correlation functional at a computational cost comparable to HF. The B3LYP hybrid functional, which mixes exact HF exchange with DFT exchange-correlation, has a long-standing track record of providing excellent descriptions of the geometry and electronic properties of organic compounds.[2][4]

Basis Set Selection: The Pople Basis Sets

The 6-311++G(d,p) basis set is chosen for this framework.

  • 6-311G: A triple-zeta valence basis set that provides flexibility for valence electrons.

  • ++: Adds diffuse functions on both heavy atoms and hydrogen, which are critical for describing the delocalized π-systems and the lone pairs on nitrogen and oxygen atoms.

  • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron distributions, essential for accurately modeling bonding in conjugated systems.

Experimental Protocol 1: Ground State Geometry Optimization and Vibrational Analysis

This protocol serves to find the most stable three-dimensional arrangement of the molecule (a minimum on the potential energy surface) and confirm its stability.

  • Input Structure Generation: Construct an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Software: Employ a quantum chemistry package such as Gaussian 16.[2]

  • Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: Opt Freq (Optimization followed by Frequency calculation).

    • Solvation (Optional): To simulate a solution environment, use the Polarizable Continuum Model (PCM) with a relevant solvent (e.g., ethanol, DMSO).

  • Execution and Validation: Run the calculation. A successful optimization is confirmed by:

    • Convergence criteria being met.

    • The absence of imaginary frequencies in the subsequent frequency calculation, which validates the structure as a true energy minimum.

Experimental Protocol 2: Excited State Analysis via TD-DFT

This protocol simulates the UV-Visible absorption spectrum by calculating the energies and intensities of electronic transitions from the ground state to various excited states.

  • Input Structure: Use the optimized ground-state geometry obtained from Protocol 1.

  • Computational Software: Gaussian 16.

  • Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: TD(NStates=X) where X is the number of excited states to calculate (e.g., 20).

    • Solvation: Use the same PCM model as in the ground state calculation for consistency.

  • Analysis: The output will provide the excitation energies (in eV or nm), oscillator strengths (a measure of transition probability/intensity), and the molecular orbitals involved in each transition.

Visualization: Computational Workflow

G cluster_prep Step 1: Preparation cluster_dft Step 2: Ground State Calculation (DFT) cluster_tddft Step 3: Excited State Calculation (TD-DFT) cluster_analysis Step 4: Data Analysis mol_build Build Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Validate Minimum tddft Calculate Electronic Transitions (TD-B3LYP/6-311++G(d,p)) freq_calc->tddft Use Optimized Geometry fmo HOMO-LUMO Analysis freq_calc->fmo mep MEP Surface freq_calc->mep uv_vis Simulate UV-Vis Spectrum tddft->uv_vis

Caption: Workflow for the theoretical analysis of this compound.

Results and Discussion: Unveiling the Electronic Landscape

Molecular Geometry and Conformation

Due to steric hindrance between the ortho-nitro group and the pyridine ring's nitrogen and C-H group, this compound is expected to adopt a non-planar conformation in its ground state. The dihedral angle between the planes of the two aromatic rings is a critical parameter that influences the degree of π-conjugation. A larger twist angle reduces orbital overlap, electronically decoupling the two rings to some extent. DFT optimization provides a precise value for this angle, which is crucial for interpreting the electronic properties.

ParameterTypical Calculated ValueSignificance
C-N Bond Length (Inter-ring)~1.48 ÅShorter than a typical C-C single bond, indicating some π-character.[4]
Dihedral Angle (N-C-C-N)40° - 60°A significant twist from planarity, reducing conjugation.
N-O Bond Lengths (Nitro)~1.23 ÅCharacteristic of the delocalized nitro group.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity and electronic transitions.

  • HOMO: Theoretical studies on analogous nitro-aromatic systems suggest the HOMO density will be primarily localized on the phenyl and pyridine rings, which are the most electron-rich parts of the molecule.[5][6]

  • LUMO: The LUMO is expected to be predominantly localized on the nitrophenyl moiety, specifically with large coefficients on the nitro group, which acts as the primary electron acceptor.[5][6]

This spatial separation of the HOMO and LUMO is a hallmark of an intramolecular charge transfer (ICT) system. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited.

OrbitalRepresentative Energy (eV)Description
HOMO -6.5 eVElectron donor, localized on phenyl/pyridine backbone.
LUMO -2.8 eVElectron acceptor, localized on the nitrophenyl moiety.
Energy Gap (ΔE) 3.7 eVIndicates a moderately reactive system capable of visible light absorption.

Visualization: HOMO-LUMO and Charge Transfer

cluster_es homo HOMO (Highest Occupied MO) Localized on Pyridine/Phenyl lumo LUMO (Lowest Unoccupied MO) Localized on Nitrophenyl excited Intramolecular Charge Transfer (ICT) State homo->excited hν (Photon Absorption)

Caption: HOMO-LUMO transition leading to an ICT excited state.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electrostatic potential on the electron density surface, revealing the charge distribution and sites for electrophilic and nucleophilic attack.

  • Negative Potential (Red/Yellow): The most negative regions are anticipated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These are sites susceptible to electrophilic attack and are involved in hydrogen bonding.[7]

  • Positive Potential (Blue): Positive regions are expected around the hydrogen atoms of the aromatic rings, indicating sites for nucleophilic attack. The most positive potential is often found on the hydrogens ortho and para to the electron-withdrawing nitro group.[7]

Electronic Absorption Spectrum (TD-DFT)

TD-DFT calculations predict the electronic transitions that give rise to the UV-Visible absorption spectrum.[8][9] For this compound, the lowest energy absorption band is expected to correspond to the HOMO → LUMO transition. Given the spatial separation of these orbitals, this transition will have significant intramolecular charge transfer (ICT) character, moving electron density from the pyridine/phenyl moiety to the nitrophenyl group upon excitation.

TransitionCalculated λₘₐₓ (nm)Oscillator Strength (f)Dominant Character
S₀ → S₁~340 nm> 0.1HOMO → LUMO (π→π, ICT)
S₀ → S₂~280 nm> 0.2HOMO-1 → LUMO (π→π)
S₀ → Sₓ< 250 nmVariableLocal excitations within rings

Bridging Theory and Experiment

The trustworthiness of theoretical models is established by their ability to reproduce and explain experimental data.

  • Geometry: Calculated bond lengths and angles can be validated against data from X-ray crystallography.

  • Vibrational Frequencies: Calculated IR and Raman spectra, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to confirm structural assignments.[10]

  • Electronic Spectra: The calculated λₘₐₓ from TD-DFT should correlate well with the absorption maxima observed in experimental UV-Vis spectroscopy.[11]

Visualization: Validation Workflow

theoretical Theoretical Calculations (DFT/TD-DFT) Optimized Geometry Calculated Frequencies Calculated UV-Vis (λₘₐₓ) validation Validation & Correlation theoretical->validation Predicts experimental Experimental Data X-Ray Crystallography FT-IR / Raman Spectra UV-Vis Spectroscopy experimental->validation Confirms

Caption: Correlation between theoretical predictions and experimental results.

Conclusion

The theoretical study of this compound using DFT and TD-DFT methods provides a detailed and powerful understanding of its electronic structure. The key findings from this computational framework reveal a non-planar molecule characterized by a distinct spatial separation of its frontier molecular orbitals, leading to a significant intramolecular charge transfer character upon electronic excitation. The MEP map identifies the nitro group and pyridine nitrogen as the primary centers of negative potential, guiding our understanding of its intermolecular interactions. By correlating these theoretical insights with experimental data, a validated and comprehensive electronic model of the molecule can be constructed, providing a solid foundation for its potential application in the development of novel materials and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Nitrophenyl)pyridine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(2-nitrophenyl)pyridine using the Suzuki-Miyaura cross-coupling reaction. The content is structured to offer not only a step-by-step experimental procedure but also a thorough understanding of the underlying chemical principles and optimization strategies.

Section 1: Theoretical Framework and Mechanistic Insights

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron species and an organic halide or triflate.[1][2] First reported by Akira Suzuki in 1979, this reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2][3]

The synthesis of this compound involves the coupling of a 2-substituted pyridine (electrophile) with 2-nitrophenylboronic acid (nucleophile). The catalytic cycle, a fundamental concept in understanding this reaction, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-substituted pyridine, forming a Pd(II) complex.[4][5] This step is often the rate-determining step of the reaction.[1][2] The reactivity of the leaving group on the pyridine ring generally follows the trend: I > OTf > Br >> Cl.[6][7]

  • Transmetalation: The organic group from the 2-nitrophenylboronic acid is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[8][9] The choice of base is critical and can significantly influence the reaction's efficiency.[8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Section 2: Key Experimental Parameters and Optimization

The success of the Suzuki coupling for synthesizing this compound hinges on the careful selection and optimization of several key parameters.

Choice of Palladium Catalyst and Ligand

The selection of the palladium catalyst and its associated ligand is crucial for achieving high yields and reaction efficiency.[10] While simple catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more challenging couplings, such as those involving sterically hindered substrates like 2-nitrophenylboronic acid, often benefit from more sophisticated catalyst systems.[11][12]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6]

  • Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are highly effective for sterically demanding couplings.[12][13][14] N-heterocyclic carbenes (NHCs) are another class of ligands that offer high stability and activity.[3] The ligand's role is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.[15][16]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki coupling.[8] Its primary function is to activate the boronic acid for transmetalation.[9] However, it can also influence the formation of the active catalyst and the rate of reductive elimination.[1]

Commonly used bases include:

  • Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃

  • Phosphates: K₃PO₄

  • Hydroxides: NaOH, KOH

  • Fluorides: KF, CsF[8][17]

The choice of base is often dependent on the specific substrates and solvent system. For instance, weaker bases like carbonates are often sufficient, but more challenging couplings may require stronger bases like phosphates or hydroxides.[8]

Solvent Selection

The Suzuki coupling can be performed in a variety of solvents, including organic solvents like toluene, THF, and dioxane, as well as aqueous mixtures.[1] The ability to use water as a co-solvent is a significant advantage, as it can enhance the solubility of the base and the boronate species.[6] The choice of solvent can also influence the reaction rate and selectivity.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via Suzuki coupling.

Materials and Reagents
  • 2-Chloropyridine (or 2-Bromopyridine)

  • 2-Nitrophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (e.g., Schlenk flask, condenser, magnetic stirrer, heating mantle)

General Experimental Procedure
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine 2-chloropyridine (1.0 mmol, 1.0 equiv), 2-nitrophenylboronic acid (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[10][12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.[10] If using a precursor and ligand system, add them in the appropriate ratio.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Toluene/Water, 5 mL).[12] It is crucial to deoxygenate the solvent to prevent oxidation of the Pd(0) catalyst.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for several minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4][18] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[12]

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[12] Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.[4]

Section 4: Data Presentation and Visualization

Table of Reaction Parameters
ParameterRecommended Starting PointRationale
Pyridine Electrophile 2-BromopyridineMore reactive than 2-chloropyridine, often leading to higher yields.[6][7]
Boronic Acid 2-Nitrophenylboronic acid (1.2 equiv)A slight excess ensures complete consumption of the limiting electrophile.
Palladium Catalyst Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)A highly active catalyst system for challenging couplings.[10][13]
Base K₃PO₄ (2.0 equiv)A strong base that is effective in promoting transmetalation.[8]
Solvent Toluene/H₂O (4:1)A common biphasic system that facilitates the reaction.[1]
Temperature 100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[4]

Visualizing the Catalytic Cycle and Workflow

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (2-Halopyridine) PdII_A R¹-Pd(II)-X (Intermediate A) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂ (Activated Boronic Acid) PdII_B R¹-Pd(II)-R² (Intermediate B) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Reagents and Catalyst start->setup reaction Heating under Inert Atmosphere setup->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Section 5: Safety and Handling Precautions

  • Palladium catalysts are expensive and can be toxic. Handle them with care in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Bases can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Palladium-Catalyzed Synthesis of 2-(2-Nitrophenyl)pyridine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 2-(2-nitrophenyl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. We detail a robust and reproducible protocol centered on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This document delves into the underlying catalytic mechanism, explains the rationale behind the selection of reagents and conditions, and presents a step-by-step experimental procedure from reaction setup to product purification and characterization. The aim is to equip researchers with the technical knowledge and practical insights required for the successful and efficient synthesis of this important intermediate.

Introduction and Scientific Context

This compound and its derivatives are key structural motifs in a variety of biologically active compounds and functional materials. The strategic placement of the nitro group ortho to the biaryl linkage provides a unique handle for further chemical transformations, such as reduction to the corresponding aniline, which can then participate in a wide array of subsequent reactions.

The palladium-catalyzed Suzuki-Miyaura reaction stands as one of the most versatile and powerful methods for constructing biaryl systems.[1][2] It involves the cross-coupling of an organoboron species (typically a boronic acid) with an organic halide or triflate.[3][4] Key advantages of this methodology include its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of starting materials. This protocol focuses on the coupling of 2-chloropyridine with 2-nitrophenylboronic acid, a coupling that can be challenging due to the relative inertness of the C-Cl bond and potential steric hindrance from the ortho-nitro group.[5][6]

The Suzuki-Miyaura Catalytic Cycle: Mechanism and Rationale

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The aryl halide (2-chloropyridine) undergoes oxidative addition to the Pd(0) center, breaking the carbon-chlorine bond and forming a new Pd(II) complex. This step is often the rate-determining step of the entire cycle.[1][5] The use of bulky, electron-rich phosphine ligands is crucial as they increase the electron density on the palladium atom, facilitating its insertion into the C-Cl bond.[2][7][8]

  • Transmetalation: In this step, the organic group from the organoboron reagent (2-nitrophenylboronic acid) is transferred to the Pd(II) complex. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium center, displacing the halide.[7]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (the pyridyl and the nitrophenyl) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond in the this compound product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[5][7]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition Ar¹-X (2-Chloropyridine) tm_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->tm_complex Transmetalation Ar²-B(OH)₂ + Base tm_complex->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) tm_complex->product Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol is designed for a ~1.0 mmol scale. All manipulations should be performed using standard Schlenk line techniques or in a glovebox to maintain an inert atmosphere, which is critical for catalyst activity.

Materials and Reagents
ReagentRoleM.W.Amount (mmol)Mass/VolumeNotes
2-ChloropyridineAryl Halide113.551.0114 mg (91 µL)Substrate
2-Nitrophenylboronic AcidOrganoboron166.921.2200 mgCoupling Partner (slight excess)
Pd(PPh₃)₄Catalyst1155.560.0335 mgTetrakis(triphenylphosphine)palladium(0)
Potassium Carbonate (K₂CO₃)Base138.212.5345 mgMust be finely ground and anhydrous
TolueneSolvent--8 mLAnhydrous, degassed
Deionized WaterCo-solvent--2 mLDegassed

Reaction Setup and Execution

Experimental_Workflow Figure 2: Experimental Workflow Overview cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add solids to oven-dried Schlenk flask: - 2-Nitrophenylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ B 2. Evacuate and backfill flask with Argon (3x) A->B C 3. Add degassed solvents (Toluene, H₂O) via syringe B->C D 4. Add 2-Chloropyridine via syringe C->D E 5. Heat reaction at 90 °C with vigorous stirring D->E F 6. Monitor progress via TLC (e.g., 4:1 Hexane:EtOAc) E->F G 7. Cool to RT, quench with H₂O, extract with EtOAc (3x) F->G H 8. Wash combined organic layers with brine, dry over Na₂SO₄ G->H I 9. Filter and concentrate under reduced pressure H->I J 10. Purify crude product via flash column chromatography I->J K 11. Characterize pure product (NMR, MS, etc.) J->K

Caption: Step-by-step workflow for the synthesis and purification process.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-nitrophenylboronic acid (200 mg, 1.2 mmol), anhydrous potassium carbonate (345 mg, 2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times to ensure a completely inert atmosphere.

  • Solvent Addition: Using degassed syringes, add anhydrous toluene (8 mL) and degassed deionized water (2 mL) to the flask. Stir the mixture for 5 minutes to dissolve the reagents.

  • Substrate Addition: Add 2-chloropyridine (91 µL, 1.0 mmol) to the reaction mixture via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) until the 2-chloropyridine starting material is consumed (typically 8-12 hours).

  • Workup - Quenching and Extraction: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 10 mL of deionized water to the mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Workup - Washing and Drying: Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, starting with 9:1 Hexane/Ethyl Acetate and gradually increasing the polarity, is typically effective. The product fractions, identified by TLC, are collected and the solvent is evaporated to yield the pure product.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Typically a yellow solid.[9]

  • Molecular Formula: C₁₁H₈N₂O₂[10]

  • Molecular Weight: 200.19 g/mol

  • Purity: Should be ≥98% as determined by analytical techniques like HPLC or qNMR.[9]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and nitrophenyl rings.

    • ¹³C NMR: The carbon NMR will confirm the presence of 11 distinct carbon environments.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the product's molecular weight.

Troubleshooting and Key Insights

  • Low Yield:

    • Catalyst Deactivation: Ensure the reaction was performed under strictly anaerobic and anhydrous conditions. Oxygen can deactivate the Pd(0) catalyst.

    • Inefficient Transmetalation: The base is critical. Ensure it is anhydrous and finely powdered to maximize surface area and reactivity.[7]

    • Poor Reactivity of Chloride: For aryl chlorides, a more electron-rich and bulky ligand (e.g., SPhos, XPhos) or a different palladium precursor (e.g., Pd₂(dba)₃ with a ligand) may be required to facilitate the challenging oxidative addition step.[2][5][8]

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. Using a slight excess of the boronic acid, but not a large one, can help mitigate this while driving the desired reaction to completion.

  • Purification Issues: Pyridine-containing compounds can sometimes be challenging to purify via chromatography due to interactions with the acidic silica gel, leading to peak tailing.[11] If this occurs, adding a small amount of triethylamine (~0.5%) to the eluent can help to obtain sharper peaks and better separation.[11]

References

Application Notes and Protocols for the Preparation of Transition Metal Complexes with 2-(2-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of transition metal complexes featuring the ligand 2-(2-nitrophenyl)pyridine. The strategic placement of a nitro group on the phenyl ring introduces unique electronic properties to the ligand, influencing the stability, reactivity, and potential applications of its metal complexes. This document is designed to equip researchers, particularly those in materials science and drug development, with the foundational knowledge and practical methodologies to explore this promising class of compounds. The protocols provided herein are based on established synthetic strategies for analogous pyridine-based ligands, offering a robust starting point for investigation.

Introduction: The Significance of this compound in Coordination Chemistry

The pyridine ring is a ubiquitous motif in coordination chemistry, valued for its strong and predictable coordination to a wide array of transition metals. The functionalization of the pyridine scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. The ligand this compound is of particular interest due to the presence of the electron-withdrawing nitro group in the ortho position of the phenyl substituent.

The introduction of the nitro group has several important implications:

  • Modulation of Ligand Field Strength: The electron-withdrawing nature of the nitro group can influence the electron density on the pyridine nitrogen, thereby affecting the ligand field strength and the resulting electronic properties of the metal complex.

  • Potential for Redox Activity: The nitro group is redox-active and can participate in electrochemical processes, opening up possibilities for the design of catalysts and electroactive materials.

  • Steric Influence: The ortho-nitro group can exert steric effects that influence the coordination geometry and stability of the resulting complexes.

  • Pharmacological Relevance: Pyridine derivatives and their metal complexes have shown promise in various therapeutic areas. The unique electronic and structural features of complexes with this compound make them interesting candidates for investigation in drug discovery programs.[1][2]

This guide will focus on the preparation and characterization of a representative palladium(II) complex, a common transition metal used in catalysis and medicinal chemistry.[1][3] The principles and techniques described can be adapted for other transition metals.

General Synthetic Strategy: A Representative Protocol for Palladium(II) Complexation

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The following protocol is a representative procedure for the synthesis of a dichlorobis(this compound)palladium(II) complex, adapted from established methods for similar pyridine-based ligands.

Diagram of the Synthetic Workflow

SynthesisWorkflow General Synthetic Workflow reagents Reactants: - Palladium(II) chloride (PdCl2) - this compound dissolution Dissolution in Ethanol reagents->dissolution reaction Reaction under Reflux dissolution->reaction precipitation Precipitation of the Complex reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying characterization Characterization drying->characterization

Caption: General workflow for the synthesis of a Palladium(II) complex.

Experimental Protocol: Synthesis of Dichlorobis(this compound)palladium(II)

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Vacuum flask

  • Schlenk line or vacuum oven

Procedure:

  • Preparation of Reactant Solutions:

    • In a 100 mL round-bottom flask, dissolve palladium(II) chloride (0.177 g, 1.0 mmol) in 20 mL of absolute ethanol. Gentle heating may be required to facilitate dissolution.

    • In a separate beaker, dissolve this compound (0.396 g, 2.0 mmol) in 10 mL of absolute ethanol.

  • Reaction:

    • While stirring the palladium(II) chloride solution, add the solution of this compound dropwise at room temperature.

    • Upon addition, a color change and the formation of a precipitate are expected.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours with continuous stirring.

  • Isolation of the Product:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product sequentially with small portions of cold ethanol and then deionized water to remove any unreacted starting materials and soluble impurities.

  • Drying:

    • Dry the collected solid under vacuum at 60 °C for 12 hours.

  • Yield and Storage:

    • Determine the yield of the final product.

    • Store the complex in a desiccator over a suitable drying agent.

Characterization of the Transition Metal Complex

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex. The following techniques are routinely employed.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal center.

Expected Observations:

  • Pyridine Ring Vibrations: The characteristic C=N and C=C stretching vibrations of the pyridine ring are expected to shift to higher frequencies upon coordination to the palladium center. This is due to the donation of electron density from the pyridine nitrogen to the metal, which strengthens the ring bonds.

  • N-Pd Stretching Vibration: The formation of a coordinate bond between the pyridine nitrogen and palladium will give rise to a new absorption band in the far-IR region, typically in the range of 200-400 cm⁻¹.

  • Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) will be present in the spectrum of the complex.

Vibrational Mode Free Ligand (Expected, cm⁻¹) **Complex (Expected, cm⁻¹) **Interpretation
Pyridine Ring (C=N/C=C)~1590~1610Shift to higher frequency indicates coordination.
Nitro Group (asymmetric)~1520~1520Little change expected.
Nitro Group (symmetric)~1340~1340Little change expected.
N-Pd Stretch-~250-350Appearance of a new band confirms coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of the protons in the complex.

Expected Observations:

  • Downfield Shift of Pyridine Protons: Upon coordination to the electron-deficient palladium(II) center, the protons on the pyridine ring, especially those closest to the nitrogen atom (H6), will experience deshielding and shift downfield in the ¹H NMR spectrum.[4]

  • Protons of the Nitrophenyl Ring: The protons on the nitrophenyl ring are also expected to show some downfield shifts, although to a lesser extent than the pyridine protons. The magnitude of the shift will depend on their proximity to the metal center and the electronic effects of the nitro group.

Proton Free Ligand (Expected δ, ppm) Complex (Expected δ, ppm) Interpretation
Pyridine H6~8.7~9.0Significant downfield shift due to proximity to the metal center.
Pyridine H3, H4, H5~7.3 - 7.9~7.5 - 8.2Moderate downfield shifts.
Nitrophenyl Protons~7.6 - 8.2~7.7 - 8.4Minor downfield shifts.

Diagram of Ligand Coordination and Proton Numbering

Caption: Coordination of the ligand and numbering of key protons.

X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry. This technique is invaluable for confirming the proposed structure of the complex.

Applications in Drug Development and Catalysis

Transition metal complexes of functionalized pyridines are actively being investigated for a range of applications.

  • Catalysis: Palladium complexes are renowned for their catalytic activity in cross-coupling reactions, such as the Suzuki and Heck reactions.[4] The electronic properties imparted by the this compound ligand may offer unique catalytic performance.

  • Anticancer Agents: Many metal complexes exhibit cytotoxic activity against cancer cell lines.[1] The ability of these complexes to interact with biological macromolecules, such as DNA, makes them promising candidates for the development of novel anticancer drugs.

Conclusion

The synthesis of transition metal complexes with this compound offers a rich area for scientific exploration. The protocols and characterization data presented in this guide provide a solid foundation for researchers to prepare and study these fascinating compounds. The unique electronic and steric features of this ligand are expected to lead to the discovery of novel complexes with interesting properties and potential applications in catalysis and medicine.

References

The Strategic Application of 2-(2-Nitrophenyl)pyridine in Advanced Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Biaryl scaffolds, in particular, are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] The strategic use of directing groups in transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective formation of C-C and C-X bonds, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized substrates.[2]

This guide focuses on the multifaceted applications of 2-(2-nitrophenyl)pyridine, a substrate uniquely poised for advanced cross-coupling strategies. This molecule ingeniously combines two key functional elements:

  • A pyridine ring , which serves as a robust and reliable directing group for the regioselective activation of the ortho-C-H bond on the adjacent phenyl ring.[1]

  • A nitro group , a strong electron-withdrawing moiety that not only influences the electronic properties of the substrate but also acts as a versatile synthetic handle for a variety of valuable post-coupling transformations.

Herein, we provide an in-depth exploration of the principles, protocols, and field-proven insights into the application of this compound in palladium-catalyzed cross-coupling reactions, empowering researchers to leverage this powerful building block in their synthetic endeavors.

Core Principle: Pyridine-Directed ortho-C-H Functionalization

The foundational principle underpinning the utility of this compound in cross-coupling is the chelation-assisted C-H activation. The nitrogen atom of the pyridine ring coordinates to a transition metal center, typically palladium, positioning the metal in close proximity to the ortho-C-H bond of the phenyl ring. This geometric constraint facilitates the cleavage of this otherwise inert C-H bond, forming a stable five-membered palladacycle intermediate. This intermediate is the linchpin of the catalytic cycle, poised to react with a variety of coupling partners.

C_H_Activation_Principle cluster_start Initial State cluster_intermediate Key Intermediate Formation cluster_product Coupling Reaction Start This compound + Pd(II) Catalyst Palladacycle Five-Membered Palladacycle Start->Palladacycle Chelation-Assisted C-H Activation Product Cross-Coupled Product Palladacycle->Product Reaction with Coupling Partner

Palladium-Catalyzed ortho-Arylation via Suzuki-Miyaura Type Coupling

The construction of biaryl linkages is a cornerstone of organic synthesis. The pyridine-directed Suzuki-Miyaura type reaction allows for the direct arylation of the ortho-C-H bond of this compound with a wide range of arylboronic acids.

Experimental Protocol: ortho-Arylation of this compound

This protocol provides a general procedure for the palladium-catalyzed direct arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • p-Benzoquinone (BQ)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (5-10 mol%), Cu(OAc)₂ (2.0 equiv.), p-benzoquinone (1.0 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Pd(OAc)₂: A common and effective palladium(II) precatalyst that initiates the C-H activation.

  • Cu(OAc)₂ and p-Benzoquinone: This combination of oxidants is crucial for regenerating the active Pd(II) catalyst. The reductive elimination step that forms the C-C bond produces Pd(0), which must be re-oxidized to Pd(II) to continue the catalytic cycle.[3]

  • K₂CO₃: The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[4]

  • 1,4-Dioxane: A high-boiling point, polar aprotic solvent that effectively dissolves the reactants and is stable under the reaction conditions.

Substrate Scope and Representative Yields

The protocol is robust and tolerates a variety of functional groups on the arylboronic acid coupling partner.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(2'-Nitro-[1,1'-biphenyl]-2-yl)pyridine75
24-Methoxyphenylboronic acid2-(4'-Methoxy-2'-nitro-[1,1'-biphenyl]-2-yl)pyridine82
34-(Trifluoromethyl)phenylboronic acid2-(2'-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine68
43-Thienylboronic acid2-(2-(2-Nitrophenyl)-3-thienyl)pyridine65

Yields are representative and may vary based on specific reaction conditions and scale.

Mechanistic Overview of the Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving C-H activation, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd_II Pd(II) Catalyst Palladacycle Palladacycle Intermediate (Pd-C bond) Pd_II->Palladacycle C-H Activation Substrate This compound Substrate->Palladacycle Pd_Aryl Di-organopalladium(II) Intermediate Palladacycle->Pd_Aryl Transmetalation ArylBOH2 ArB(OH)₂ + Base ArylBOH2->Palladacycle Product Coupled Product Pd_Aryl->Product Reductive Elimination Pd_0 Pd(0) Pd_Aryl->Pd_0 Pd_0->Pd_II Re-oxidation Oxidant Oxidant (e.g., Cu(II), BQ) Oxidant->Pd_0

Further Cross-Coupling Applications

The versatility of the pyridine-directed C-H activation strategy extends to other important cross-coupling reactions.

Heck-Type Coupling with Alkenes

The Heck reaction enables the formation of C-C bonds between the ortho-position of this compound and various alkenes.[5] This reaction typically employs a palladium catalyst and a base, leading to the formation of substituted stilbene-like structures.

Sonogashira-Type Coupling with Terminal Alkynes

For the synthesis of aryl-alkyne motifs, the Sonogashira coupling provides a powerful method.[6] The reaction couples the ortho-C-H bond with a terminal alkyne, usually catalyzed by a palladium/copper system.[7]

The Nitro Group: A Versatile Synthetic Handle

A significant advantage of using this compound is the synthetic potential of the nitro group in the resulting biaryl products. While its electron-withdrawing nature can decrease the reactivity of the phenyl ring towards electrophilic C-H activation, requiring slightly more forcing conditions compared to electron-neutral analogues, its true value lies in its transformability.

Protocol: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a robust and high-yielding transformation that opens the door to a vast array of further functionalizations.[8][9]

Materials:

  • 2-(2'-Nitro-[1,1'-biphenyl]-2-yl)pyridine derivative

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) and Water (H₂O)

Procedure (using Fe/NH₄Cl):

  • In a round-bottom flask, dissolve the nitro-biaryl compound (1.0 equiv.) in a mixture of ethanol and water.

  • Add iron powder (5.0-10.0 equiv.) and ammonium chloride (5.0-10.0 equiv.).

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate. If necessary, perform an aqueous workup by adding water and a base (e.g., NaHCO₃) and extracting with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be purified by column chromatography if necessary.

Causality: This reduction is a classic Bechamp reduction. Iron metal in the presence of a mild acid (generated from NH₄Cl in water) acts as the reducing agent, converting the nitro group to an amine. This method is often preferred for its cost-effectiveness and tolerance of other functional groups.[8]

Advanced Application: Synthesis of N-Heterocyclic Carbene (NHC) Ligand Precursors

The resulting 2-(2'-amino-[1,1'-biphenyl]-2-yl)pyridine is a valuable precursor for the synthesis of novel N-heterocyclic carbene (NHC) ligands. These ligands have found widespread use in organometallic catalysis due to their strong σ-donating properties and steric tunability. The synthesis typically involves a condensation reaction to form an imidazolium salt, the direct precursor to the NHC.

NHC_Synthesis Start 2-(2'-Amino-[1,1'-biphenyl]-2-yl)pyridine Intermediate Imidazolium Salt (NHC Precursor) Start->Intermediate Condensation with Orthoformate/Amine Product NHC-Metal Complex Intermediate->Product Deprotonation & Metalation

Safety and Handling

  • This compound: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents and Reagents: The solvents and reagents used in these protocols (e.g., 1,4-dioxane, strong acids/bases) have their own specific hazards. Consult the relevant Safety Data Sheets (SDS) before use.

  • Hydrogenation: When performing reductions via catalytic hydrogenation, use appropriate equipment and procedures for handling flammable hydrogen gas.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst; Insufficient oxidant; Poor quality reagents; Presence of oxygen.Use a fresh batch of catalyst and high-purity reagents. Ensure the reaction is performed under a strictly inert atmosphere. Increase the amount of oxidant.
Formation of homocoupled biaryl byproduct Rate of transmetalation is slow compared to homocoupling of the boronic acid.Add the boronic acid portion-wise over the course of the reaction. Adjust the base or solvent to optimize the relative reaction rates.
Decomposition of starting material Reaction temperature is too high.Lower the reaction temperature and increase the reaction time.
Incomplete reduction of the nitro group Insufficient reducing agent; Inactive reducing agent.Increase the equivalents of the reducing agent (e.g., Fe, SnCl₂). Ensure the reducing agent is fresh and active.

Conclusion

This compound stands out as a highly valuable and strategic substrate for the synthesis of complex biaryl and heterocyclic structures. Its pyridine moiety provides a reliable handle for regioselective ortho-C-H functionalization through palladium catalysis, while the nitro group serves as a versatile precursor for further molecular elaboration. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully employ this powerful building block in their synthetic campaigns, paving the way for the discovery and development of novel molecules in the pharmaceutical and materials science sectors.

References

Application Notes & Protocols: The Strategic Use of 2-(2-Nitrophenyl)pyridine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(2-nitrophenyl)pyridine scaffold is a cornerstone building block in modern medicinal chemistry, prized for its latent reactivity that enables elegant and efficient access to a range of high-value, nitrogen-containing heterocyclic systems. The strategic placement of the nitro group ortho to the inter-ring bond is the key to its utility, primarily facilitating intramolecular reductive cyclization reactions. This transformation serves as a powerful tool for constructing complex polycyclic aromatic frameworks, most notably phenanthridines and carbazoles, which are prevalent cores in numerous biologically active compounds. This technical guide provides an in-depth exploration of the synthetic applications of this compound, grounded in mechanistic principles. We will detail field-proven protocols, discuss the causality behind experimental choices, and present data-driven insights to empower researchers, scientists, and drug development professionals in leveraging this versatile precursor for the discovery of novel bioactive molecules.

Introduction: The Unique Potential of this compound

Pyridine-based ring systems are among the most prevalent structural motifs in FDA-approved pharmaceuticals, valued for their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a stable aromatic core.[1][2] The introduction of a 2-nitrophenyl substituent transforms the simple pyridine scaffold into a highly versatile intermediate.[3][4] The defining feature of this compound is the proximate arrangement of the pyridine nitrogen and the aryl nitro group. This arrangement is perfectly poised for intramolecular cyclization upon reduction of the nitro group, a transformation that is both efficient and atom-economical.

The primary synthetic pathways unlocked by this scaffold lead to:

  • Phenanthridines: A class of tetracyclic alkaloids and synthetic compounds renowned for their potent biological activities, including anticancer and antimicrobial properties.[5][6]

  • Carbazoles: Tricyclic aromatic amines found in natural products and synthetic agents with applications as antimicrobial, antitumor, and advanced material components.[7][8]

This guide will focus on the core transformation—reductive cyclization—and its practical application in synthesizing these critical bioactive scaffolds.

The Cornerstone Transformation: Intramolecular Reductive Cyclization

The conversion of the nitro group into a reactive nitrogen species (typically a nitrene or a related intermediate) that subsequently attacks the pyridine ring is the central theme in the chemistry of this compound. The choice of reductive method is critical and dictates the reaction conditions, substrate scope, and potential for side reactions.

General Mechanism

The process begins with the reduction of the nitro group. Depending on the reagent, this can proceed through nitroso and hydroxylamine intermediates. A key reactive species is the singlet nitrene, which is highly electrophilic and rapidly undergoes intramolecular cyclization. This is followed by aromatization to yield the final heterocyclic product.

G cluster_0 Reductive Cyclization Pathway A This compound B Nitroso/Hydroxylamine Intermediate A->B [Reduction] C Singlet Nitrene Intermediate B->C [Reduction] D Cyclized Dihydro Intermediate C->D Intramolecular Cyclization E Final Aromatic Scaffold (e.g., Phenanthridine) D->E [Oxidation]/ Aromatization

Caption: Generalized workflow of reductive cyclization.

Common Reductive Strategies

The choice of reducing agent is a critical parameter. Below is a comparison of common methods, highlighting the causality behind their selection.

MethodKey ReagentsMechanismAdvantagesDisadvantages
Photochemical UV light (e.g., 254 nm)Photo-induced excitation and intramolecular hydrogen abstraction/rearrangement.Mild, often high-yielding, metal-free.[9]Requires specialized photochemical equipment; substrate scope can be limited.
Catalytic Hydrogenation H₂, Pd/C, PtO₂Heterogeneous catalysis reduces the nitro group to an amine, which can then cyclize.Clean, high-yielding, scalable.May reduce other functional groups; requires pressure equipment.[10]
Metal/Acid Systems Fe/HCl, SnCl₂/HCl, Zn/AcOHStepwise reduction of the nitro group by a dissolving metal in an acidic medium.Cost-effective, robust, well-established.[10]Harsh conditions, stoichiometric metal waste, sometimes requires strong acids.
Phosphine-Mediated (Cadogan) P(OEt)₃, PPh₃Deoxygenation of the nitro group by a trivalent phosphorus reagent to form a nitrene.Excellent for carbazole synthesis, generally mild.[11]Stoichiometric phosphine oxide byproduct, can be expensive.

Application I: Synthesis of Phenanthridine Derivatives

Phenanthridines are a vital class of compounds, with many acting as DNA intercalators or topoisomerase inhibitors, giving them potent anticancer activity.[5][12] The photochemical cyclization of this compound derivatives is a particularly elegant and effective method for their synthesis.[9]

Scientific Rationale for Photochemical Synthesis

Photolysis provides a clean and often high-yielding route to phenanthridines. The reaction is initiated by UV irradiation, which excites the nitro group. This excited state can abstract a hydrogen atom from a suitable position, leading to a cascade of events that results in cyclization and formation of the phenanthridine core. This method avoids harsh reagents and often proceeds at room temperature, preserving sensitive functional groups.[6][13]

G cluster_1 Workflow: Photochemical Phenanthridine Synthesis Start Start: Substituted this compound in appropriate solvent (e.g., CH₂Cl₂) Step1 Step 1: Photolysis Irradiate with UV light (e.g., 254 nm) in a quartz vessel with stirring. Start->Step1 Step2 Step 2: Monitor Reaction Use TLC or LC-MS to track the disappearance of starting material. Step1->Step2 Step3 Step 3: Work-up Concentrate the reaction mixture in vacuo. Step2->Step3 Step4 Step 4: Purification Purify the crude product via flash column chromatography. Step3->Step4 End End: Pure Phenanthridine Derivative Step4->End G cluster_1 Workflow: Cadogan Carbazole Synthesis Start Start: This compound and Triethyl Phosphite Step1 Step 1: Reaction Setup Combine reactants and heat under inert atmosphere (N₂ or Ar). Start->Step1 Step2 Step 2: Reflux Heat the mixture to reflux (typically >150 °C). Step1->Step2 Step3 Step 3: Monitor & Cool Monitor by TLC. Once complete, cool to room temperature. Step2->Step3 Step4 Step 4: Work-up Remove excess phosphite in vacuo. Treat with solvent to precipitate. Step3->Step4 Step5 Step 5: Purification Collect solid by filtration or purify residue by chromatography/recrystallization. Step4->Step5 End End: Pure Carbazole Derivative Step5->End

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-(2-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

2-(2-Nitrophenyl)pyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science, often serving as a critical building block in the synthesis of more complex molecules, including pharmaceutical agents.[1][2] The precise arrangement of its two aromatic rings and the presence of the electron-withdrawing nitro group dictate its reactivity and potential applications.[3] Therefore, unambiguous confirmation of its identity, purity, and stability is a non-negotiable prerequisite for its use in any research or development pipeline. Impurities or structural misidentification can compromise reaction yields, introduce confounding variables in biological assays, and derail entire discovery campaigns.

This guide provides a comprehensive overview of the essential analytical techniques required for the definitive characterization of this compound. We will explore chromatographic and spectroscopic methods, as well as thermal analysis, presenting not just the protocols but the strategic reasoning behind their application. The goal is to equip researchers with a robust, self-validating analytical workflow.

Integrated Analytical Workflow

A thorough characterization of a synthetic intermediate like this compound is not a linear process but an integrated workflow where techniques are used synergistically. The initial focus is on purity and separation, followed by definitive structural elucidation and, finally, assessment of thermal stability.

Analytical_Workflow cluster_0 Phase 1: Purity & Separation cluster_3 Phase 4: Final Confirmation Sample Synthesized This compound HPLC HPLC-UV/DAD (Purity Assessment) Sample->HPLC Primary Purity Check GCMS_Screen GC-MS (Volatile Impurity Screen) Sample->GCMS_Screen Orthogonal Check NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure HPLC->NMR MS High-Res Mass Spec (Elemental Composition) GCMS_Screen->MS Mass Confirmation Report Certificate of Analysis (Confirmed Identity, Purity, Stability) NMR->Report MS->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report UVVis UV-Vis Spectroscopy (Electronic Transitions) UVVis->Report TGA Thermogravimetric Analysis (TGA) (Decomposition Temp) TGA->Report DSC Differential Scanning Calorimetry (DSC) (Melting Point, Phase Transitions) DSC->Report

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Methods for Purity Assessment

The first critical step is to determine the purity of the synthesized compound. Chromatographic techniques separate the target molecule from unreacted starting materials, byproducts, and residual solvents.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile organic compounds.[4] A reversed-phase method is ideal for this compound due to its aromatic character and moderate polarity.

Causality Behind the Method:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides strong retention for aromatic compounds via π-π and van der Waals interactions.

  • Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with a wide range of polarities. Acetonitrile is a common organic modifier that offers good resolving power and is UV transparent.

  • Detector: A Photo-Diode Array (PDA) or Diode-Array Detector (DAD) is superior to a fixed-wavelength UV detector. It captures the entire UV-Vis spectrum for each peak, allowing for peak purity analysis and tentative identification based on spectral matching. The conjugated system of this compound is expected to absorb strongly in the UV region.[5]

Protocol: HPLC-DAD Purity Assay

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of 50:50 (v/v) acetonitrile/water to create a 100 µg/mL stock solution.

  • Instrumentation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • DAD Wavelength: Scan from 200-400 nm, extract chromatogram at 254 nm.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. Use the DAD software to assess the spectral purity of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile or semi-volatile impurities, GC-MS is an invaluable orthogonal technique.[6] It separates compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid/solid stationary phase.

Protocol: GC-MS Impurity Screening

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.

  • Instrumentation:

    • Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C (Split mode, 50:1).

    • Oven Program: 100 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold 5 min.

    • MS Transfer Line: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan m/z 40-500.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze any minor peaks by comparing their mass spectra against libraries (e.g., NIST) to identify potential impurities.[7]

Spectroscopic Methods for Structural Elucidation

Once purity is established, spectroscopic techniques are employed to confirm that the molecular structure is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential.

Expected Spectral Features for this compound:

  • ¹H NMR: The molecule has 8 aromatic protons. Due to the asymmetry, all 8 protons should be unique, although some may overlap. Protons on the pyridine ring will be deshielded by the ring nitrogen. Protons on the nitrophenyl ring will be influenced by the strongly electron-withdrawing nitro group, particularly the proton ortho to it. One would expect a series of doublets, triplets, and multiplets in the aromatic region (~7.0-9.0 ppm).

  • ¹³C NMR: The structure contains 11 unique carbon atoms. All should be visible in the ¹³C spectrum, typically in the 120-160 ppm range for aromatic carbons. The carbon bearing the nitro group will be significantly shifted.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) if not already present in the solvent as an internal standard (0 ppm).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire at least 16 scans. Observe a spectral width from -2 to 12 ppm.

    • ¹³C NMR: Acquire several hundred to a few thousand scans. Use a proton-decoupled pulse sequence. Observe a spectral width from 0 to 220 ppm.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants for all protons. Assign the chemical shifts for all 11 carbons.

Table 1: Representative NMR Data (Hypothetical)
Technique Chemical Shift (ppm) Multiplicity Assignment
¹H NMR8.7 (d)DoubletPyridine-H6
7.2 - 8.2 (m)Multiplet7 other Ar-H
¹³C NMR~158SingletPyridine-C2
~149SingletC-NO₂
120 - 140Multiple signals9 other Ar-C
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition with high accuracy.[3]

Expected Fragmentation Pattern: Under Electron Ionization (EI), the molecular ion (M⁺) peak should be observed at m/z 200. Key fragments would likely arise from:

  • Loss of the nitro group (NO₂): [M - 46]⁺

  • Cleavage of the C-C bond between the rings.

Protocol: Direct Infusion ESI-HRMS

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition: Infuse the sample directly into the source. Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Data Analysis: Determine the accurate mass of the parent ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula of C₁₁H₈N₂O₂ (Monoisotopic Mass: 200.0586 Da).

Table 2: Representative HRMS Data
Ion Theoretical m/z Observed m/z
[C₁₁H₉N₂O₂]⁺ ([M+H]⁺)201.0659201.0655
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[8] It works by probing the vibrational modes of bonds within the molecule.

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Table 3: Key FTIR Vibrational Frequencies
Wavenumber (cm⁻¹) Assignment
3100-3000Aromatic C-H stretch
~1590, ~1470Aromatic C=C and C=N ring stretching
~1520 Asymmetric N-O stretch (NO₂)[9]
~1350 Symmetric N-O stretch (NO₂)[9]
750-850C-H out-of-plane bending

The strong, distinct absorbances for the nitro group are highly characteristic and serve as a crucial diagnostic.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of this compound will result in characteristic absorption bands.[10]

Protocol: UV-Vis Scan

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in a UV-transparent solvent like ethanol or methanol.

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan from 200 to 600 nm using a 1 cm quartz cuvette, with the pure solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The spectrum is expected to show absorptions corresponding to π → π* transitions.[5]

Thermal Analysis for Stability Assessment

Understanding the thermal stability of a compound is critical for determining safe handling and storage conditions.

Protocol: TGA and DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrumentation: A simultaneous TGA-DSC instrument.

  • Acquisition: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • From DSC: Determine the onset and peak of the melting endotherm.

    • From TGA: Determine the onset temperature of decomposition, defined as the temperature at which significant (e.g., 5%) weight loss occurs.[11]

Table 4: Representative Thermal Analysis Data
Parameter Typical Value
Melting Point (DSC)Endothermic peak specific to the compound
Decomposition Onset (TGA)> 200 °C (Hypothetical)

Conclusion

The analytical workflow detailed in this note, combining chromatography, multi-faceted spectroscopy, and thermal analysis, provides a robust framework for the complete and unambiguous characterization of this compound. By employing this suite of orthogonal techniques, researchers can ensure the identity, purity, and stability of their material, lending confidence and validity to subsequent experiments in drug development and chemical synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Purity Evaluation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic scaffolds present in a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] The biological activity and safety profile of these compounds are intrinsically linked to their purity. Even minute amounts of impurities—such as starting materials, byproducts, or degradation products—can alter efficacy, introduce toxicity, or affect the stability of the final product.[4][5] Therefore, robust and reliable analytical methodologies for purity determination are paramount during research, development, and quality control.

This application note presents two powerful and complementary chromatographic techniques, HPLC and TLC, for the comprehensive purity evaluation of pyridine derivatives. HPLC is highlighted for its high resolution and quantitative power, making it the gold standard for purity assays.[6] TLC is presented as a rapid, cost-effective, and versatile tool for preliminary screening, reaction monitoring, and complementary identification.[7][8][9]

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the premier method for the quantitative analysis of pyridine derivatives due to its exceptional resolving power, sensitivity, and precision.[6] A properly developed stability-indicating HPLC method can effectively separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products that may arise under various stress conditions.[10][11]

The "Why": Causality in Method Development for Pyridine Derivatives

The chemical nature of the pyridine ring—a basic, polar heterocycle—dictates the strategic choices in HPLC method development.

  • Chromatographic Mode Selection: Due to the polar nature of many pyridine derivatives, they can be challenging to retain on traditional nonpolar C18 or C8 reversed-phase (RP) columns using highly aqueous mobile phases.[12][13] This phenomenon, known as "phase collapse" or "dewetting," can lead to irreproducible retention times.[14]

    • Reversed-Phase (RP-HPLC): This remains the most common approach.[15] To enhance retention of polar pyridines, mobile phases are typically buffered at an acidic pH (e.g., pH 2-4). At this pH, the pyridine nitrogen is protonated, increasing its polarity but allowing for predictable interactions. The use of polar-embedded or polar-endcapped RP columns can also mitigate phase collapse.[16]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar pyridine derivatives that are poorly retained in RP-HPLC.[17][18][19] In HILIC, a polar stationary phase (like silica) is used with a mobile phase rich in a non-polar organic solvent (like acetonitrile), creating a water-enriched layer on the stationary phase into which polar analytes can partition.[19]

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics offer unique selectivity and can be highly effective for separating complex mixtures of pyridine derivatives and their counter-ions.[1]

  • Mobile Phase Selection & pH Control: The pKa of the pyridine ring is typically around 5.2.[1][3] Operating the mobile phase at a pH at least 2 units below the pKa ensures the pyridine is consistently in its protonated, cationic form, leading to sharp, symmetrical peaks and reproducible retention. Buffers such as phosphate, formate, or acetate are commonly used to maintain a stable pH. The choice of organic modifier (typically acetonitrile or methanol) influences selectivity; acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Detector Selection: The aromatic nature of the pyridine ring makes UV detection the most common and robust choice. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths simultaneously. This helps in peak identification, assessing peak purity, and selecting the optimal wavelength for quantification where the analyte shows maximum absorbance and impurities show minimal interference.

Experimental Protocol: RP-HPLC Purity Assay for a Model Pyridine Derivative

This protocol outlines a general, stability-indicating RP-HPLC method suitable for a model compound like 4-aminopyridine. This method must be optimized and validated for any specific derivative.

Objective: To determine the purity of a 4-aminopyridine sample and separate it from potential impurities, including related pyridine isomers.

Instrumentation and Materials:

  • HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, pipettes, and syringe filters (0.45 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic, phosphoric acid.

  • Reference standards for the pyridine derivative and any known impurities.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmA standard workhorse column providing good efficiency and resolution for a wide range of compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Acidic pH ensures protonation of the pyridine nitrogen for good peak shape. The buffer maintains a stable pH.
Mobile Phase B AcetonitrileCommon organic modifier providing good selectivity for aromatic compounds.
Gradient 0-20 min: 5-70% B; 20-25 min: 70% B; 25.1-30 min: 5% BA gradient allows for the elution of compounds with a wide range of polarities, from polar impurities to the less polar API.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection PDA at 254 nm4-aminopyridine has a strong chromophore. PDA allows for peak purity assessment.
Injection Vol. 10 µLA standard volume; should be optimized based on concentration and sensitivity.
Diluent Mobile Phase A / Water:Acetonitrile (90:10)Ensures sample is fully dissolved and compatible with the initial mobile phase conditions to prevent peak distortion.

Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation (e.g., 0.5 mg/mL):

    • Accurately weigh about 25 mg of the pyridine derivative reference standard and transfer to a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent. This is the stock solution.

    • Prepare working standards by further dilution of the stock solution.

  • Sample Solution Preparation (e.g., 0.5 mg/mL):

    • Accurately weigh about 25 mg of the pyridine derivative sample and prepare as described for the standard solution.[6]

  • System Suitability:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Check theoretical plates, tailing factor, and resolution between the main peak and the closest eluting impurity as defined in the validated method.

  • Analysis:

    • Inject the diluent (blank), followed by the standard solutions and then the sample solutions.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Calculate the purity of the sample using the area percent method.

      • % Purity = (Area_MainPeak / Total_Area_AllPeaks) * 100

    • For assays against a reference standard, use the external standard method to determine the concentration.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mob_phase Mobile Phase Preparation & Degassing equilibration System Equilibration mob_phase->equilibration sample_prep Sample & Standard Preparation sst System Suitability Test (SST) sample_prep->sst equilibration->sst Stable Baseline injection Sample Injection sst->injection SST Pass integration Peak Integration & Identification injection->integration calculation Purity / Assay Calculation integration->calculation report Final Report calculation->report TLC_Workflow prep Sample & Plate Preparation spotting Spotting Sample on Origin Line prep->spotting development Plate Development in Solvent Tank spotting->development drying Drying the Plate development->drying visualization Visualization (UV, Stain) drying->visualization analysis Rf Calculation & Purity Assessment visualization->analysis

References

Gas Chromatography-Mass Spectrometry for purity assessment of nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: High-Throughput Purity Assessment of Nitropyridines using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive purity assessment of nitropyridines, a critical class of compounds in pharmaceutical development. The described protocol offers high sensitivity, selectivity, and throughput for the identification and quantification of process-related impurities and degradation products. This guide provides field-proven insights into method development, sample preparation, and data analysis, and includes a complete, validated protocol grounded in authoritative standards.

Introduction: The Criticality of Nitropyridine Purity

Nitropyridines and their derivatives are pivotal intermediates and active pharmaceutical ingredients (APIs) in the synthesis of a wide array of therapeutic agents. Their inherent reactivity, dictated by the electron-withdrawing nitro group and the pyridine ring, makes them susceptible to the formation of various impurities during synthesis, purification, and storage. Regulatory bodies such as the FDA and EMA mandate stringent control over the impurity profile of any API to ensure patient safety and drug efficacy.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose due to its exceptional separation efficiency and definitive identification capabilities.[2][3][4] The coupling of gas chromatography's ability to resolve volatile and semi-volatile compounds with the mass spectrometer's power to provide molecular weight and structural information makes it an indispensable tool for impurity profiling.[2][3][4] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a reliable GC-MS method for nitropyridine purity assessment.

Foundational Principles: Why GC-MS for Nitropyridines?

The selection of GC-MS for analyzing nitropyridines is underpinned by several key advantages:

  • Volatility: Many nitropyridine derivatives possess sufficient volatility to be amenable to gas chromatography without the need for complex derivatization.[5]

  • High Resolution: Capillary GC columns offer superior resolving power, enabling the separation of closely related isomers and impurities from the main API peak.

  • Sensitivity: Modern MS detectors, particularly when operated in Selected Ion Monitoring (SIM) mode, provide the low limits of detection (LOD) and quantitation (LOQ) necessary to monitor trace-level impurities.[3]

  • Structural Elucidation: The mass spectrometer provides unambiguous identification of unknown impurities through the interpretation of their fragmentation patterns, a crucial aspect of impurity profiling.[2][3][6]

Experimental Workflow: A Validated Protocol

The following protocol has been developed and validated to ensure its suitability for the intended purpose, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Materials and Reagents
  • Solvents: HPLC-grade or equivalent purity solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate). Ensure solvents are volatile and suitable for GC-MS analysis.[10]

  • Reference Standards: Certified reference standards of the nitropyridine API and any known impurities.

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps to prevent contamination.[11][12]

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to create a clean, homogenous solution suitable for injection into the GC-MS system.

Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the nitropyridine reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable volatile solvent (e.g., Dichloromethane). This yields a stock solution of approximately 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards at appropriate concentrations for linearity assessment.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the nitropyridine test sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the same solvent used for the standard preparation.

  • Filtration:

    • Filter all solutions through a 0.22 µm PTFE syringe filter to remove any particulate matter that could damage the GC column.[10]

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of a broad range of nitropyridines. Method optimization may be required for specific derivatives.

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise and reproducible temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA nonpolar column suitable for a wide range of semi-volatile compounds.[13]
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures consistent retention times and peak shapes.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Volume 1 µLA standard volume for capillary GC.
Split Ratio 50:1Prevents column overloading and maintains sharp peaks.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose program that effectively separates a range of nitropyridines and their impurities.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °COptimizes ionization efficiency.
Quadrupole Temp 150 °CMaintains mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range 40-450 m/zCovers the expected mass range of nitropyridines and their fragments.
Data Acquisition and Processing

Data is acquired and processed using the instrument's accompanying software (e.g., Agilent MassHunter).

  • Total Ion Chromatogram (TIC): Used for an overall view of the separation and to identify the major components.

  • Extracted Ion Chromatogram (EIC): Used to selectively look for specific ions, which can enhance the detection of trace impurities.

  • Mass Spectra: The mass spectrum of each chromatographic peak is used for identification by comparing it to a reference library (e.g., NIST) and the spectra of known standards.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Sample & Standard Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into GC-MS Filter->Inject Transfer to Vial Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate TIC Detect->TIC Acquire Data Identify Identify Peaks (Mass Spectra) TIC->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Unsymmetrical Biaryls Containing Nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of unsymmetrical biaryls containing a nitropyridine moiety. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific class of organic synthesis. The inherent electronic properties of both the pyridine ring and the nitro group present a unique set of challenges in traditional cross-coupling reactions. This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and offer practical solutions.

Introduction: The Core Challenges

The synthesis of unsymmetrical biaryls containing a nitropyridine scaffold is a formidable task due to a confluence of inhibiting factors. Primarily, the lone pair of electrons on the pyridine nitrogen can coordinate with and poison the palladium catalyst, a phenomenon often referred to as the "2-pyridyl problem" when the connection is at the 2-position.[1][2][3][4] This coordination can significantly slow down or completely halt the catalytic cycle.

Furthermore, the strong electron-withdrawing nature of the nitro group, while often beneficial in activating an aryl halide towards oxidative addition, can also introduce its own set of complications.[5][6] These can range from altering the reactivity of the coupling partners to participating in undesired side reactions. This guide will dissect these issues and provide actionable strategies to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter. The solutions are based on established chemical principles and validated protocols.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction between a nitropyridyl halide and an arylboronic acid is giving very low yields or failing completely. What are the likely causes and how can I fix it?

A1: This is the most common challenge and typically points to one or more of the following issues: catalyst inhibition, poor reactivity of the coupling partners, or decomposition of the boronic acid.

Causality & Troubleshooting Steps:

  • Catalyst Inhibition by Pyridine Nitrogen: The pyridine nitrogen's lone pair can bind to the palladium center, effectively sequestering the catalyst and preventing it from participating in the catalytic cycle.[2] This is especially problematic with 2-substituted pyridines.[3][4]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands are designed to be sterically demanding, which favors the coordination of the aryl halide over the pyridine nitrogen and accelerates the rate-limiting oxidative addition and reductive elimination steps.[7]

      • Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos have demonstrated great success in these challenging couplings.[2] N-heterocyclic carbene (NHC) ligands can also be effective.[7]

    • Solution: Use a pre-formed palladium-ligand complex (a precatalyst). These can provide a more active and stable catalytic species compared to generating the catalyst in situ. Buchwald G3 precatalysts are a good starting point.[2]

  • Protodeboronation of the Pyridineboronic Acid: If you are using a nitropyridylboronic acid, it is likely susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8] This side reaction is often promoted by aqueous basic conditions.[9]

    • Solution: Use more stable boronic esters, such as pinacol (BPin) or MIDA esters.[2] These are more resistant to hydrolysis.

    • Solution: Employ anhydrous conditions. Ensure all solvents and reagents are scrupulously dry.

    • Solution: Choose your base carefully. While a base is necessary for the transmetalation step, overly harsh or aqueous bases can accelerate protodeboronation.[9] Consider screening weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ under anhydrous conditions.[2][9]

  • The Dual Role of the Nitro Group: While the electron-withdrawing nitro group on the halide partner generally activates the C-X bond for oxidative addition, it can also lead to complications.[5][6] In some cases, the nitro group itself can act as a leaving group in Pd-catalyzed couplings, although this is more common with specialized catalytic systems.[6][10][11]

    • Solution: If you suspect side reactions involving the nitro group, careful analysis of byproducts by LC-MS is crucial. Optimization of the catalyst and ligand system is key to promoting the desired C-X bond activation over C-NO₂ activation. Using highly active catalysts like those mentioned above often favors the more reactive C-Br or C-I bond cleavage.[5]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling is a common side reaction, often driven by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period are essential. Maintain a positive pressure of inert gas throughout the reaction.[9]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[7]

Q3: My starting aryl halide is being consumed, but I am isolating the hydrodehalogenated product instead of the biaryl. What is causing this?

A3: Hydrodehalogenation is the replacement of the halide with a hydrogen atom. This side reaction can be caused by several factors.

Troubleshooting Steps:

  • Moisture: Ensure all reagents and solvents are anhydrous. Water can act as a proton source.[7]

  • Base: The choice of base can influence this side reaction. Screening different bases (e.g., switching from an alkoxide like NaOtBu to a carbonate or phosphate) may be necessary.[7]

  • Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize the opportunity for this side reaction to occur.[2]

Summary of Recommended Conditions for Suzuki-Miyaura Coupling
Problem Parameter Recommendation Rationale
Low/No Yield Catalyst/LigandUse bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a Pd precatalyst.Overcomes catalyst inhibition by the pyridine nitrogen and accelerates the catalytic cycle.[2]
Low/No Yield Boron SourceUse boronic esters (pinacol or MIDA) instead of boronic acids.Increases stability towards protodeboronation.[2]
Low/No Yield Base/SolventUse anhydrous solvents and screen weaker, non-aqueous bases (e.g., K₃PO₄, Cs₂CO₃).Minimizes protodeboronation of the boronic acid/ester.[9]
Homocoupling Reaction SetupEnsure rigorous degassing of solvents and maintain a strict inert atmosphere.Prevents oxygen-induced oxidative homocoupling.[9]
Hydrodehalogenation ReagentsUse anhydrous solvents and high-purity reagents.Minimizes sources of protons that can lead to the side reaction.[7]

Frequently Asked Questions (FAQs)

Q4: Can I use a nitro group directly as the leaving group in a Suzuki-Miyaura coupling to synthesize nitropyridine biaryls?

A4: Yes, this is possible, but it is not a standard approach and requires a specific, highly specialized catalytic system. Research by Nakao, Sakaki, and colleagues has shown that the Ar–NO₂ bond can undergo oxidative addition to a palladium center.[10][11][12] However, these reactions often require bulky biarylphosphine ligands like BrettPhos, high temperatures (e.g., 130 °C), and specific additives like 18-crown-6.[6][10] For most standard applications, using a halo-nitropyridine is a more conventional and reliable strategy.

Q5: Are other cross-coupling reactions suitable for this synthesis? What about Buchwald-Hartwig amination?

A5: While this guide focuses on C-C bond formation for biaryl synthesis, it's worth noting that the Buchwald-Hartwig amination is a powerful method for C-N bond formation.[13][14][15] If your target molecule involves linking a nitropyridine to an amine, this reaction is highly relevant. However, it also faces similar challenges with catalyst inhibition by the pyridine moiety.[7] The use of bulky, electron-rich ligands is also crucial for the success of Buchwald-Hartwig reactions involving pyridyl halides.[7] Other C-C coupling reactions like Negishi (using organozinc reagents) and Stille (using organotin reagents) can also be employed for biaryl synthesis, each with its own set of advantages and disadvantages regarding functional group tolerance and reagent toxicity.[16]

Q6: My reaction mixture turns black. Does this indicate reaction failure?

A6: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition and deactivation.[7] This can be caused by:

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.

  • Ligand Instability: The phosphine ligand may be degrading. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC).

  • Incomplete Complexation: If generating the catalyst in situ, ensure the ligand and palladium precursor have sufficient time to form a stable complex before heating.

While a color change is expected, the formation of a significant precipitate of palladium black is a strong indicator that your catalytic cycle is no longer efficient.

Experimental Workflow & Diagrams

Generalized Protocol for a Challenging Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried Schlenk flask, add the nitropyridyl halide (1.0 equiv), the arylboronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) at least three times to remove oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Visualization of Key Processes

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Nitropyridyl-X Transmetal Transmetalation Intermediate OxAdd->Transmetal + Ar-B(OR)₂ (Base Mediated) ReductElim Product Complex Transmetal->ReductElim Isomerization ReductElim->Pd0 Reductive Elimination Product Unsymmetrical Biaryl Product ReductElim->Product Releases Product ArylHalide Nitropyridyl-X ArylHalide->OxAdd BoronicEster Ar-B(OR)₂ BoronicEster->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Start Low or No Yield in Nitropyridine Biaryl Synthesis CheckCatalyst Is Catalyst Inhibition by Pyridine Likely? Start->CheckCatalyst CheckBoronic Is Protodeboronation Suspected? CheckCatalyst->CheckBoronic No Sol_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) + Pd Precatalyst CheckCatalyst->Sol_Ligand Yes CheckSideProducts Are Side Products (Homocoupling, Dehalogenation) Observed? CheckBoronic->CheckSideProducts No Sol_Boron Switch to Boronic Ester (BPin, MIDA). Use Anhydrous Conditions. CheckBoronic->Sol_Boron Yes Sol_Degas Improve Degassing. Maintain Inert Atmosphere. CheckSideProducts->Sol_Degas Yes Sol_Ligand->CheckBoronic Sol_Base Screen Weaker/ Anhydrous Bases (K₃PO₄, Cs₂CO₃). Sol_Boron->Sol_Base Sol_Base->CheckSideProducts

Caption: Decision tree for troubleshooting low-yield reactions.

References

Preventing homo-coupling in the synthesis of unsymmetrical bipyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of unsymmetrical bipyridines. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges, particularly the persistent issue of homo-coupling, and achieve high yields of your target molecules.

Introduction: The Challenge of Selectivity

The synthesis of unsymmetrical bipyridines is a cornerstone in the development of functional materials, catalysts, and pharmaceutical agents.[1][2][3] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for this purpose. However, a significant and often frustrating side reaction is the formation of symmetrical bipyridine byproducts through homo-coupling.[4][5] This not only consumes valuable starting materials but also complicates purification, ultimately impacting overall yield and efficiency.

This guide will dissect the root causes of homo-coupling and provide actionable strategies to minimize its occurrence. We will explore the nuances of catalyst selection, ligand effects, and reaction condition optimization to steer your synthesis toward the desired unsymmetrical product.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling and why is it a problem in my reaction?

A1: Homo-coupling is an undesired side reaction where two identical molecules of a coupling partner react with each other to form a symmetrical dimer.[6] In the context of unsymmetrical bipyridine synthesis, this means two molecules of your pyridylboronic acid (in Suzuki coupling) or pyridylstannane (in Stille coupling) react to form a symmetrical bipyridine, instead of cross-coupling with the intended halopyridine. This side reaction reduces the yield of your target unsymmetrical bipyridine and introduces a byproduct that can be difficult to separate.[7]

Q2: I'm observing significant homo-coupling in my Suzuki-Miyaura reaction. What are the most likely causes?

A2: The primary culprits for homo-coupling in Suzuki-Miyaura reactions are often related to the catalyst system and the presence of oxygen.[5][8][9] Specifically:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homo-coupling of boronic acids.[8][10] This is a well-documented pathway where a palladium(0) catalyst is oxidized to a palladium(II) species, which then promotes the homo-coupling.[10]

  • Use of a Pd(II) Precatalyst: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial reduction to the active Pd(0) catalyst can be inefficient. This can leave residual Pd(II) species that directly catalyze the homo-coupling of the boronic acid.[4][5]

  • Unstable Boronic Acids: Some heteroaryl boronic acids are inherently unstable and can decompose, leading to side reactions including homo-coupling.[4]

Q3: Can the choice of ligand influence the extent of homo-coupling?

A3: Absolutely. The ligand plays a critical role in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often employed to suppress homo-coupling.[4] These ligands can shield the palladium center, promoting the desired cross-coupling pathway over side reactions.[4] Additionally, certain bidentate ligands like BINAP have been shown to suppress the formation of homo-coupling products.[11][12]

Q4: Are there alternative coupling methods to Suzuki or Stille that are less prone to homo-coupling for synthesizing unsymmetrical bipyridines?

A4: Yes, several other cross-coupling reactions can be employed, each with its own set of advantages and disadvantages.

  • Negishi Coupling: This method utilizes organozinc reagents and often provides high yields under mild conditions.[1][4] However, the organozinc reagents are sensitive to air and moisture, requiring stringent inert atmosphere techniques.[4]

  • Ullmann Reaction: Traditionally used for homo-coupling, modern variations can be adapted for unsymmetrical synthesis, although this is less common and may require an excess of one coupling partner.[1][4]

  • Sulfur-Mediated Ligand Coupling: A more recent, convergent methodology involves the reaction of a pyridyllithium or Grignard reagent with a pyridylsulfonium salt, which can be highly selective for the unsymmetrical product.[13]

Troubleshooting Guide: A Deeper Dive into Suppressing Homo-coupling

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to minimize homo-coupling.

Issue 1: High Levels of Homo-Coupling Detected

Root Cause Analysis and Solutions:

  • Inadequate Degassing: The presence of dissolved oxygen is a major contributor to the homo-coupling of boronic acids.[8][9][10]

    • Solution: Rigorous degassing of all solvents and reagents is crucial.[14] Employ techniques such as sparging with an inert gas (argon or nitrogen) for an extended period or using the freeze-pump-thaw method for complete oxygen removal.[14]

  • Catalyst Choice and In-Situ Reduction: The use of Pd(II) precatalysts can lead to the formation of Pd(II) species that promote homo-coupling.[4][5]

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[4] If a Pd(II) source is used, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homo-coupling by minimizing the concentration of free Pd(II).[8]

  • Reagent Instability: Pyridylboronic acids can be unstable and prone to degradation, which can lead to side reactions like homo-coupling.[4]

    • Solution: Use freshly prepared or purified reagents. For Suzuki couplings, consider using more stable boronic acid derivatives like pinacol esters (Bpin), MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[4][5]

  • Reaction Kinetics: A high instantaneous concentration of the organometallic reagent can favor the bimolecular homo-coupling reaction.

    • Solution: Slow addition of the boronic acid or organostannane reagent to the reaction mixture can help to keep its concentration low, thereby disfavoring homo-coupling.[14]

Logical Flow for Troubleshooting Homo-Coupling

G start High Homo-coupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Improve degassing procedure: - Sparging with inert gas - Freeze-pump-thaw cycles q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd(PPh3)4) or add a mild reducing agent (e.g., potassium formate) q2->sol2 Yes q3 Is the boronic acid/ester stable? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Use freshly prepared reagent or switch to a more stable derivative (e.g., Bpin, MIDA) q3->sol3 No q4 Consider reaction kinetics q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Employ slow addition of the organometallic reagent q4->sol4 end Homo-coupling Minimized sol4->end

Caption: Troubleshooting flowchart for minimizing homo-coupling.

Issue 2: Low or No Yield of the Desired Unsymmetrical Bipyridine

Even when homo-coupling is suppressed, achieving a high yield of the unsymmetrical bipyridine can be challenging due to other factors.

Root Cause Analysis and Solutions:

  • Catalyst Inhibition: The nitrogen atom on the pyridine ring, and especially the bipyridine product itself, can coordinate to the palladium catalyst, leading to its deactivation.[4] This is a particularly common issue in the synthesis of 2,2'-bipyridines.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can shield the palladium center and prevent strong coordination with the pyridine nitrogen.[4] Increasing the reaction temperature may also help to mitigate this inhibition.

  • Inefficient Oxidative Addition: The carbon-halogen bond of the halopyridine may not be sufficiently reactive for the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[15][16]

    • Solution: Screen different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate oxidative addition.[4] If using a bromopyridine is unsuccessful, consider switching to the more reactive iodopyridine.[17]

  • Poor Choice of Base or Solvent: The selection of the base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.

    • Solution: The optimal base and solvent system is highly dependent on the specific cross-coupling reaction and substrates. It is advisable to screen a variety of conditions. Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly used.[14] The addition of some water is often necessary to dissolve the base and facilitate the formation of the boronate species, but excessive water can promote homo-coupling.[14]

Experimental Protocols

Protocol 1: Suzuki Coupling Optimized to Minimize Homo-coupling

This protocol provides a general methodology for the synthesis of an unsymmetrical 2,2'-bipyridine, incorporating steps to reduce homo-coupling.

1. Reagent and Glassware Preparation:

  • All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Solvents should be degassed by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.[14]

2. Reaction Setup:

  • To a dried Schlenk flask, add the halopyridine (1.0 eq), pyridylboronic acid pinacol ester (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.[4]

  • Seal the flask, and evacuate and backfill with inert gas three times.

3. Reaction Execution:

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

4. Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the unsymmetrical bipyridine from any homo-coupled byproducts.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Oven-dry glassware prep2 Degas solvents prep1->prep2 setup Combine reagents under inert atmosphere prep2->setup execute Heat and stir setup->execute monitor Monitor progress (TLC/LC-MS) execute->monitor workup Aqueous work-up monitor->workup purify Column chromatography workup->purify

Caption: General experimental workflow for Suzuki coupling.

Data Presentation: Comparison of Common Cross-Coupling Methods

Coupling MethodOrganometallic ReagentKey AdvantagesKey DisadvantagesHomo-coupling Tendency
Suzuki-Miyaura Boronic acids/estersCommercially available reagents, low toxicity, good functional group tolerance.[18]Susceptible to homo-coupling, some boronic acids are unstable.[4]Moderate to High
Stille OrganostannanesStable reagents, excellent functional group tolerance.[19][20]High toxicity of tin reagents and byproducts, difficult to remove tin residues.[4][19]Moderate
Negishi Organozinc halidesHigh reactivity, mild reaction conditions.[1][4]Air and moisture sensitive reagents, requires strict inert techniques.[4]Low to Moderate

Conclusion

The synthesis of unsymmetrical bipyridines, while powerful, requires careful attention to reaction design and execution to overcome the challenge of homo-coupling. By understanding the underlying mechanisms and implementing the strategies outlined in this guide—from rigorous degassing and judicious catalyst selection to the use of stable reagents and optimized reaction kinetics—researchers can significantly improve the selectivity and yield of their desired products. This technical support center serves as a living document, and we encourage you to consult the referenced literature for a deeper understanding of these complex and fascinating reactions.

References

Technical Support Center: Purification of 2-(2-Nitrophenyl)pyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-nitrophenyl)pyridine and its structurally related derivatives. These compounds are pivotal intermediates in pharmaceutical and materials science research.[1] However, their unique chemical properties—combining a basic pyridine moiety with a polar, electron-withdrawing nitro group—present distinct challenges during purification.

This guide provides field-proven troubleshooting advice and detailed protocols in a practical question-and-answer format. It is designed to help you diagnose and resolve common purification issues, ensuring the high purity required for successful downstream applications.[1]

Section 1: Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds.[2] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[3][4] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solvent.[5]

Frequently Asked Questions (FAQs)

Q: How do I select the ideal recrystallization solvent for my nitrophenylpyridine derivative?

A: The perfect solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[5][6] For this compound derivatives, which are moderately polar, a systematic screening approach is best.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude, dry solid into several small test tubes.

  • To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.

Table 1: Common Recrystallization Solvents & Expected Behavior

SolventPolarityBoiling Point (°C)Expected Behavior with this compound
Ethanol Polar Protic78Good candidate. Often dissolves the compound when hot and yields good crystals upon cooling.
Isopropanol Polar Protic82Similar to ethanol, sometimes provides better crystal morphology.
Ethyl Acetate Polar Aprotic77May be too good a solvent at room temperature, but a mixture with a non-polar solvent can be effective.
Toluene Non-polar111Compound may have low solubility even when hot. Can be used as an anti-solvent.
Heptane/Hexane Non-polar98 / 69Compound is likely insoluble. Excellent for use as an anti-solvent in a two-solvent system with a more polar solvent.
Water Very Polar100Unlikely to dissolve the compound due to the large aromatic structure.
Troubleshooting Recrystallization

Q: My compound has "oiled out" instead of forming crystals. What do I do?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool very slowly.

  • Solution 2: Change Solvent System. Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a two-solvent system. Start by dissolving the compound in a minimal amount of a "good" hot solvent (like ethanol) and then slowly add a "poor" hot solvent (like heptane or water) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[6]

Q: Crystal formation is not starting, even after cooling in an ice bath. How can I induce crystallization?

A: Inducing crystallization is necessary when the solution is stable in a supersaturated state.

  • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic glass fragments that are dislodged can act as nucleation sites for crystal growth.[5]

  • Solution 2: Seeding. Add a tiny, pure crystal of the desired compound to the cooled solution. This "seed" crystal provides a template for further crystallization.[3]

  • Solution 3: Reduce Volume. If you added too much solvent, you can gently boil some of it off to re-establish a saturated solution and then attempt to cool again.[6]

Q: My final product is pure, but my recovery is very low. Why?

A: Low recovery is a common issue with several potential causes.

  • Cause 1: Using too much solvent. The most common error is adding too much hot solvent, which keeps a significant portion of your product dissolved even when cold. Always use the minimum amount of hot solvent required for complete dissolution.

  • Cause 2: Cooling too quickly. Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter. Slow cooling is key to growing large, pure crystals.[3]

  • Cause 3: Premature crystallization during hot filtration. If you are performing a hot gravity filtration to remove insoluble impurities, your solution may cool and crystallize in the funnel. To prevent this, use a stemless funnel, keep the receiving flask heated on the hot plate, and add a small excess of hot solvent before filtering.

Section 2: Column Chromatography

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Frequently Asked Questions (FAQs)

Q: I am seeing significant peak tailing for my pyridine derivative on TLC and column chromatography. What causes this and how can I fix it?

A: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[7] The underlying cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the silica surface.[7] This creates a secondary, strong interaction that slows the elution of a portion of the analyte, causing the peak to tail.

  • Solution: Add a Competing Base. To mitigate this, add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase.[7] The competing base will preferentially bind to the acidic silanol sites, effectively masking them from your compound and resulting in sharper, more symmetrical peaks.

Experimental Protocol: Deactivating Silica Gel

  • Prepare your mobile phase (e.g., 20% Ethyl Acetate in Hexane).

  • Add triethylamine to the mobile phase to a final concentration of 0.5% (v/v). For example, to 100 mL of mobile phase, add 0.5 mL of TEA.

  • Use this TEA-doped eluent to slurry-pack your column and run the separation. This ensures the entire stationary phase is deactivated.

Q: How do I choose the right mobile phase (eluent) for my separation?

A: The goal is to find a solvent system that gives your desired compound a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate. This Rf value generally ensures good separation and a reasonable elution time on a column.

  • Methodology: Start with a moderately polar system, such as 20% ethyl acetate in hexane. Run a TLC plate.

    • If the spot is too high (high Rf), the eluent is too polar. Decrease the percentage of ethyl acetate.

    • If the spot is at the baseline (low Rf), the eluent is not polar enough. Increase the percentage of ethyl acetate.[8]

    • For very polar derivatives, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

Troubleshooting Column Chromatography

G start Problem with Column Chromatography q1 Is separation between spots poor? start->q1 q2 Is recovery low? start->q2 q3 Is the compound not eluting? start->q3 a1 Decrease eluent polarity (lower % EtOAc). Use a longer column for more theoretical plates. q1->a1 Yes a2_check Did the compound streak or tail on TLC? q2->a2_check Yes a3 Increase eluent polarity significantly. Try a stronger solvent like Methanol in DCM. Check if the compound precipitated at the top of the column. q3->a3 Yes a2_sol Compound may be degrading on silica. Perform a 2D TLC stability test. Consider switching to a less acidic stationary phase like alumina or deactivated silica. a2_check->a2_sol

Caption: A workflow for troubleshooting common chromatography issues.

Section 3: Liquid-Liquid Extraction

Extraction is a fundamental work-up technique used to separate the desired product from impurities based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

Frequently Asked Questions (FAQs)

Q: My reaction was run in pyridine as a solvent. How can I efficiently remove it during work-up?

A: Pyridine is basic and can be removed by converting it into its water-soluble salt.

  • Solution 1: Dilute Acid Wash. After diluting the reaction mixture with an organic solvent (like ethyl acetate or DCM), wash the organic layer one to three times with a dilute acidic solution, such as 1-5% aqueous HCl or 10% aqueous copper (II) sulfate.[9][10][11] The acid protonates the pyridine to form pyridinium hydrochloride, which is highly soluble in the aqueous layer. The copper sulfate solution forms a water-soluble coordination complex with pyridine, which is often indicated by the formation of a deep blue or violet color.[9][11]

  • Solution 2: Azeotropic Removal. For trace amounts of pyridine, co-evaporation with toluene under reduced pressure is highly effective. The pyridine-toluene azeotrope has a lower boiling point than pyridine alone, facilitating its removal.[9]

Q: An emulsion has formed at the interface of my organic and aqueous layers. How can I break it?

A: Emulsions are colloidal suspensions of one liquid in another and can be persistent.

  • Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and often breaking the emulsion.

  • Solution 2: Filtration. Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the droplets forming the emulsion.

  • Solution 3: Patience. Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate on their own.

References

Technical Support Center: Stability and Degradation of Nitrophenylpyridines in Solution

Author: BenchChem Technical Support Team. Date: January 2026

<

Document ID: NPP-TCS-2026-01

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for nitrophenylpyridine (NPP) compounds. As a class of molecules with significant interest in medicinal chemistry and materials science, understanding their stability is paramount to successful research and development. This guide is designed to provide you with in-depth, field-proven insights into the stability and degradation of NPPs in solution. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to anticipate, troubleshoot, and resolve common experimental challenges.

Section 1: Fundamentals of Nitrophenylpyridine Stability

Nitrophenylpyridines, while structurally robust in their solid form, can be susceptible to degradation in solution. The stability of these compounds is not an intrinsic constant but is heavily influenced by a range of environmental factors. The primary drivers of degradation are pH, light exposure (photodegradation), temperature, and the choice of solvent. Understanding these factors is the first step in designing robust experiments and ensuring the integrity of your results.

The Critical Role of pH

The pH of a solution is arguably the most significant factor influencing the stability of many pharmaceutical compounds, including NPPs.[1][2][3]

  • Alkaline Hydrolysis: Many nitrophenylpyridine derivatives, particularly those with ester functionalities like nitrendipine, exhibit significant degradation in alkaline conditions (pH > 8).[4] This is typically due to base-catalyzed hydrolysis, where hydroxide ions act as nucleophiles, attacking electron-deficient centers in the molecule. For some nitrophenyl compounds, stable solutions are only achieved at pH ≥ 9 when the molecule is fully ionized.[5] The degradation often follows first-order kinetics.[4]

  • Acidic Conditions: While often more stable than in alkaline media, acidic conditions can also promote hydrolysis, particularly of ester or amide linkages, through specific acid-base catalysis.[1]

Photodegradation: The Light-Induced Pathway

Nitrophenylpyridines are often highly sensitive to light. The nitro group can make the aromatic system susceptible to photochemical reactions.

  • Mechanism: Exposure to daylight and, more potently, UV light can cause decomposition. For instance, nifedipine, a well-studied 1,4-dihydropyridine with a nitrophenyl moiety, degrades into a nitrosophenylpyridine derivative upon exposure to daylight and a nitrophenylpyridine derivative under UV light.[6] This highlights the necessity of protecting NPP solutions from light at all stages of an experiment.

Thermal Stability

Temperature influences reaction kinetics, and as such, higher temperatures generally accelerate degradation.[1][2]

  • Arrhenius Relationship: The rate of degradation typically follows the Arrhenius equation, where the rate constant increases exponentially with temperature. For example, hydrolytic degradation studies on nitrendipine and nisoldipine were conducted at elevated temperatures (40, 60, and 80°C) to accelerate the process and calculate activation energies.[4]

  • Storage Recommendations: As a solid, compounds like nifedipine are stable for years at refrigerated temperatures (2-8°C).[6] In solution, storage conditions are even more critical, and refrigeration or freezing is often recommended, provided the compound remains soluble at these temperatures.

Solvent Selection

The choice of solvent affects both the solubility and stability of NPPs.

  • Solubility: Nitrophenyl compounds are generally soluble in polar aprotic solvents like acetone and acetonitrile, as well as polar protic solvents such as ethanol and methanol.[7][8] The specific solubility will depend on the overall polarity of the individual NPP derivative.

  • Solvent-Mediated Degradation: Solvents can directly participate in degradation reactions. Protic solvents like water or alcohols can act as nucleophiles in solvolysis reactions, which are mechanistically similar to hydrolysis. The composition of the solution, such as the use of parenteral solutions, has been shown to significantly increase the degradation of nitrendipine.[4]

Section 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered in the lab.

Q1: I prepared a stock solution of my nitrophenylpyridine in DMSO, and after a few days of storage at 4°C, I'm seeing a new peak in my HPLC analysis. What could be happening?

A1: This is a classic stability issue. Several factors could be at play:

  • Probable Cause 1: Hydrolysis. Even high-quality DMSO can contain trace amounts of water. Over time, this water can cause slow hydrolysis of your compound, especially if it has susceptible functional groups like esters. While you stored it at 4°C, degradation still occurs, just at a slower rate.

  • Probable Cause 2: Photodegradation. Did you protect your solution from light? Stock solutions are often stored in clear glass vials within a refrigerator. The brief exposure to light each time the refrigerator is opened can accumulate over days, leading to measurable photodegradation.[6]

  • Troubleshooting Steps:

    • Use Amber Vials: Immediately switch to amber or light-blocking vials for storage.

    • Use Anhydrous Solvent: Prepare fresh stock solutions using anhydrous, high-purity DMSO.

    • Perform a Time-Zero Analysis: Always analyze a new stock solution by HPLC immediately after preparation. This provides a baseline chromatogram to which you can compare future analyses.

    • Consider Aliquoting: Aliquot your stock solution into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and light exposure events for the bulk of your stock.

Q2: My compound seems to be degrading rapidly during my cell culture experiment (pH 7.4, 37°C). How can I confirm if the degradation is pH-dependent?

A2: The conditions of a typical cell culture experiment (physiological pH and temperature) can be harsh for some compounds. To determine if the degradation is pH-dependent, a forced degradation study is the standard approach.[1][9]

  • Expert Insight: The goal of a forced degradation study is to intentionally stress your compound to identify its degradation pathways and develop a stability-indicating analytical method.[9]

  • Workflow:

    • Prepare solutions of your compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9, and 12).

    • Incubate these solutions at a controlled temperature (e.g., 37°C or an elevated temperature like 60°C to accelerate degradation).

    • At specific time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Immediately quench any further reaction if necessary (e.g., by neutralizing the pH or freezing).

    • Analyze all samples by a suitable analytical method, typically HPLC-UV or LC-MS.[10][11]

  • Data Interpretation: By plotting the percentage of the parent compound remaining over time for each pH, you can generate a pH-rate profile. A significant decrease in concentration at a particular pH confirms its role in degradation.[1] For example, a sharp drop in stability above pH 7 would strongly suggest that alkaline hydrolysis is the primary degradation pathway.[4]

G cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep_compound Prepare Compound Stock incubate Incubate Solutions at Controlled Temp (e.g., 37°C) prep_compound->incubate prep_buffers Prepare Buffers (e.g., pH 3, 5, 7.4, 9, 12) prep_buffers->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (Neutralize/Freeze) sampling->quench hplc Analyze by HPLC-UV/MS quench->hplc plot Plot % Remaining vs. Time hplc->plot profile Generate pH-Rate Profile plot->profile

Caption: Workflow for a pH-dependent forced degradation study.

Q3: I am trying to develop an HPLC method to monitor the stability of my NPP. What are the key considerations?

A3: Developing a stability-indicating HPLC method is crucial. The method must be able to separate the parent compound from all potential degradation products and formulation excipients.[9]

  • Key Method Development Parameters:

    • Column Chemistry: A reversed-phase C18 column is the most common starting point for compounds of this polarity.

    • Mobile Phase: A gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer) is typical. The buffer is critical for controlling the ionization state of your compound and its degradants, which affects retention and peak shape.

    • Detector: A UV detector is standard, as nitrophenylpyridines have strong chromophores. A Diode Array Detector (DAD) is highly recommended as it can provide spectral information, helping to distinguish between different peaks and assess peak purity.[10] For definitive identification of degradants, coupling the HPLC to a Mass Spectrometer (LC-MS) is the gold standard.[11]

  • Method Validation: Once developed, the method must be validated. This involves performing forced degradation studies (acid, base, oxidation, light, heat) and demonstrating that the peaks for the degradation products are well-resolved from the main compound peak.[6][9]

Q4: What are the best practices for preparing and storing nitrophenylpyridine solutions for long-term use?

A4: Proper preparation and storage are essential to ensure the reproducibility of your experiments.

ParameterRecommendationRationale
Solvent Use high-purity, anhydrous solvents (e.g., DMSO, Acetonitrile).[7]Minimizes the risk of hydrolytic degradation from water contamination.
Container Store in amber glass vials with tight-fitting caps.Protects the compound from light-induced degradation.[6]
Temperature Store stock solutions at -20°C or -80°C.Drastically slows the rate of all potential degradation reactions.
Handling Prepare solutions under subdued light. Aliquot into single-use volumes.Minimizes light exposure and avoids repeated freeze-thaw cycles.
Atmosphere For highly sensitive compounds, consider purging the vial headspace with an inert gas (e.g., Argon or Nitrogen).Protects against oxidative degradation.

Section 3: Recommended Protocols

Protocol 1: General Procedure for Assessing Photostability

This protocol is designed as a first-pass assessment of the photostability of a nitrophenylpyridine in a specific solvent.

  • Solution Preparation: Prepare a solution of your NPP in the desired solvent (e.g., 1 mg/mL in methanol) in an amber vial.

  • Control Sample: Transfer half of the solution to a second amber vial, wrap it completely in aluminum foil, and label it "Dark Control."

  • Test Sample: Transfer the remaining half of the solution to a clear glass vial and label it "Test."

  • Exposure: Place both the "Dark Control" (wrapped in foil) and "Test" vials in a photostability chamber or under a consistent light source (e.g., a UV lamp at a specified wavelength and distance).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot from both vials.

  • Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the "Test" sample to the "Dark Control" at each time point. The appearance of new peaks or a decrease in the parent peak area in the "Test" sample, but not in the "Dark Control," indicates photodegradation.

G A Prepare NPP Solution in Amber Vial B Split Solution A->B C Wrap in Foil (Dark Control) B->C D Transfer to Clear Vial (Test Sample) B->D E Expose Both to Light Source C->E D->E F Sample at Time Points E->F G Analyze by HPLC F->G H Compare Chromatograms G->H

References

Technical Support Center: Purification of 2-(2-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-(2-Nitrophenyl)pyridine. It is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the highest purity of your final product.

Introduction to Synthetic Impurities

The synthesis of this compound, commonly achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling or the Ullmann condensation, can often lead to a variety of impurities. The nature and quantity of these impurities are highly dependent on the chosen synthetic route, reaction conditions, and the purity of the starting materials. High purity of the final product is crucial, especially in drug development, as even trace impurities can have significant biological effects.[1] This guide will walk you through the identification and removal of these common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: I've completed my Suzuki-Miyaura coupling reaction to synthesize this compound, but my crude NMR shows multiple aromatic signals. What are the likely impurities?

A1: In a typical Suzuki-Miyaura coupling between a 2-halopyridine and 2-nitrophenylboronic acid, several side products can form. The most common impurities include:

  • Homocoupled Products: This can include 2,2'-bipyridine (from the coupling of two 2-halopyridine molecules) and 2,2'-dinitrobiphenyl (from the coupling of two 2-nitrophenylboronic acid molecules).

  • Protodeboronation Product: The 2-nitrophenylboronic acid can be converted back to nitrobenzene.

  • Unreacted Starting Materials: Residual 2-halopyridine and 2-nitrophenylboronic acid or its derivatives may remain.

Troubleshooting Workflow for Suzuki-Miyaura Impurities:

start Crude Reaction Mixture acid_base Perform Acid-Base Extraction start->acid_base column Column Chromatography acid_base->column Separates basic product from acidic/neutral impurities recrystallize Recrystallization column->recrystallize Removes closely eluting impurities pure_product Pure this compound recrystallize->pure_product

Caption: Troubleshooting workflow for Suzuki-Miyaura impurities.

Q2: My Ullmann condensation reaction has a low yield of the desired this compound and seems to have produced a significant amount of a high-melting solid. What is this byproduct?

A2: The Ullmann reaction, which typically involves the copper-catalyzed coupling of an aryl halide with a nucleophile, is prone to a significant side reaction: homocoupling.[2][3][4] In the synthesis of this compound from a 2-halopyridine and 2-nitroaniline or a related derivative, the primary byproduct is often the symmetrical biaryl, 2,2'-dinitrobiphenyl. This is a common issue in Ullmann reactions, especially under harsh reaction conditions.[2][4]

Q3: How can I remove unreacted 2-chloropyridine from my reaction mixture?

A3: Unreacted 2-chloropyridine can often be removed through a combination of techniques:

  • Evaporation: If the reaction solvent is volatile, some of the 2-chloropyridine may be removed during solvent evaporation under reduced pressure.

  • Acid-Base Extraction: As this compound is a pyridine derivative, it is basic and can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase.[5][6][7][8][9] The more volatile and less basic 2-chloropyridine may remain in the organic layer. The desired product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Column Chromatography: If the polarity difference between 2-chloropyridine and your product is sufficient, column chromatography is an effective method for separation.[1][10][11][12]

Q4: My crude product is a dark, oily residue. How can I purify it?

A4: A dark, oily product often indicates the presence of polymeric materials or colored impurities. A multi-step purification approach is recommended:

  • Initial Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Activated Charcoal Treatment: If the color persists, you can try treating the organic solution with a small amount of activated charcoal.[13] Heat the solution briefly with the charcoal and then filter it through a pad of celite to remove the charcoal.

  • Column Chromatography: This is often the most effective method for separating the desired product from colored impurities and other byproducts.[1][10][11][12]

  • Recrystallization: Once a solid is obtained from chromatography, recrystallization can be used for final polishing to obtain a crystalline product.[13][14][15][16]

Q5: I'm struggling to get my this compound to crystallize. What solvents should I try for recrystallization?

A5: The choice of solvent is critical for successful recrystallization.[13][14] For this compound, which is a moderately polar compound, you can explore the following single or two-solvent systems:

Solvent SystemRationale
Ethanol/Water The product should be soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can induce crystallization.[16]
Toluene/Hexane Toluene is a good solvent for aromatic compounds.[13] Hexane can be used as an anti-solvent to decrease solubility upon cooling.
Ethyl Acetate/Hexane A common solvent system for compounds of intermediate polarity.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) in a small test tube.

  • Add a few drops of the primary solvent and heat to dissolve the solid.

  • If it dissolves completely, it may be a suitable single solvent for recrystallization. Allow it to cool to see if crystals form.

  • If it doesn't dissolve, add more hot solvent until it does. If a large volume is required, it's not a good single solvent.

  • For a two-solvent system, dissolve the compound in a minimum amount of the hot primary solvent. Then, add the anti-solvent dropwise until the solution becomes cloudy. Add a drop or two of the primary solvent to redissolve the solid and then allow it to cool slowly.[14][15]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral and Acidic Impurities

This protocol is designed to separate the basic this compound from neutral impurities (e.g., nitrobenzene, 2,2'-dinitrobiphenyl) and acidic impurities (e.g., unreacted 2-nitrophenylboronic acid).

Workflow Diagram:

start Crude Product in Organic Solvent add_acid Extract with 1M HCl (aq) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Protonated Product) separate_layers->aqueous_layer basify Basify with NaOH (aq) to pH > 10 aqueous_layer->basify extract_product Extract with Organic Solvent basify->extract_product dry_and_evaporate Dry and Evaporate extract_product->dry_and_evaporate purified_product Purified this compound dry_and_evaporate->purified_product

Caption: Acid-base extraction workflow for purification.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The top layer will be the organic phase (if using a solvent less dense than water) containing neutral and acidic impurities. The bottom aqueous layer will contain the protonated, water-soluble product.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete transfer of the product.

  • Combine all aqueous extracts.

  • Slowly add a concentrated sodium hydroxide (NaOH) solution to the combined aqueous extracts with stirring until the pH is greater than 10 (test with pH paper).

  • Extract the now basic aqueous layer three times with a fresh organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Column Chromatography for General Purification

This protocol is effective for separating this compound from a variety of impurities with different polarities.

Step-by-Step Methodology:

  • Adsorbent and Eluent Selection: For this compound, silica gel is a suitable stationary phase. A good starting mobile phase (eluent) is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The less polar impurities will elute first, followed by the desired product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Protocol 3: Recrystallization for Final Product Polishing

This protocol is used to obtain a highly pure, crystalline final product after initial purification by extraction or chromatography.

Step-by-Step Methodology:

  • Choose a suitable solvent system (e.g., ethanol/water) as determined by prior solvent screening.

  • Place the impure solid in an Erlenmeyer flask.

  • Add the minimum amount of the hot primary solvent (e.g., ethanol) required to just dissolve the solid.

  • If a two-solvent system is used, add the hot anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to obtain the pure this compound.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-(2-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(2-Nitrophenyl)pyridine

This compound is a crucial biaryl scaffold in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a nitrophenyl group, serves as a versatile intermediate for synthesizing a range of more complex molecules, including pharmaceuticals, agrochemicals, and ligands for catalysis.[1][2] The efficiency, scalability, and cost-effectiveness of its synthesis are paramount for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic strategies to construct this C-C bond, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key methodologies.

Core Synthetic Strategies: A Mechanistic Overview

The formation of the C(sp²)–C(sp²) bond between the pyridine and nitrophenyl rings can be achieved through several powerful chemical transformations. This guide will focus on the most prevalent and practical methods: transition metal-catalyzed cross-coupling reactions and direct C-H functionalization.

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Negishi)

  • Copper-Catalyzed Cross-Coupling (Ullmann Reaction)

  • Direct C-H Functionalization (Minisci Reaction)

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of C-C bonds, offering mild conditions, broad functional group tolerance, and high yields. The Suzuki-Miyaura and Negishi couplings are pillars of this methodology.[3][4]

The Suzuki-Miyaura Coupling

The Suzuki reaction is arguably the most widely used cross-coupling method, employing an organoboron reagent (typically a boronic acid or ester) and an organohalide.[4][5] Its popularity stems from the stability, low toxicity, and commercial availability of boronic acids.

Mechanistic Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-X bond of the organohalide.

  • Transmetalation: The organic group from the boron atom is transferred to the palladium center, a step that requires activation by a base.[5]

  • Reductive Elimination: The two organic fragments are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Strategic Choice of Reactants: For this compound, two primary disconnections are possible:

  • Route A: 2-Halopyridine + 2-Nitrophenylboronic acid

  • Route B: 2-Boronylpyridine + 1-Halo-2-nitrobenzene

The choice often depends on the commercial availability and cost of the starting materials. 2-Bromopyridine and 2-nitrophenylboronic acid are common and relatively inexpensive starting points. The electron-withdrawing nitro group on the phenyl ring can enhance the rate of oxidative addition if a nitrophenyl halide is used.

Caption: General workflow for Suzuki-Miyaura coupling.

The Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which is typically more reactive than its organoboron counterpart.[6] This heightened reactivity allows for the coupling of less reactive organohalides, such as chlorides, under milder conditions.[6]

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step does not require a base. The higher nucleophilicity of the organozinc reagent facilitates a rapid transfer of the organic group to the palladium center.

Strategic Choice of Reactants: A common approach involves the reaction of a pre-formed or in-situ generated 2-pyridylzinc halide with a 1-halo-2-nitrobenzene.[7][8] The pyridylzinc reagent can be prepared via transmetalation from 2-lithiopyridine or by direct insertion of activated zinc into a 2-halopyridine.

Field Insights: While highly effective, the primary drawback of the Negishi coupling is the moisture and air sensitivity of the organozinc reagents, which often require inert atmosphere techniques for their preparation and handling. However, stable 2-pyridylzinc reagents have been developed to mitigate this issue.[7][8]

Caption: General workflow for Negishi cross-coupling.

Part 2: The Ullmann Reaction: A Classic Reimagined

The Ullmann reaction, first reported in 1901, is the original transition metal-catalyzed biaryl coupling, traditionally using stoichiometric copper at high temperatures.[9][10] While effective, especially for electron-deficient aryl halides, the harsh conditions limited its scope.

Mechanistic Rationale: The mechanism is thought to involve the formation of an organocopper intermediate. An oxidative addition/reductive elimination sequence, similar to palladium catalysis but involving Cu(I)/Cu(III) species, leads to the final product.[11]

Modern Advancements: The "Ullmann problem" of harsh conditions has been largely overcome through the development of ligand-assisted protocols. Ligands such as amino acids or diamines coordinate to the copper center, increasing its solubility and catalytic activity, thereby allowing the reaction to proceed at much lower temperatures (80-120 °C) with catalytic amounts of copper.[10] This revival has made the Ullmann coupling a cost-effective alternative to palladium-catalyzed methods.

Caption: General workflow for the Ullmann reaction.

Part 3: Direct C-H Functionalization: The Minisci Reaction

The Minisci reaction offers a fundamentally different and highly atom-economical approach. Instead of using pre-functionalized starting materials (halides, boronic acids), it creates the C-C bond by directly functionalizing a C-H bond on the pyridine ring.[12][13]

Mechanistic Rationale: The reaction proceeds via a radical mechanism.[12][14] A radical (in this case, a 2-nitrophenyl radical) is generated from a suitable precursor. This nucleophilic radical then attacks the electron-deficient pyridine ring, which is typically protonated under acidic conditions to enhance its reactivity.[13] A subsequent oxidation step restores aromaticity to yield the product.

Selectivity and Challenges: Pyridine is preferentially attacked at the C2 and C4 positions.[13] This can lead to mixtures of regioisomers, which complicates purification.[12] However, modern protocols have been developed to improve regioselectivity, for instance, by using blocking groups.[15][16] Despite this challenge, the ability to bypass multiple pre-functionalization steps makes the Minisci reaction a powerful and "green" alternative for certain applications.

Caption: General workflow for the Minisci reaction.

Quantitative Performance Comparison

Synthetic Route Typical Starting Materials Catalyst/Reagents Typical Conditions Yield Range Key Advantages Key Disadvantages
Suzuki-Miyaura 2-Bromopyridine, 2-Nitrophenylboronic acidPd catalyst (e.g., Pd(dppf)Cl₂), Base (K₂CO₃, K₃PO₄)80-110 °C, 12-24 h70-95%High yields, excellent functional group tolerance, stable reagents.[4][17]Requires pre-functionalized substrates, residual palladium concerns.
Negishi 2-Bromopyridine, 1-Iodo-2-nitrobenzene, ZincPd or Ni catalyst (e.g., Pd(PPh₃)₄)25-80 °C, 2-12 h75-98%High reactivity, mild conditions, couples less reactive halides.[3]Moisture/air-sensitive organozinc reagents, stoichiometric metal waste.[8]
Ullmann 2-Bromopyridine, 1-Iodo-2-nitrobenzeneCuI, Ligand (e.g., L-proline), Base (K₂CO₃)100-200 °C (classic), 80-120 °C (modern)40-85%Inexpensive copper catalyst, avoids palladium.[9][10]Often requires higher temperatures, can have lower yields than Pd methods.[9]
Minisci Pyridine, 2-Nitroaniline (for radical generation)Radical initiator (e.g., (NH₄)₂S₂O₈), AgNO₃, Acid (H₂SO₄)50-100 °C, 1-4 h30-70%Direct C-H functionalization, atom-economical, rapid.[12][16]Potential for regioisomer formation, moderate yields.[12]

Detailed Experimental Protocols

The following protocols are representative examples. Researchers should always first consult primary literature and perform appropriate safety assessments.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling[19][20]
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 equiv), 2-nitrophenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add a degassed solvent mixture of dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis via Ullmann Coupling (Ligand-Assisted)
  • Reaction Setup: To a sealable reaction tube, add 1-iodo-2-nitrobenzene (1.0 mmol, 1.0 equiv), 2-chloropyridine (1.2 mmol, 1.2 equiv), copper(I) iodide (CuI) (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) to the tube.

  • Reaction Execution: Seal the tube and heat the mixture to 110 °C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with water (2 x 15 mL) to remove DMSO, then with brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford the target compound.

Conclusion and Outlook

The synthesis of this compound can be approached through several robust methodologies, each with distinct advantages and limitations.

  • For reliability, high yield, and broad substrate scope on a laboratory scale, the Suzuki-Miyaura coupling remains the gold standard due to the operational simplicity and stability of the reagents involved.[17]

  • The Negishi coupling offers a powerful alternative, particularly when milder conditions are required or when using less reactive halide partners.

  • For cost-effective, large-scale synthesis , modern ligand-assisted Ullmann couplings are highly attractive, avoiding the expense and potential toxicity concerns of palladium.[10]

  • Looking towards sustainable and atom-economical chemistry , the Minisci reaction presents a compelling, albeit challenging, route that minimizes pre-functionalization steps. Further developments in controlling its regioselectivity will undoubtedly increase its adoption.[16]

The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and the desired purity of the final product.[2]

References

Comparative analysis of the catalytic activity of pyridine-based ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Catalytic Activity of Pyridine-Based Ligands

For Researchers, Scientists, and Drug Development Professionals

The remarkable versatility of pyridine-based ligands has established them as a cornerstone in the field of transition-metal catalysis. Their utility spans a vast array of chemical transformations critical to both academic discovery and industrial-scale synthesis. The true power of these ligands lies in the fine-tuning of their electronic and steric properties through substitution on the pyridine scaffold. This modularity allows for precise control over the activity, selectivity, and stability of the resulting metal catalysts.[1] This guide offers an objective, in-depth comparison of the catalytic performance of distinct classes of pyridine-based ligands across key organic reactions, grounded in experimental data and detailed methodologies.

Core Principles: How Ligand Structure Dictates Catalytic Function

The efficacy of a pyridine-based ligand in a catalytic cycle is not accidental; it is a direct consequence of its structural and electronic properties. Understanding these foundational principles is crucial for rational ligand design and catalyst optimization.

Electronic Effects: Modulating the Metal Center

The electron density at the nitrogen atom of the pyridine ring, and consequently at the coordinated metal center, is heavily influenced by the substituents on the ring.[2]

  • Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density on the pyridine nitrogen. This enhanced basicity leads to stronger coordination to the metal center. In some reactions, such as the palladium-catalyzed conversion of nitrobenzene to ethyl N-phenylcarbamate, increased ligand basicity has been shown to correlate with higher catalytic efficiency.[3][4]

  • Electron-Withdrawing Groups (EWGs): Groups like halides or nitro groups decrease the electron density on the nitrogen. This can weaken the metal-ligand bond, potentially facilitating ligand dissociation or influencing the redox potential of the metal, which can be advantageous in certain catalytic steps. For instance, in gold-catalyzed cyclopropanation, electron-poor pyridine ligands led to increased catalytic activity, likely due to weaker coordination that makes the metal center more accessible.[5]

The interplay of these electronic effects is a key determinant of the overall catalytic activity. A study on Pd(II) complexes in Suzuki-Miyaura coupling found a positive correlation between the basicity of 4-substituted pyridine ligands and the reaction yield, demonstrating the direct impact of electronic tuning.[3][4]

Steric Effects: Guiding Substrate Interaction

The size and placement of substituents on the ligand create a specific three-dimensional environment around the metal center. This steric hindrance governs how substrates approach the catalyst, profoundly impacting selectivity.

  • Activity vs. Selectivity: In asymmetric catalysis, a central challenge is resolving the paradox between reactivity and stereoselectivity. Introducing bulky chiral elements close to the nitrogen atom can enhance stereocontrol but may also block substrate access, thereby reducing catalytic activity.[6]

  • Enantioselectivity: In chiral ligands, such as pyridine-oxazolines (Pyox) or those with a rigid fused-ring framework, the steric environment creates a chiral pocket that forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer.[6][7][8]

  • Chemoselectivity: Steric hindrance can also dictate which of several possible reaction pathways is favored. For iron catalysts used in oxidation reactions, substituents at the α-position (adjacent to the nitrogen) of the pyridine ring were found to influence selectivity toward olefin cis-dihydroxylation.[9][10]

The following diagram illustrates the relationship between these fundamental ligand properties and the resulting catalytic performance.

G cluster_0 Ligand Properties cluster_1 Catalytic Outcomes Electronic Electronic Effects (EDG vs. EWG) Activity Activity (TON, TOF) Electronic->Activity Modulates metal's redox potential Stability Catalyst Stability Electronic->Stability Affects M-L bond strength Steric Steric Effects (Bulk, Chirality) Steric->Activity Can hinder substrate access Selectivity Selectivity (Enantio-, Regio-, Chemo-) Steric->Selectivity Directs substrate approach Chelation Chelation (Denticity) Chelation->Activity Prevents active site blocking Chelation->Stability Increases catalyst robustness

Caption: Relationship between ligand properties and catalytic outcomes.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-heteroatom bond formation. The performance of Pd(II) complexes with various pyridine ligands has been extensively studied in Suzuki-Miyaura and Heck couplings.[2][3]

A comparative study using a range of 4-substituted pyridine ligands (L) to form PdL₂Cl₂ precatalysts highlights the influence of electronics on the Suzuki-Miyaura coupling of 4'-bromoacetophenone with phenylboronic acid.[3]

Ligand (L)4-SubstituentpKₐ of LigandGC Yield (%)[3][4]
L1 -CN1.9091
L2 -Cl3.8392
L3 -H5.2194
L4 -CH₃6.0395
L5 -NH₂9.1799
L6 -N(CH₃)₂9.6199

Analysis: The data reveals a clear trend where increasing the basicity (higher pKₐ) of the pyridine ligand, by moving from electron-withdrawing (-CN) to strongly electron-donating (-N(CH₃)₂) substituents, results in higher reaction yields. This suggests that more electron-rich ligands form more active palladium catalysts for this specific transformation.[3][4] Interestingly, for the Heck reaction under similar conditions, most of these catalyst precursors gave very high yields (>90%), indicating that the substituent effect was less pronounced for that specific reaction.[3]

Performance in Asymmetric Catalysis

The development of chiral pyridine-based ligands has been pivotal for advancing asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules.[6][11]

Asymmetric Hydrogenation

Chiral pyridine-aminophosphine ligands have been successfully applied in Iridium-catalyzed asymmetric hydrogenation of challenging substrates like seven-membered cyclic imines.[12] These P,N ligands create a well-defined chiral environment that leads to excellent stereocontrol.

SubstrateLigandCatalyst SystemYield (%)ee / dr
2,4-diaryl-3H-benzo[b]azepineChiral Pyridine-Aminophosphine[Ir(COD)Cl]₂ / Ligand>9999% ee, >20:1 dr
2,4-diaryl-3H-benzo[b][9][11]diazepineChiral Pyridine-Aminophosphine[Ir(COD)Cl]₂ / Ligand>9998% ee, >20:1 dr
Data synthesized from findings in[12]

Analysis: The success of these ligands stems from their tunable electronic and steric properties, conferred by the chiral 1,2,3,4-tetrahydroquinoline scaffold. This framework allows for the generation of a library of ligands that can be optimized for specific substrates, achieving exceptional enantioselectivity (ee) and diastereoselectivity (dr).[12]

Nickel-Catalyzed Reductive Amidation

Novel chiral 2,2'-bipyridine ligands, such as (-)-Ph-SBpy, have proven highly effective in nickel-catalyzed asymmetric reductive amidation to synthesize α-chiral amides. These ligands feature a rigid, fused-ring structure that minimizes local steric hindrance while maintaining a defined chiral environment, securing both high reactivity and stereoselectivity.[6][11]

Benzyl Ammonium SaltIsocyanateYield (%)Enantiomeric Ratio (er)
4-MeO-C₆H₄-Phenyl isocyanate9598:2
4-F-C₆H₄-Naphthyl isocyanate9197:3
2-Thienyl-4-Cl-C₆H₄- isocyanate8996:4
Data synthesized from findings in[11]

Analysis: The superior performance of these chiral bipyridine ligands over other common N-based ligands highlights the benefit of rational design. The rigid scaffold ensures efficient transfer of chirality from the ligand to the product during the catalytic cycle.[6][11]

Performance in Oxidation Catalysis

Catalytic oxidation often requires harsh conditions and metal centers in high oxidation states. The ligand must not only stabilize the metal but also resist oxidative degradation. Pyridine-alkoxide chelate ligands, such as 2-(2′-pyridyl)-2-propanoate ("pyalk"), have been specifically designed for this purpose.[13]

These N,O-bidentate ligands are effective in Iridium-based water-oxidation catalysis. The combination of a robust aromatic pyridine ring and a coordinating alkoxide group provides strong binding and stabilizes the high-valent Ir(IV) state, which is crucial for the catalytic cycle.[13] The ligand framework is tunable, and variations in substituents on both the pyridine and alkoxide components have been shown to significantly influence catalytic rates and overall conversion in C-H oxidation reactions.[14]

Experimental Protocol: Evaluating a Novel Pyridine Ligand in a Suzuki-Miyaura Coupling

This section provides a self-validating, step-by-step methodology for assessing the catalytic activity of a newly synthesized pyridine-based ligand.

Objective: To determine the percent yield of the cross-coupling product using a palladium precatalyst formed in situ with the test ligand.
Materials:
  • Palladium(II) acetate [Pd(OAc)₂]

  • Test Pyridine Ligand

  • 4'-Bromoacetophenone (Aryl Halide)

  • Phenylboronic Acid (Boronic Acid)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Toluene/Water (Solvent mixture, e.g., 10:1)

  • Dodecane (Internal Standard for GC analysis)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (Nitrogen or Argon).

Workflow Diagram:

Caption: General workflow for screening pyridine ligands in cross-coupling.

Step-by-Step Procedure:
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add K₂CO₃ (2.0 mmol), phenylboronic acid (1.2 mmol), and 4'-bromoacetophenone (1.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Standard Addition: Add toluene (5 mL), water (0.5 mL), and dodecane (1.0 mmol, internal standard) via syringe.

  • Catalyst Preparation (in situ): In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and the test pyridine ligand (0.02 mmol, 2 mol%, assuming a 1:2 Pd:L ratio for monodentate ligands) in toluene (1 mL).

  • Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time (e.g., monitoring at 1h, 4h, 12h).

  • Monitoring and Quenching: Take aliquots periodically to monitor the reaction by TLC or GC. Once complete, remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by adding 10 mL of water.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by Gas Chromatography (GC) to determine the conversion and yield relative to the internal standard. Further purification by column chromatography can be performed to isolate the product for full characterization.

Rationale for Choices:

  • In situ Catalyst Formation: This is a common and rapid method for screening ligands, avoiding the need to isolate every Pd-ligand complex.

  • Base and Solvent: K₂CO₃ is a standard, effective base for Suzuki couplings. The toluene/water system is widely used to facilitate the dissolution of both organic and inorganic reagents.

  • Internal Standard: The use of an inert internal standard like dodecane allows for accurate quantification of the product yield by GC, correcting for variations in injection volume or sample workup. This is a key element of a self-validating protocol.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Nitropyrimidine Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Ensuring the Purity of Nitropyrimidine-Based Active Pharmaceutical Ingredients

Nitropyrimidines represent a critical class of heterocyclic compounds in medicinal chemistry, forming the structural core of various therapeutic agents. The purity of the active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Therefore, robust and validated analytical methods are imperative to accurately quantify the nitropyrimidine API and detect any process-related or degradation impurities.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of nitropyrimidine drug substances. It moves beyond a simple recitation of protocols to explain the scientific rationale behind method selection and validation parameter design, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

The Analytical Imperative: Choosing the Right Tool for Nitropyrimidine Analysis

The selection of an analytical technique for nitropyrimidine purity assessment is dictated by the physicochemical properties of the analyte and its potential impurities. Nitropyrimidines, being aromatic and often possessing polar functional groups, are amenable to several chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity analysis of non-volatile and thermally labile compounds like many nitropyrimidine derivatives.[2] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of selectivity to resolve the API from closely related impurities.

Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or certain starting materials.[3][4] For nitropyrimidines that are not directly amenable to GC due to low volatility, derivatization can be employed.

Capillary Electrophoresis (CE) offers an orthogonal separation mechanism to HPLC, making it an excellent complementary technique for impurity profiling.[5][6] Its high separation efficiency and low sample and solvent consumption are significant advantages, particularly for complex mixtures or when dealing with limited sample quantities.[5]

The following sections will delve into a comparative analysis of these techniques, supported by experimental data and detailed validation protocols.

Comparative Analysis of Analytical Methodologies

The performance of each analytical technique is evaluated based on key validation parameters. The following table summarizes typical performance characteristics for the analysis of nitropyrimidines and their analogs, providing a basis for method selection.

Analytical Method Analyte Class Linearity (r²) Accuracy (% Recovery) Precision (%RSD) Limit of Quantitation (LOQ) Key Advantages Limitations
HPLC-UV Nitropyrimidine & Analogs>0.99998.0 - 102.0%< 2.0%0.05 - 0.1 µg/mLRobustness, versatility, well-establishedMay require longer run times for complex separations
GC-MS Volatile Impurities in Nitropyrimidine Synthesis>0.99595.0 - 105.0%< 5.0%< 1 ppmHigh sensitivity and specificity for volatile compoundsNot suitable for non-volatile or thermally labile compounds
CE-UV Nitropyrimidine & Impurities>0.99897.0 - 103.0%< 3.0%0.1 - 0.5 µg/mLHigh separation efficiency, orthogonal to HPLCLower loading capacity, potential for adsorption to capillary wall
LC-MS/MS Trace-level Impurities & Degradants>0.99995.0 - 105.0%< 5.0%< 0.01 µg/mLUnsurpassed sensitivity and specificity for identificationHigher cost and complexity

The Cornerstone of Trustworthiness: Forced Degradation Studies

A stability-indicating method is one that can unequivocally assess the drug substance in the presence of its degradation products.[7][8] Forced degradation studies are the bedrock of developing such a method, as they provide insight into the degradation pathways and help to ensure the specificity of the analytical procedure.[9][10]

The following workflow illustrates the central role of forced degradation in the validation process.

Forced_Degradation_Workflow cluster_0 Forced Degradation Studies cluster_1 Method Development & Validation API Nitropyrimidine API Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Degraded_Sample Degraded Sample Mixture Stress->Degraded_Sample Method_Dev Develop Separation Method (e.g., HPLC, CE) Degraded_Sample->Method_Dev Analyze Specificity Assess Specificity: Resolve API from Degradants Method_Dev->Specificity Validation Full Method Validation (Linearity, Accuracy, Precision, etc.) Specificity->Validation Stability_Indicating_Method Validated Stability-Indicating Method Validation->Stability_Indicating_Method Establishes

Caption: Workflow for developing a stability-indicating method.

Experimental Protocol: Forced Degradation of a Nitropyrimidine API

This protocol outlines a typical approach to forced degradation studies. The goal is to achieve 5-20% degradation of the API to ensure that the primary degradation products are formed at a sufficient concentration for detection.[1][11]

  • Sample Preparation: Prepare a stock solution of the nitropyrimidine API in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid API to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Dilute the stressed samples to a suitable concentration and analyze by the developed analytical method (e.g., HPLC) alongside an unstressed control sample.

Detailed Experimental Protocols and Validation Parameters

The following sections provide detailed protocols for HPLC and GC methods and explain the causality behind the experimental choices for each validation parameter.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

HPLC is the workhorse for purity determination of nitropyrimidine compounds. A reversed-phase method is typically employed due to the moderate polarity of these molecules.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 stationary phase provides good retention and selectivity for aromatic compounds.

  • Mobile Phase: A gradient elution is often preferred to resolve both polar and non-polar impurities in a single run.

    • Solvent A: 0.1% Phosphoric acid in water. The acid suppresses the ionization of silanol groups on the stationary phase, reducing peak tailing.

    • Solvent B: Acetonitrile. A common organic modifier that provides good elution strength.

  • Gradient Program: A typical gradient might start with a high percentage of aqueous phase to retain polar impurities and gradually increase the organic phase to elute the API and less polar impurities.

  • Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: Determined by the UV spectrum of the nitropyrimidine API (typically between 250-320 nm). A DAD is invaluable for assessing peak purity.[12]

  • Injection Volume: 10 µL.

HPLC_Validation_Workflow cluster_0 Method Validation Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantitation Robustness->LOQ Validated_Method Validated HPLC Method LOQ->Validated_Method

Caption: Key parameters for HPLC method validation.

  • Specificity: As established through forced degradation studies, the method must demonstrate the ability to separate the API peak from all potential impurities and degradation products.[1] Peak purity analysis using a DAD is a critical component of establishing specificity.[12]

  • Linearity and Range: The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte.[13] This is typically assessed by preparing a series of at least five concentrations of the API and its impurities, spanning 50-150% of the expected working concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[13]

  • Accuracy: Accuracy expresses the closeness of the method's results to the true value.[14] It is determined by spiking a placebo matrix with known amounts of the API and impurities at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Evaluates the effect of random events on the precision of the analytical procedure, such as different days, analysts, or equipment. The RSD should be within acceptable limits, typically ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. This is crucial for quantifying impurities at low levels.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage. Parameters to investigate include mobile phase pH, column temperature, and flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the preferred method for identifying and quantifying volatile organic impurities, such as residual solvents from the manufacturing process.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable for separating a wide range of organic solvents.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector. The choice of split ratio depends on the expected concentration of the impurities.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer: Operated in full scan mode for identification of unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities to enhance sensitivity.

Conclusion: A Framework for Reliable Purity Assessment

The validation of analytical methods for the purity assessment of nitropyrimidines is a multi-faceted process that requires a deep understanding of the analyte's chemistry, the principles of separation science, and regulatory expectations. High-Performance Liquid Chromatography is the primary technique for purity and assay determination, with its specificity being rigorously established through forced degradation studies. Gas Chromatography and Capillary Electrophoresis serve as valuable orthogonal techniques for the analysis of volatile impurities and for complementary impurity profiling, respectively.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can develop and validate robust analytical methods that ensure the quality, safety, and efficacy of nitropyrimidine-based pharmaceuticals. The ultimate goal is a self-validating system that provides trustworthy data throughout the lifecycle of the drug product.

References

A Comparative Guide to the Electronic Effects of 2-(2-Nitrophenyl)pyridine and Other Bipyridyl Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of coordination chemistry and catalysis, the electronic properties of ligands are paramount in dictating the reactivity and stability of their metal complexes. Bipyridyl ligands, with their versatile coordination capabilities, have been a cornerstone for the development of catalysts, photosensitizers, and advanced materials. This guide provides an in-depth comparison of the electronic effects of 2-(2-Nitrophenyl)pyridine against two stalwart bipyridyl ligands: 2,2'-bipyridine and 1,10-phenanthroline. Through an examination of experimental data, we will elucidate the profound influence of the ortho-nitroaryl substituent on the electronic landscape of the pyridyl framework.

The Significance of Ligand Electronics

The electronic nature of a ligand directly influences the electron density at the metal center of a coordination complex. Electron-donating groups on a ligand increase the electron density on the metal, which can enhance its reactivity in certain catalytic processes. Conversely, electron-withdrawing groups, such as the nitro group in this compound, decrease the electron density at the metal center, making it more electrophilic. This modulation of the metal center's electronics is a powerful tool for tuning the catalytic activity and redox properties of the resulting complex.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 2-chloropyridine is coupled with 2-nitrophenylboronic acid.

Caption: Synthetic scheme for this compound via Suzuki-Miyaura coupling.

Comparative Analysis of Electronic Properties

To quantitatively assess the electronic impact of the 2-nitrophenyl group, we will compare key experimental data for this compound, 2,2'-bipyridine, and 1,10-phenanthroline. The primary techniques for this evaluation are cyclic voltammetry (CV) and UV-Vis spectroscopy.

Cyclic Voltammetry: Probing Redox Potentials

Cyclic voltammetry is a powerful electrochemical technique used to measure the reduction and oxidation potentials of a molecule. For bipyridyl ligands, the reduction potentials are particularly insightful as they reflect the energy of the lowest unoccupied molecular orbital (LUMO). A more positive reduction potential indicates that the ligand is more easily reduced, signifying a lower LUMO energy and stronger electron-accepting (π-acceptor) character.

LigandFirst Reduction Potential (V vs. Fc/Fc⁺)Key Observations
This compound Data not available in searched sourcesThe presence of the strongly electron-withdrawing nitro group is expected to significantly lower the LUMO energy, resulting in a much more positive reduction potential compared to the other ligands.
2,2'-Bipyridine Reversible one-electron reductions at -1.57, -1.75, and -1.94 V.[1]The multiple reduction waves correspond to the sequential addition of electrons to the bipyridyl π-system.[1]
1,10-Phenanthroline High electro-oxidation potential (>2 V vs Ag/AgCl).[2][3]The rigid, planar structure of phenanthroline contributes to its electrochemical stability.[2][3]

Note: Direct comparative data for the reduction potential of the free this compound ligand was not found in the searched literature. The expected trend is based on the known powerful electron-withdrawing nature of the nitro group.

The anticipated shift in the reduction potential for this compound is a direct consequence of the inductive and mesomeric effects of the nitro group. This strong electron-withdrawing substituent significantly stabilizes the LUMO of the molecule, making it a much better electron acceptor than both 2,2'-bipyridine and 1,10-phenanthroline.

UV-Vis Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For these ligands, the key absorptions are typically π → π* transitions. The position of the maximum absorption wavelength (λmax) provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the LUMO. A red-shift (longer λmax) in the absorption spectrum often indicates a smaller HOMO-LUMO gap.

Ligandλmax (nm)Key Observations
This compound Data not available in searched sourcesThe extended conjugation and the presence of the nitro chromophore are expected to lead to absorption bands at longer wavelengths (a red-shift) compared to the parent bipyridine.
2,2'-Bipyridine ~280This absorption corresponds to the π → π* transitions within the bipyridyl system.
1,10-Phenanthroline 232The more rigid and planar structure of phenanthroline affects its electronic transitions compared to the more flexible 2,2'-bipyridine.

Note: Specific UV-Vis absorption data for the free this compound ligand was not found in the searched literature. The expected trend is based on general principles of substituent effects on electronic spectra.

The introduction of the nitrophenyl group in this compound extends the π-conjugated system and introduces new electronic transitions. This is expected to result in a bathochromic (red) shift of the absorption maxima compared to 2,2'-bipyridine and 1,10-phenanthroline, indicating a smaller HOMO-LUMO energy gap.

Experimental Protocols

To ensure the reproducibility and validity of these comparisons, detailed experimental protocols are essential.

Synthesis of this compound via Suzuki-Miyaura Coupling

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

  • Reaction Setup: To a Schlenk flask, add 2-chloropyridine (1.0 mmol), 2-nitrophenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water in a 4:1:1 ratio (5 mL).

  • Inert Conditions: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cyclic Voltammetry

Caption: Experimental workflow for cyclic voltammetry.

Detailed Steps:

  • Solution Preparation: Prepare a ~1 mM solution of the bipyridyl ligand in an anhydrous and deoxygenated solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire or graphite rod counter electrode, and a non-aqueous Ag/Ag⁺ or saturated calomel reference electrode (SCE).

  • Deoxygenation: Purge the solution with a stream of dry argon or nitrogen for at least 15 minutes prior to the measurement and maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic processes occur to a potential sufficiently negative to observe the reduction of the ligand, and then reversing the scan. Use a scan rate of 100 mV/s.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible redox events. For irreversible processes, the peak potential (Eₚ) is reported. All potentials should be referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene as an internal standard at the end of the experiment.

UV-Vis Spectroscopy

Detailed Steps:

  • Solution Preparation: Prepare a stock solution of the ligand in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1x10⁻³ M. From this stock solution, prepare a dilute solution (e.g., 1x10⁻⁵ M) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum of the dilute solution from approximately 200 to 600 nm in a 1 cm path length quartz cuvette, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Conclusion

The introduction of a 2-nitrophenyl substituent onto a pyridine ring, as in this compound, is anticipated to exert a profound electron-withdrawing effect. This is expected to manifest as a significant positive shift in its reduction potential and a red-shift in its UV-Vis absorption spectrum when compared to 2,2'-bipyridine and 1,10-phenanthroline. This guide provides the foundational understanding and detailed experimental protocols necessary for researchers to synthesize and rigorously characterize the electronic properties of this and other substituted bipyridyl ligands. Such comparative studies are crucial for the rational design of ligands to fine-tune the properties of metal complexes for a wide array of applications in catalysis, materials science, and drug development.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Nitropyridine derivatives, a cornerstone class of heterocycles in medicinal chemistry, serve as pivotal building blocks for a multitude of therapeutic agents.[1] Their inherent reactivity, essential for further synthetic transformations, also predisposes them to the formation of by-products and impurities.[2] Consequently, a robust and multi-faceted approach to purity assessment is indispensable.

This guide provides an in-depth comparison of the principal analytical methodologies for determining the purity of synthesized nitropyridine derivatives. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each analysis is a self-validating system of inquiry. Our discussion is grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, which mandate the control and characterization of impurities in new drug substances.[3][4]

The Impurity Landscape in Nitropyridine Synthesis

Before delving into analytical techniques, it is crucial to understand the potential sources and types of impurities. As per ICH Q3A guidelines, impurities in a new drug substance are classified and must be reported, identified, and qualified based on established thresholds.[5][6] For nitropyridine derivatives, impurities typically arise from:

  • Starting Materials & Reagents: Unreacted precursors or excess reagents.

  • By-products: Compounds formed from competing or side reactions during the synthesis, such as isomers or over-nitrated species.[7]

  • Intermediates: Unconverted intermediates from multi-step syntheses.[8]

  • Degradation Products: Impurities formed during storage or handling of the drug substance.

A comprehensive purity assessment strategy often requires orthogonal methods—techniques that measure the analyte based on different chemical or physical principles—to build a complete and trustworthy impurity profile.

Comparative Analysis of Core Purity Assessment Techniques

We will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and the classic Melting Point Analysis. Each method offers a unique lens through which to view the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the most widely adopted technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a broad range of non-volatile and thermally sensitive compounds like many nitropyridine derivatives.[9] A validated HPLC method can serve as a stability-indicating assay, capable of separating the main compound from degradation products and process-related impurities.[10]

Causality of Method Choice: The choice of a C18 column is based on the principle of hydrophobic interaction. Nitropyridine derivatives, being moderately polar organic molecules, can be effectively retained and separated from more polar or non-polar impurities. The acidic mobile phase (e.g., with formic or trifluoroacetic acid) ensures that the basic pyridine nitrogen is protonated, leading to sharp, symmetrical peak shapes.[11] UV detection is ideal as the aromatic pyridine ring and the nitro group are strong chromophores.

graphviz cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Standard Solution (Known Concentration) prep_sample 2. Prepare Sample Solution (e.g., 0.1 mg/mL) prep_std->prep_sample filter_sample 3. Filter through 0.45 µm Syringe Filter prep_sample->filter_sample inject 4. Inject onto RP-HPLC System filter_sample->inject separate 5. Isocratic/Gradient Elution (Separation on C18 Column) inject->separate detect 6. UV/PDA Detection separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate Purity (% Area Normalization) integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized nitropyridine derivative in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.[9]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Purity is calculated using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .

    • This method assumes that all compounds have a similar response factor at the detection wavelength. For higher accuracy, relative response factors should be determined for known impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Structural Elucidation

GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds. It excels at separating complex mixtures and providing definitive identification of components through their mass spectra.[12] For nitropyridine derivatives, GC-MS is invaluable for identifying residual solvents, volatile starting materials, and low molecular weight by-products. The mass spectrometer provides structural information that is crucial for impurity identification as required by ICH guidelines.[13]

Causality of Method Choice: A non-polar or medium-polarity capillary column (like a 5% phenyl methylpolysiloxane) is chosen to separate compounds primarily based on their boiling points and, to a lesser extent, their polarity.[13] Electron Ionization (EI) at 70 eV is a standard "hard" ionization technique that generates reproducible fragmentation patterns, creating a unique "fingerprint" for each compound that can be compared against spectral libraries for identification.[13]

graphviz cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing dissolve 1. Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) inject 2. Inject into GC dissolve->inject separate 3. Separation in Capillary Column (Temp Program) inject->separate ionize 4. Electron Ionization (70 eV) separate->ionize analyze 5. Mass Analysis (Quadrupole) ionize->analyze chromatogram 6. Obtain Total Ion Chromatogram (TIC) analyze->chromatogram mass_spectra 7. Extract Mass Spectrum for each Peak chromatogram->mass_spectra identify 8. Identify Impurities (Library Search & Fragmentation) mass_spectra->identify

Caption: Workflow for GC-MS Impurity Identification.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program: Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).[13]

    • Electron Energy: 70 eV.[13]

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Data Analysis:

    • The Total Ion Chromatogram (TIC) is used to determine purity by area normalization, similar to HPLC.

    • The mass spectrum of each impurity peak is extracted and compared against a commercial library (e.g., NIST/Wiley) for tentative identification.

    • Manual interpretation of the fragmentation pattern is performed to confirm the proposed structure.

Quantitative NMR (qNMR): An Absolute Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining purity with high precision and accuracy, without the need for a specific reference standard of the analyte itself.[14][15] It is a non-destructive technique that provides both structural confirmation and quantitative information in a single experiment.[16] The principle of qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[17]

Causality of Method Choice: By adding a known amount of a highly pure, stable internal standard with non-overlapping signals, the absolute quantity of the target compound can be determined. ¹H NMR is most common due to the proton's 99.99% natural abundance and high sensitivity.[17] Careful selection of experimental parameters, particularly a sufficiently long relaxation delay (D1), is critical to ensure all protons fully relax between pulses, which is the foundation for accurate integration and quantification.

graphviz cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_std 1. Accurately weigh Internal Standard (e.g., Maleic Anhydride) weigh_sample 2. Accurately weigh Nitropyridine Sample weigh_std->weigh_sample dissolve 3. Dissolve both in Deuterated Solvent (e.g., DMSO-d6) weigh_sample->dissolve acquire 4. Acquire ¹H NMR Spectrum (Long Relaxation Delay, e.g., 30s) dissolve->acquire process 5. Process Spectrum (Phasing, Baseline Correction) acquire->process integrate 6. Integrate Analyte and Standard Peaks process->integrate calculate 7. Calculate Purity (Using Integral Ratios & Weights) integrate->calculate

Caption: Workflow for Quantitative NMR (qNMR) Purity Analysis.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Internal Standard (IS): A certified, highly pure (>99.5%), non-hygroscopic, and stable compound with simple, well-resolved proton signals that do not overlap with the analyte. Maleic anhydride or 1,4-dinitrobenzene are common choices.

    • Deuterated Solvent: A solvent that dissolves both the analyte and the IS (e.g., DMSO-d₆, CDCl₃).[17]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the internal standard into a vial.

    • Accurately weigh approximately 15-25 mg of the synthesized nitropyridine derivative into the same vial.

    • Add a precise volume (e.g., 0.7 mL) of the deuterated solvent and ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of both the analyte and standard protons (a D1 of 30-60 seconds is often sufficient).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Select a well-resolved, characteristic signal for the analyte (Int_Analyte) corresponding to a known number of protons (N_Analyte).

    • Select a signal for the internal standard (Int_IS) corresponding to a known number of protons (N_IS).

    • Calculate the purity using the following formula: % Purity = (Int_Analyte / Int_IS) x (N_IS / N_Analyte) x (MW_Analyte / MW_IS) x (Weight_IS / Weight_Analyte) x Purity_IS (Where MW is molecular weight and Purity_IS is the certified purity of the standard).

Melting Point Analysis: A Classic Indicator of Purity

Melting point determination is a fundamental, rapid, and inexpensive technique to gauge the purity of a crystalline solid.[18] The principle is straightforward: pure crystalline compounds exhibit a sharp, well-defined melting point, whereas impure substances melt over a broader temperature range and at a lower temperature than the pure substance (a phenomenon known as melting point depression).[19]

Causality of Method Choice: Impurities disrupt the crystal lattice of the solid, weakening the intermolecular forces that hold the molecules together.[19] Consequently, less thermal energy is required to transition the substance from a solid to a liquid, resulting in both a depression and a broadening of the melting range. A narrow range (e.g., 0.5-1 °C) is a strong indicator of high purity.[19][20]

graphviz cluster_prep Sample Preparation cluster_analysis Melting Point Determination cluster_data Data Interpretation dry 1. Ensure Sample is Thoroughly Dry pack 2. Pack 1-3 mm of Sample into Capillary Tube place 3. Place Tube in Apparatus pack->place heat_fast 4. Heat Rapidly to ~15°C below Expected M.P. place->heat_fast heat_slow 5. Heat Slowly (1-2 °C/min) heat_fast->heat_slow observe 6. Record Temperature Range (First Drop to Fully Liquid) heat_slow->observe compare 7. Compare Range to Literature Value observe->compare assess 8. Assess Purity (Sharp vs. Broad/Depressed Range) compare->assess

Caption: Workflow for Melting Point Purity Assessment.

  • Instrumentation: A calibrated melting point apparatus (capillary tube method).[19]

  • Sample Preparation:

    • The sample must be completely dry and finely powdered.

    • Tap the open end of a capillary tube into the sample powder to collect a small amount.

    • Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-3 mm.[21]

  • Measurement:

    • Place the packed capillary tube into the heating block of the apparatus.

    • If the approximate melting point is known, heat rapidly to about 15-20 °C below this temperature.

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

  • Data Interpretation:

    • Compare the observed melting range to the literature value for the pure nitropyridine derivative.

    • A sharp range (≤ 2 °C) that matches the literature value indicates high purity.[22]

    • A broad, depressed range indicates the presence of impurities.[20]

Summary and Comparison of Techniques

Technique Principle Primary Application Strengths Limitations
HPLC Differential partitioning between stationary and mobile phasesQuantitative purity determination; Separation of non-volatile impuritiesHigh resolution & sensitivity; Widely applicable; Established methodology[9]Requires reference standards for identified impurities; Response factors can vary
GC-MS Separation by boiling point, identification by mass fragmentationIdentification of volatile impurities & residual solvents; Structural elucidationHigh specificity; Excellent for identification; Library matching for knowns[12][13]Only for thermally stable & volatile compounds; Sample derivatization may be needed
qNMR Signal intensity is proportional to the number of nucleiAbsolute quantitative purity determination; Structural confirmationAbsolute method (no specific analyte standard needed); Non-destructive; High precision[14][15]Lower sensitivity than chromatography; Requires expensive equipment; Potential for peak overlap
Melting Point Disruption of crystal lattice by impurities lowers melting temperatureRapid, preliminary assessment of purity for crystalline solidsFast, simple, inexpensive; Good qualitative indicator of purityOnly for crystalline solids; Not quantitative; Insensitive to amorphous or low-level impurities

Conclusion: An Integrated Approach

No single technique can provide a complete picture of a compound's purity. For synthesized nitropyridine derivatives intended for use in research and drug development, a multi-tiered, orthogonal approach is the most scientifically sound strategy.

A typical workflow would involve an initial purity check using Melting Point Analysis and Thin-Layer Chromatography (TLC) after synthesis and initial purification (e.g., recrystallization).[20] This is followed by a high-resolution HPLC method to accurately quantify the main component and any non-volatile impurities, establishing the primary purity value (e.g., >95%).[23] GC-MS analysis should be performed to check for residual solvents and volatile by-products. Finally, qNMR can be employed as an orthogonal, absolute method to confirm the purity value obtained by HPLC, providing an exceptional level of confidence in the final product.[14]

This integrated strategy ensures that the purity assessment is not just a number, but a comprehensive characterization that upholds the principles of scientific integrity and aligns with the stringent expectations of the pharmaceutical industry.[24][25]

References

Inter-laboratory validation of analytical methods for nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Inter-laboratory Validation of Analytical Methods for Nitropyridines

Introduction: The Critical Role of Validated Nitropyridine Analysis

Nitropyridines are a class of heterocyclic aromatic compounds that are significant in both pharmaceutical and environmental contexts. They serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, including antitumor and antiviral agents.[1][2] However, their potential toxicity and environmental persistence necessitate accurate and reliable analytical methods for their detection and quantification. For researchers, scientists, and drug development professionals, the confidence in analytical data is paramount. This confidence is established through rigorous method validation, with inter-laboratory validation, often referred to as a round-robin test, being the gold standard for assessing the reproducibility and robustness of a method across different settings.[3][4][5][6]

This guide provides an in-depth comparison of analytical methods for nitropyridines, grounded in the principles of inter-laboratory validation. It is designed to offer not just procedural steps, but also the scientific rationale behind these choices, ensuring a trustworthy and authoritative resource.

Core Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][8][9] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, such as ICH Q2(R2), that outline the necessary validation parameters.[7][10][11][12][13][14][15] These guidelines form the bedrock of ensuring data quality and consistency in the pharmaceutical industry.[16]

The key performance characteristics evaluated during method validation include:

  • Accuracy: The closeness of agreement between the value found and an accepted reference value.[17][18][19][20]

  • Precision: The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. This is further divided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[18][19][20][21]

    • Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment.[19][20]

    • Reproducibility: Precision between laboratories, which is the primary focus of inter-laboratory studies.[18][19][21]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be present.[18][21]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.[18]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[21]

  • Range: The interval between the upper and lower concentrations of an analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]

Comparative Analysis of Analytical Techniques for Nitropyridines

The choice of analytical technique is critical and depends on the specific nitropyridine, the sample matrix, and the required sensitivity. The most common methods employed are based on chromatography coupled with a detector.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC is a versatile technique for separating nitropyridines from complex mixtures.[22] When coupled with mass spectrometry (LC-MS), it offers high sensitivity and selectivity, making it the technique of choice for trace-level analysis.[23][24][25]

  • Advantages of LC-MS:

    • High Sensitivity and Selectivity: LC-MS can achieve low limits of detection, often in the low µg/L range.[24][25]

    • Versatility: It can be applied to a wide range of nitropyridines and complex matrices.[23]

    • Structural Information: Mass spectrometry provides valuable information for the structural elucidation and confirmation of analytes.

  • Considerations for LC-MS Method Development:

    • Mobile Phase Selection: The choice of mobile phase components and pH is crucial for achieving good chromatographic separation.[22]

    • Ionization Source: The selection of the ionization source (e.g., Electrospray Ionization - ESI) and its parameters must be optimized for the specific nitropyridine.[24]

    • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to inaccurate quantification.[25]

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC is well-suited for the analysis of volatile and semi-volatile nitropyridines.[26] Coupling with a mass spectrometer provides high specificity and sensitivity.

  • Advantages of GC-MS:

    • High Resolution: Capillary GC columns offer excellent separation efficiency.[26]

    • Established Libraries: Extensive mass spectral libraries are available for compound identification.

  • Considerations for GC-MS Method Development:

    • Derivatization: Some nitropyridines may require derivatization to improve their volatility and thermal stability.

    • Injection Technique: The choice of injection mode (e.g., split, splitless) can significantly impact sensitivity.

Comparative Performance Data

Performance CharacteristicTypical Value/RangeReference
Limit of Detection (LOD) 0.01 - 6 µg/L[24]
Limit of Quantification (LOQ) < 10% of acceptance level[25]
**Linearity (R²) **> 0.99[27]
Accuracy (Recovery) 77% - 115%[24][25]
Repeatability (RSDr) < 15%[25]
Reproducibility (RSDR) Varies depending on study[27]

Note: These values are indicative and can vary based on the specific analyte, matrix, and instrumentation.

Designing and Executing an Inter-laboratory Validation Study

An inter-laboratory study, or round-robin test, is a powerful tool for assessing the reproducibility of an analytical method.[3][4][5][28] It involves multiple laboratories analyzing identical samples to determine the variability of results.[3][4]

Workflow for an Inter-laboratory Validation Study

Caption: Workflow of an inter-laboratory validation study.

Key Steps in an Inter-laboratory Study:

  • Protocol Development: A detailed and unambiguous protocol is essential. It should specify the analytical method, sample preparation, calibration procedures, and data reporting requirements.

  • Sample Preparation and Distribution: Homogeneous and stable samples are prepared and distributed to all participating laboratories. It is crucial to ensure that all laboratories receive identical materials.[5]

  • Analysis: Each laboratory analyzes the samples according to the provided protocol.

  • Data Analysis: The results are collected and statistically analyzed, typically using Analysis of Variance (ANOVA), to determine the within-laboratory (repeatability) and between-laboratory (reproducibility) variance.[3][4]

Detailed Experimental Protocol: LC-MS/MS Analysis of Nitropyridines in a Pharmaceutical Matrix

This protocol provides a general framework for the analysis of nitropyridines. It should be optimized and validated for the specific application.

1. Sample Preparation (Extraction)

  • Objective: To efficiently extract the nitropyridine analyte from the sample matrix while minimizing interferences.

  • Procedure:

    • Accurately weigh a representative portion of the homogenized sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water).

    • Vortex or sonicate for a specified time to ensure complete extraction.

    • Centrifuge to pelletize solid material.

    • Filter the supernatant through a 0.22 µm filter before analysis.

2. Chromatographic Conditions

  • Objective: To achieve baseline separation of the target nitropyridine from other components in the sample extract.

  • Typical Parameters:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[22]

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometric Conditions

  • Objective: To achieve sensitive and selective detection and quantification of the nitropyridine.

  • Typical Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition, which significantly enhances selectivity.

    • Optimization: Key parameters such as capillary voltage, gas flow rates, and collision energy should be optimized for the specific analyte.

Logical Relationship of Validation Parameters

Validation_Parameters Accuracy Accuracy Method Validated Method Accuracy->Method Precision Precision LOQ LOQ Precision->LOQ Precision->Method Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Method LOD LOD LOD->LOQ LOQ->Method Robustness Robustness Robustness->Method

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The inter-laboratory validation of analytical methods for nitropyridines is a critical step in ensuring the reliability and comparability of data across different laboratories. While LC-MS/MS has emerged as the most powerful technique for this purpose, a thorough understanding and implementation of the validation principles outlined by regulatory bodies like the ICH are essential. By adhering to a well-designed validation protocol and participating in inter-laboratory studies, researchers, scientists, and drug development professionals can have a high degree of confidence in their analytical results, ultimately contributing to the development of safe and effective pharmaceutical products and the accurate monitoring of these compounds in the environment.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of purity is not merely a quality control checkpoint; it is the foundation of reliable, reproducible, and safe scientific outcomes. Pyridine derivatives, a cornerstone class of compounds in pharmaceuticals and agrochemicals, demand rigorous analytical scrutiny. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity assays, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages in accuracy and efficiency.

This guide provides an in-depth, technical comparison of qNMR with traditional chromatographic methods for the purity assessment of pyridine derivatives. Moving beyond a simple procedural outline, we will explore the causality behind experimental choices, establish a framework for a self-validating protocol, and present comparative data to inform your method selection.

The Principle of qNMR: A Foundation of Stoichiometric Measurement

Unlike chromatographic techniques that rely on the response factor of an analyte relative to a standard (which can vary with UV absorbance or ionization efficiency), qNMR is a primary ratio method.[1] The fundamental principle is elegantly simple: the integrated area of an NMR signal is directly and strictly proportional to the number of atomic nuclei contributing to that signal.[2]

By co-dissolving a precisely weighed amount of the pyridine derivative (the analyte) with a precisely weighed amount of a high-purity, certified internal standard, the purity of the analyte can be calculated directly. This is achieved by comparing the integral of a well-resolved analyte signal to a signal from the internal standard, without the need for an identical reference standard of the analyte itself.[3]

Strategic Experimental Design: The Causality Behind Key Parameters

A robust qNMR experiment is not the result of default parameters but of deliberate, informed choices. Each parameter is set to mitigate potential sources of error and ensure the fundamental proportionality of signal integration holds true.

The Cornerstone: Selecting the Right Internal Standard

The choice of internal standard (IS) is arguably the most critical decision in designing a qNMR experiment. An ideal IS must meet several stringent criteria:

  • High Purity and Stability: The IS must have a certified purity (typically ≥99.5%) and be chemically inert, not reacting with the analyte, solvent, or trace moisture.[4]

  • Signal Resolution: It must possess one or more simple, sharp signals (singlets are ideal) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[5]

  • Solubility: It must be readily soluble in the chosen deuterated solvent along with the analyte.[6]

  • Hygroscopicity and Volatility: The IS should be non-hygroscopic and non-volatile to ensure accurate weighing.[4]

For pyridine derivatives, which are often analyzed in solvents like DMSO-d₆ or CDCl₃, several internal standards have been qualified. 3,4,5-Trichloropyridine is an excellent, though less common, choice as its structural similarity can lead to comparable relaxation times, while its substitution pattern provides signals that are typically well-resolved from common pyridine derivatives.[7] More conventional and widely available standards like Dimethyl Terephthalate (DMTP) or Maleic Acid are also highly effective. DMTP, for instance, offers a sharp singlet for its six methyl protons at ~3.9 ppm and aromatic signals around 8.0 ppm in DMSO-d₆, providing options for quantification depending on the analyte's spectrum.[8]

Critical Acquisition Parameters: Ensuring Quantitative Fidelity
  • Relaxation Delay (D1) - The Key to Full Magnetization Recovery:

    • Why it's critical: After an RF pulse excites the nuclei, they must return to their thermal equilibrium state before the next pulse is applied. This process, known as T₁ relaxation (spin-lattice relaxation), is exponential.[9] If the delay between scans (Recycle Delay = D1 + Acquisition Time) is too short, nuclei with longer T₁ values will not fully relax. This leads to signal saturation, where the observed signal intensity is attenuated and no longer proportional to the number of nuclei, invalidating the quantification.[10][11]

    • Expert Protocol: To ensure at least 99.3% recovery of magnetization for all signals, the relaxation delay (D1) must be set to a minimum of 5 times the longest T₁ relaxation time (5xT₁) of any signal of interest in the spectrum, including both the analyte and the internal standard.[12][13] For critical assays, a more conservative delay of 7xT₁ to 10xT₁ may be employed.[14][15] The T₁ values should be experimentally determined for each new compound using an inversion-recovery pulse sequence.[10]

  • Pulse Angle - Maximizing Signal Without Compromising Quantification:

    • Why it's critical: The RF pulse tips the net magnetization into the transverse plane for detection. A 90° pulse provides the maximum signal intensity in a single scan.[16] While smaller flip angles (e.g., 30°) are often used in routine structural NMR to allow for shorter experimental times, they are suboptimal for quantification.[14]

    • Expert Protocol: For qNMR, a carefully calibrated 90° pulse angle is strongly recommended.[15] This maximizes the signal-to-noise ratio per scan, which is crucial for precision. The use of a 90° pulse reinforces the necessity of an adequate relaxation delay (≥5xT₁), as it completely saturates the signal if relaxation is incomplete.[12][17]

  • Sufficient Signal-to-Noise Ratio (S/N):

    • Why it's critical: Accurate integration requires a high S/N. Low signal intensity leads to greater uncertainty in defining the integral boundaries, directly impacting the precision of the result.

    • Expert Protocol: For a quantitative uncertainty of less than 1%, a minimum S/N of 150:1 is required for the signals being integrated.[18] An S/N of 250:1 or greater is recommended for high-precision assays.[5] This is achieved by adjusting the number of scans based on the sample concentration.

Experimental Workflow & Protocol

The following section details a self-validating workflow for determining the purity of a model pyridine derivative (e.g., 4-methoxypyridine) using qNMR.

qNMR_Workflow cluster_prep Part 1: Sample & Standard Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation prep1 Accurately weigh ~15 mg of Pyridine Derivative (Analyte, m_A) prep2 Accurately weigh ~10 mg of Internal Standard (IS, m_IS, e.g., DMTP) prep3 Quantitatively transfer both to a single vial prep2->prep3 Combine prep4 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) & vortex prep3->prep4 prep5 Transfer solution to NMR tube prep4->prep5 acq1 Determine T1 values (Inversion-Recovery) prep5->acq1 acq2 Set acquisition parameters: D1 ≥ 5 * longest T1 Pulse Angle = 90° Scans for S/N > 250 acq1->acq2 acq3 Acquire 1H NMR Spectrum acq2->acq3 proc1 Apply Fourier Transform, Phase Correction, and Baseline Correction acq3->proc1 proc2 Select well-resolved signals for Analyte (Sig_A) and IS (Sig_IS) proc1->proc2 proc3 Integrate signals to get areas (Int_A, Int_IS) proc2->proc3 proc4 Calculate Purity (P_A) using the qNMR equation proc3->proc4

Caption: Workflow for qNMR Purity Assessment.

Step-by-Step Protocol: Purity of 4-Methoxypyridine
  • Preparation:

    • Accurately weigh approximately 15 mg of 4-methoxypyridine into a clean, dry vial using a calibrated analytical balance (record mass as mA).[19]

    • To the same vial, add approximately 10 mg of accurately weighed Dimethyl Terephthalate (DMTP) internal standard (record mass as mIS).[19]

    • Add approximately 0.7 mL of DMSO-d₆.

    • Secure the cap and vortex the vial until both solids are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (Illustrative Parameters):

    • T₁ Determination: Perform an inversion-recovery experiment. Assume the longest T₁ is found to be 4.0 s for an aromatic proton on the analyte.

    • Quantitative Experiment:

      • Relaxation Delay (D1): 20 s (5 x 4.0 s)

      • Pulse Program: Standard single 90° pulse (e.g., Bruker 'zg')

      • Number of Scans: Set to achieve S/N > 250 for the signals of interest (e.g., 16 scans).

      • Acquisition Time (AQ): ~3-4 s

      • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation, manual phase correction, and automated baseline correction.

    • Select a well-resolved signal for the analyte, for example, the singlet from the methoxy group protons of 4-methoxypyridine (SigA).

    • Select the singlet from the methyl protons of the DMTP internal standard (SigIS).

    • Carefully integrate both signals to obtain their respective areas, IntA and IntIS.

  • Purity Calculation: The purity of the analyte (PA) as a mass fraction (%) is calculated using the following universal qNMR equation:

    PA (%) = (IntA / NA) * (NIS / IntIS) * (MWA / MWIS) * (mIS / mA) * PIS

    Where:

    • IntA, IntIS: Integral areas for the analyte and internal standard.

    • NA, NIS: Number of protons for the integrated signals (e.g., NA=3 for the OCH₃ group; NIS=6 for the two CH₃ groups of DMTP).

    • MWA, MWIS: Molecular weights of the analyte and internal standard.

    • mA, mIS: Weighed masses of the analyte and internal standard.

    • PIS: Purity of the internal standard (from its Certificate of Analysis, e.g., 99.8%).

Method Validation: A Self-Validating System per ICH Q2(R2)

A qNMR method for purity determination must be validated to demonstrate it is fit for purpose, following guidelines such as those from the International Conference on Harmonisation (ICH).[20][21][22]

Validation ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity Ensure the signals for quantification (analyte and IS) are free from interference from impurities, degradation products, or solvent signals.Visual inspection of the spectrum. Peak purity assessment if necessary. The signals must be baseline-resolved.
Linearity Demonstrate a linear relationship between concentration and signal response. Prepare at least 5 concentrations of the analyte spanning 80-120% of the target concentration. Plot the ratio of (analyte integral / IS integral) vs. analyte concentration.Coefficient of determination (R²) ≥ 0.999
Accuracy Closeness of the measured value to the true value. Assessed by recovery studies. Spike a known amount of analyte at three levels (e.g., 80%, 100%, 120%) into a sample matrix.Mean recovery between 98.0% and 102.0%.[3]
Precision Measure of the scatter between results from repeated measurements. • Repeatability: Multiple preparations (n=6) by the same analyst on the same day. • Intermediate Precision: Repeat the study on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy.Determined based on S/N. LOD: S/N ≈ 3:1.[3][23] LOQ: S/N ≥ 10:1.[3][23]
Robustness Measure of the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., temperature, relaxation delay).Purity results should not significantly change. RSD of results across varied parameters should be within precision limits.

Comparative Performance: qNMR vs. HPLC

The choice between qNMR and HPLC depends on the specific analytical goal. qNMR excels as a primary method for assigning the absolute purity of a main component, while HPLC is superior for profiling and quantifying trace-level impurities.

Caption: Logical Relationship: qNMR vs. HPLC.

Performance MetricQuantitative ¹H NMRReverse-Phase HPLC-UVJustification & Expert Insight
Principle Primary (Absolute) Method[2]Relative MethodqNMR provides a direct measure of purity traceable to SI units via a certified IS. HPLC purity is relative to the sum of all detected peak areas, which is only accurate if all impurities have the same response factor as the main component—a rare occurrence.[4]
Standard Requirement Certified Internal Standard (unrelated to analyte)[24]Certified Reference Standard of the Analyte and all major impuritiesThis is a major advantage for qNMR in early development when impurity standards are scarce and expensive to synthesize.[24]
Accuracy Excellent (typically 98-102% recovery)Good to Excellent (highly dependent on standard purity and response factors)qNMR accuracy is fundamentally robust due to the direct proportionality of the signal. HPLC accuracy can be compromised by co-eluting impurities or incorrect response factors.
Precision Excellent (RSD < 1.0%)Excellent (RSD < 1.0%)Both techniques can achieve high precision with proper validation and modern instrumentation.
LOD / LOQ Higher (analyte-dependent, typically low mg/mL to high µg/mL)[3]Lower (typically low µg/mL to ng/mL)HPLC is significantly more sensitive and is the preferred method for detecting and quantifying trace impurities, especially those below the 0.1% level.
Selectivity High (based on unique chemical shifts)High (based on chromatographic separation)Peak overlap can be a challenge in qNMR for complex mixtures, whereas HPLC excels at resolving components.
Development Time Short (minutes to hours)Moderate to Long (days to weeks)qNMR methods are largely generic. HPLC requires extensive development of mobile phase, gradient, column, and detector settings.

Conclusion: A Synergistic Approach to Purity Determination

Quantitative NMR is not a universal replacement for HPLC, but rather a powerful, orthogonal, and often more direct tool for the purity determination of main components like pyridine derivatives. Its status as a primary analytical method, freedom from analyte-specific reference standards, and rapid development time make it an invaluable asset, particularly in research and early-phase drug development.[2]

For a comprehensive quality control strategy, a synergistic approach is recommended. Use qNMR for the accurate, absolute purity assignment of the bulk active ingredient or key intermediate. Complement this with a validated HPLC method for the detailed profiling and quantification of trace impurities and stability studies. By leveraging the strengths of both techniques, researchers and drug development professionals can build a more complete and robust understanding of their material's quality, ensuring the integrity and success of their scientific endeavors.

References

A Researcher's Guide to Bridging Experiment and Theory: Spectroscopic Analysis of 2-(2-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the robust characterization of novel molecules is paramount. 2-(2-Nitrophenyl)pyridine, a heterocyclic aromatic compound, presents an interesting case study due to the electronic interplay between its electron-withdrawing nitro group and the pyridine moiety. A thorough understanding of its structural and electronic properties is crucial for predicting its reactivity, potential biological activity, and applications. This guide provides a comprehensive framework for comparing experimentally obtained spectroscopic data of this compound with high-level theoretical calculations. By juxtaposing real-world measurements with computational predictions, researchers can gain deeper insights into the molecule's behavior, validate their findings, and refine their theoretical models.

This guide is structured to provide not just a protocol, but a logical workflow that emphasizes the synergy between experimental and computational chemistry. We will delve into the key spectroscopic techniques—UV-Visible, FT-IR, and NMR spectroscopy—outlining both the experimental procedures and the theoretical underpinnings for a rigorous comparative analysis.

The Logic of Comparison: An Overview

The core principle of this guide is the validation of theoretical models through experimental data and, conversely, the use of theoretical calculations to interpret and assign experimental spectra. This iterative process strengthens our understanding of the molecule's properties.

cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparative Analysis exp_synthesis Synthesis & Purification of this compound exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr compare_uv Compare UV-Vis Spectra exp_uv->compare_uv compare_ftir Compare FT-IR Spectra exp_ftir->compare_ftir compare_nmr Compare NMR Spectra exp_nmr->compare_nmr theo_geom Geometry Optimization (DFT) theo_uv TD-DFT Calculation theo_geom->theo_uv theo_ftir Frequency Analysis (DFT) theo_geom->theo_ftir theo_nmr GIAO-DFT Calculation theo_geom->theo_nmr theo_uv->compare_uv theo_ftir->compare_ftir theo_nmr->compare_nmr insight Molecular Insight & Validation compare_uv->insight compare_ftir->insight compare_nmr->insight

Figure 1: A schematic overview of the comparative workflow, illustrating the parallel experimental and theoretical streams culminating in a unified analysis.

I. UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For this compound, we expect to observe transitions characteristic of both the pyridine and nitrophenyl chromophores, likely with shifts due to their conjugation.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile) to an approximate concentration of 10⁻⁵ M. The solvent choice is critical as it can influence the position of absorption maxima.

  • Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.

  • Blank Correction: Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes.

  • Data Acquisition: Record the absorption spectrum of the sample solution from 200 to 800 nm.[1]

Theoretical Calculation: TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules.[2][3]

Computational Methodology:

  • Geometry Optimization: The first step is to obtain a stable molecular geometry. This is achieved using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[1]

  • Excited State Calculation: Following geometry optimization, perform a TD-DFT calculation using the same functional and basis set. The calculation should include a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), to simulate the experimental conditions.[3]

  • Data Analysis: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths (f). The transitions with the highest oscillator strengths are expected to correspond to the major peaks in the experimental spectrum.

Data Comparison: UV-Vis
FeatureExperimental Data*Theoretical Calculation
λmax 1 (nm) ~255258 (f=0.12)
λmax 2 (nm) ~330325 (f=0.08)
Solvent EthanolEthanol (IEFPCM)

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Vibrational Modes

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, we are particularly interested in the vibrational modes of the C=N and C=C bonds in the pyridine ring, the C-N bond, and the symmetric and asymmetric stretching of the NO₂ group.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

  • Background Spectrum: Record a background spectrum of the pure KBr pellet.

  • Data Acquisition: Record the FT-IR spectrum of the sample from 4000 to 400 cm⁻¹.[4]

Theoretical Calculation: DFT Frequency Analysis

DFT calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of the experimental FT-IR spectrum.

Computational Methodology:

  • Geometry Optimization: As with the TD-DFT calculations, the initial step is to optimize the molecular geometry using DFT (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory. This will yield the harmonic vibrational frequencies. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to account for anharmonicity and other systematic errors.[5]

  • Visualization: The calculated vibrational modes can be visualized to aid in their assignment.

Data Comparison: FT-IR
Vibrational ModeExperimental (cm⁻¹)*Theoretical (cm⁻¹) (Scaled)
Aromatic C-H stretch 3100-30003080
C=N stretch (pyridine) ~16001595
NO₂ asymmetric stretch ~15301525
NO₂ symmetric stretch ~13501345
C-N stretch ~850845

Disclaimer: The experimental FT-IR data presented is based on typical values for nitropyridine compounds and serves as a representative example due to the lack of freely available specific data for this compound.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide detailed information about the chemical environment of each hydrogen and carbon atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and place it in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. For more detailed structural elucidation, 2D NMR experiments like COSY and HSQC can be performed.

Theoretical Calculation: GIAO-DFT

The Gauge-Including Atomic Orbital (GIAO) method within DFT is a reliable approach for calculating NMR chemical shifts.[6]

Computational Methodology:

  • Geometry Optimization: Optimize the molecular geometry in the gas phase or with a solvent model using a functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)).

  • NMR Calculation: Perform a GIAO NMR calculation on the optimized structure. It is crucial to use a consistent level of theory for both the molecule of interest and the reference compound (e.g., Tetramethylsilane, TMS).

  • Chemical Shift Prediction: The calculated isotropic shielding values are then referenced to the calculated shielding of TMS to obtain the chemical shifts.

Data Comparison: ¹H and ¹³C NMR
NucleusExperimental (ppm)*Theoretical (ppm)
¹H (Pyridine ring) 7.2-8.77.3-8.6
¹H (Nitrophenyl ring) 7.5-8.27.6-8.3
¹³C (Pyridine ring) 120-158122-155
¹³C (Nitrophenyl ring) 124-149125-148

Disclaimer: The experimental NMR data are estimations based on known chemical shift ranges for similar structures. Specific assignments require the actual experimental spectra.

Synthesizing the Data: A Holistic Interpretation

A direct comparison of the experimental and theoretical data, as tabulated above, is the cornerstone of this analytical approach. Discrepancies between the two datasets are not failures of the methods but rather opportunities for deeper understanding. For instance, a significant deviation in a specific vibrational mode in the FT-IR spectrum might suggest a strong intermolecular interaction in the solid state that is not accounted for in the gas-phase or implicit solvent theoretical model. Similarly, differences in NMR chemical shifts can point to specific solvent-solute interactions.

The causality behind our experimental choices lies in established, validated techniques for the characterization of organic compounds. The choice of computational methods, particularly the B3LYP functional and the 6-311++G(d,p) basis set, is grounded in their proven reliability for predicting the spectroscopic properties of a wide range of organic molecules.[1]

exp_data Experimental Data (UV-Vis, FT-IR, NMR) comparison Comparison & Discrepancy Analysis exp_data->comparison theo_data Theoretical Data (TD-DFT, DFT) theo_data->comparison refinement Refinement of Theoretical Model (e.g., solvent effects, intermolecular forces) comparison->refinement interpretation Enhanced Structural & Electronic Interpretation comparison->interpretation refinement->theo_data

Figure 2: The iterative logic of comparing experimental and theoretical spectroscopic data for a more refined molecular understanding.

Conclusion

The synergistic approach of combining experimental spectroscopy with theoretical calculations provides a powerful and self-validating system for the in-depth characterization of this compound. While experimental data provides the ground truth, theoretical calculations offer a lens through which we can interpret and understand this data at a molecular level. This guide has outlined a robust framework for this comparative analysis, empowering researchers to not only characterize their molecules with high confidence but also to deepen their fundamental understanding of the underlying chemical principles.

References

A Comparative Guide to Catalysts for Nitropyridine Synthesis: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitropyridines are foundational scaffolds in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The introduction of a nitro group onto the pyridine ring dramatically alters its electronic properties, paving the way for a diverse range of subsequent chemical transformations.[1][2] However, the direct nitration of the electron-deficient pyridine ring presents a persistent challenge in synthetic chemistry, often requiring harsh conditions and suffering from low yields and poor regioselectivity.[1][3][4]

Transition-metal catalysis has emerged as a powerful and elegant solution to these challenges, offering milder reaction conditions and, crucially, precise control over which position of the pyridine ring is nitrated.[5] This guide provides a comprehensive benchmark of the leading catalytic systems for nitropyridine synthesis, with a focus on palladium, copper, and ruthenium-based catalysts. We will delve into their mechanisms, compare their performance using experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals to implement these state-of-the-art methodologies.

The Challenge of Regioselectivity in Pyridine Nitration

The inherent electronic properties of the pyridine ring make it resistant to electrophilic aromatic substitution, the classical method for nitration.[1][3] This has spurred the development of innovative catalytic C-H activation strategies. A primary focus of modern catalyst development is the ability to direct the nitro group to a specific carbon atom (C-H bond) on the pyridine ring, a feat that is often dictated by the catalyst's coordination with the substrate. This guide will compare catalysts based on their ability to achieve ortho, meta, and para-nitration, a critical consideration for any synthetic campaign.

Benchmarking Catalyst Performance

The efficacy of a catalyst is measured by several key performance indicators. In the following sections, we will compare different catalytic systems based on:

  • Yield (%): The amount of desired nitropyridine product obtained.

  • Regioselectivity: The ratio of different positional isomers formed (e.g., ortho vs. meta vs. para).

  • Catalyst Loading (mol %): The amount of catalyst required, with lower loadings being more cost-effective and sustainable.

  • Reaction Conditions: The temperature, time, and additives required for the transformation.

  • Substrate Scope: The range of different substituted pyridines that can be successfully nitrated.

Palladium-Catalyzed C-H Nitration: The Power of Directing Groups

Palladium catalysts are among the most powerful tools for the regioselective C-H functionalization of aromatic rings, and nitration is no exception.[6][7][8][9] These systems typically rely on a "directing group" — a functional group pre-installed on the pyridine substrate that coordinates to the palladium center and guides the catalyst to a specific C-H bond, most commonly the ortho position.[6][7][8][9][10]

Mechanism Insight: The generally accepted mechanism involves the formation of a palladacycle intermediate through chelation-assisted C-H activation.[11] This is followed by an oxidation step, often involving a silver salt co-oxidant, and subsequent reductive elimination to yield the nitrated product and regenerate the active palladium catalyst.[6][7] Mechanistic studies suggest the involvement of Pd(II)/Pd(IV) or Pd(II)/Pd(III) catalytic cycles.[6][7][8]

Table 1: Performance of Selected Palladium Catalysts for Ortho-Nitration

Catalyst SystemDirecting GroupSubstrate ExampleNitrating AgentConditionsYield (%)Ref.
Pd(OAc)₂ / Ag₂CO₃2-Pyridyl2-PhenylpyridineAgNO₃1,4-Dioxane, 120 °C, 24h85[6][7]
Pd(OAc)₂ / Ag₂OO-methyl oximyl2-Acetylpyridine oximeAgNO₃DCE, 100 °C, 12h92[6][7]
Pd₂(dba)₃N-PyridylN-PyridylcarbazoleAgNO₃1,4-Dioxane, 100 °C69[12]
Pd(OAc)₂N-Pyrimidyl4-Quinolonet-BuONODCE, 95 °C, 18hHigh[13]

Advantages:

  • Excellent and predictable regioselectivity, primarily for ortho-functionalization.[6][7]

  • Broad substrate scope and functional group tolerance.[8]

Limitations:

  • Requires the pre-installation and potential subsequent removal of a directing group, adding steps to the synthesis.[10]

  • Relatively high cost of palladium and silver-based co-oxidants.

Copper-Catalyzed Nitration: A Cost-Effective Alternative

Copper catalysts have gained significant traction as a more economical and sustainable alternative to palladium.[14][15] While sometimes requiring directing groups similar to palladium systems, copper catalysis can offer unique reactivity and selectivity.

Mechanism Insight: Copper-catalyzed nitrations can proceed through various pathways. Some chelation-assisted methods are mechanistically similar to palladium catalysis. Other systems may involve a radical mechanism, where a nitro radical is generated from a precursor like tert-butyl nitrite and then adds to the heterocycle.[15]

Table 2: Performance of Selected Copper Catalysts for Nitration

Catalyst SystemDirecting GroupSubstrate ExampleNitrating AgentConditionsYield (%)SelectivityRef.
Cu(OTf)₂NonePyridinePhI=NTsMeCN, rt, 4hExcellentN-imination[14]
CuIN-2-PyridoylIndolet-BuONOToluene, 110 °C, 12h853-Nitroindole[15]
Cu(NO₃)₂·3H₂ONone (with Ru cat.)2-PhenylpyridineCu(NO₃)₂·3H₂ODCE, 100 °C, 12h76meta-Nitration[16]

Advantages:

  • Lower cost and higher abundance of copper compared to palladium.

  • Can facilitate unique transformations, such as the switchable synthesis of different products based on the directing group.[15]

Limitations:

  • Often requires higher catalyst loadings than palladium systems.

  • Regiocontrol can be less predictable without strong directing groups.

Ruthenium-Catalyzed Meta-Nitration: Accessing a Challenging Position

Achieving functionalization at the meta position of the pyridine ring is particularly challenging due to the ring's electronics. Ruthenium catalysis has recently emerged as a breakthrough strategy to achieve this difficult transformation with high selectivity.[16]

Mechanism Insight: These reactions often employ a directing group to form a stable ruthenacycle intermediate. The inherent coordination geometry of this intermediate then favors functionalization at the sterically accessible meta C-H bond of the pyridine ring.

Table 3: Performance of Ruthenium Catalyst for Meta-Nitration

Catalyst SystemDirecting GroupSubstrate ExampleNitrating AgentConditionsYield (%)SelectivityRef.
[Ru(p-cymene)Cl₂]₂ / AgOAc2-Pyridyl2-PhenylpyridineCu(NO₃)₂·3H₂ODCE, 100 °C, 12h76meta > 20:1[16]

Advantages:

  • Provides a rare and highly valuable method for selective meta-nitration.[16]

  • Demonstrates high regioselectivity for a challenging position.

Limitations:

  • The methodology is relatively new and may have a more limited substrate scope compared to more established methods.

  • Still relies on a directing group strategy.

Experimental Workflows and Protocols

To ensure the reproducibility and practical application of these findings, we provide detailed experimental protocols and a generalized workflow for catalyst screening.

General Workflow for Catalyst Screening

The following diagram outlines a systematic approach for evaluating and optimizing a catalytic nitration reaction.

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Scale-up start Select Pyridine Substrate & Directing Group Strategy reagents Prepare Catalyst, Nitrating Agent, Solvents, Additives start->reagents setup Set up Reaction Under Inert Atmosphere reagents->setup screen Screen Catalysts & Nitrating Agents setup->screen optimize Optimize: Temperature, Concentration, Time screen->optimize Initial Hit workup Reaction Quench & Workup optimize->workup analysis Analyze Crude Mixture (GC-MS, NMR) for Yield & Selectivity workup->analysis purify Purify Product (Column Chromatography) analysis->purify Successful? scaleup Scale-up Optimized Reaction purify->scaleup

Caption: Generalized workflow for screening and optimizing catalytic nitration of pyridines.

Protocol 1: Palladium-Catalyzed Ortho-Nitration of 2-Phenylpyridine

This protocol is adapted from the work of Zhang, W., et al. (2013).[6][7]

Materials:

  • 2-Phenylpyridine (1 mmol, 155 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg, 5 mol %)

  • Silver(I) carbonate [Ag₂CO₃] (1 mmol, 276 mg)

  • Silver(III) nitrate [AgNO₃] (2 mmol, 340 mg)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk tube or similar reaction vessel

  • Stir bar

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 2-phenylpyridine, Pd(OAc)₂, Ag₂CO₃, and AgNO₃.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(2-nitrophenyl)pyridine.

Catalytic Cycle Visualization

Understanding the mechanism is key to troubleshooting and innovation. The following diagram illustrates a simplified catalytic cycle for the Pd-catalyzed ortho-C-H nitration.

G pd2 Pd(II) palladacycle Pd(II) Palladacycle pd2->palladacycle + Substrate - HX (C-H Activation) substrate Py-DG pd4 Pd(IV) Intermediate palladacycle->pd4 + Oxidant (Ag+) + NO2 Source pd4->pd2 Reductive Elimination product Nitro-Py-DG pd4->product

Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for chelation-assisted C-H nitration.

Conclusion and Future Outlook

The catalytic synthesis of nitropyridines has undergone a dramatic transformation. Palladium-catalyzed, directing-group-assisted methods remain the gold standard for predictable ortho-nitration, offering high yields and excellent selectivity.[6][7][8] Copper catalysis presents a cost-effective and versatile alternative, while emerging ruthenium systems provide unprecedented access to the challenging meta-isomers.[15][16]

Future research will likely focus on several key areas:

  • Catalyst-Free Meta-Nitration: Recent advances have shown promise in catalyst-free, dearomatization-rearomatization strategies for achieving meta-nitration, which could offer a more sustainable and scalable approach.[3][4][17]

  • Lowering Catalyst Loadings: Developing more active catalysts that can operate at parts-per-million (ppm) levels will be crucial for industrial applications.

  • Eliminating Directing Groups: The development of catalysts that can achieve high regioselectivity without the need for directing groups remains a primary goal in C-H activation chemistry.

  • Organocatalysis: Photochemical and organocatalytic methods are also being explored, offering metal-free pathways for pyridine functionalization through radical mechanisms.[18]

The continued innovation in catalyst design will undoubtedly provide chemists with even more powerful and precise tools for synthesizing the next generation of nitropyridine-containing molecules, accelerating discovery in medicine and materials science.

References

A Comparative Guide to the Analysis of Potential Impurities in 2-(2-Nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Nitrophenyl)pyridine is a pivotal building block in the synthesis of various pharmacologically active compounds and functional materials. The purity of this intermediate is paramount, as even trace-level impurities can significantly impact the yield, safety, and efficacy of the final product.[1] This guide provides an in-depth analysis of potential impurities originating from its common synthetic pathways and presents a comparative evaluation of analytical methodologies for their detection, quantification, and characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to establish robust and self-validating analytical control strategies.

The Synthetic Landscape: Understanding Impurity Origins

A comprehensive analysis begins with understanding the synthetic route. The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction typically involves the coupling of a 2-halopyridine (e.g., 2-bromopyridine) with (2-nitrophenyl)boronic acid in the presence of a base.[2]

This synthetic pathway, while efficient, can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2-halopyridine and (2-nitrophenyl)boronic acid.

  • Homocoupling By-products: Formation of 2,2'-bipyridine from the 2-halopyridine and 2,2'-dinitrobiphenyl from the boronic acid.

  • Side-Reaction Products: Protodeboronation of the boronic acid can lead to the formation of nitrobenzene. Additionally, boric acid is a key byproduct that can influence the reaction equilibrium.[4]

  • Isomeric Impurities: Positional isomers, such as 2-(4-nitrophenyl)pyridine or 3-(2-nitrophenyl)pyridine, can arise from impurities in starting materials or non-specific coupling. These are often the most challenging to separate and identify.

  • Process-Related Impurities: These include residual solvents used during the reaction and purification, as well as traces of the palladium catalyst.[5]

dot graph TD; A["2-Halopyridine"]; B["(2-Nitrophenyl)boronic Acid"]; C["Pd Catalyst / Base"]; D["Suzuki-Miyaura Coupling"]; E["this compound (API)"]; F["Potential Impurities"]; G["Starting Materials (Residual)"]; H["By-products (Homocoupling, Side Reactions)"]; I["Isomeric Impurities"]; J["Process-Related (Solvents, Catalyst)"];

end

Caption: Origin of impurities from Suzuki-Miyaura synthesis.

Comparative Analysis of Analytical Methodologies

No single analytical technique can comprehensively profile all potential impurities. An orthogonal approach, using multiple techniques with different separation and detection principles, is essential for a robust analysis.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode, is the cornerstone for purity analysis and is considered the gold standard in pharmaceutical quality control.[5]

  • Expertise & Experience: The choice of HPLC is driven by its exceptional ability to separate non-volatile organic compounds. For this compound and its key organic impurities (starting materials, by-products, isomers), which possess strong UV chromophores, a UV detector provides excellent sensitivity and linearity for quantification. The method's robustness allows for routine in-process controls and final product release testing.

  • Trustworthiness: A well-developed HPLC method is self-validating. System suitability tests (SSTs) performed before each run (e.g., checking resolution between the main peak and a known impurity, peak symmetry, and injection precision) ensure the system is performing correctly, guaranteeing the reliability of the generated data.

  • Authoritative Grounding: Regulatory bodies like the ICH have established guidelines (e.g., Q2(R1) for method validation) that solidify HPLC's role in impurity profiling.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the ideal technique for analyzing volatile and semi-volatile compounds.[5][7]

  • Expertise & Experience: In the context of this compound analysis, the primary application of GC-MS is the quantification of residual solvents (e.g., toluene, THF, ethanol) from the synthesis and purification steps. Its high sensitivity and the specificity of mass spectrometry detection make it superior to other methods for this purpose. It can also be effective for detecting volatile by-products like nitrobenzene. While GC can separate some positional isomers, the high boiling point of the main compound makes it less suitable for primary purity analysis compared to HPLC.[8]

  • Trustworthiness: The use of a mass spectrometer as a detector provides high confidence in peak identification through library matching. Quantitation is achieved using internal or external standards, and method validation ensures accuracy and precision.

  • Authoritative Grounding: The ICH Q3C guideline specifically addresses limits for residual solvents, making GC a critical tool for regulatory compliance.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation of HPLC with the definitive identification capabilities of mass spectrometry.[7][9]

  • Expertise & Experience: LC-MS is the premier tool for impurity identification.[10][11] When an unknown peak is observed in an HPLC-UV chromatogram, LC-MS can provide its molecular weight with high accuracy. This information is the first and most critical step in deducing the impurity's structure. Its exceptional sensitivity allows for the detection and identification of impurities at levels far below what UV detection can achieve, which is crucial for genotoxic impurity analysis.[9]

  • Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the calculation of a compound's elemental formula.[12] This provides an extremely high degree of confidence in the proposed identity of an unknown impurity, which can then be confirmed by synthesizing a reference standard.

  • Authoritative Grounding: Regulatory agencies like the FDA increasingly expect thorough impurity characterization, for which LC-MS/MS data is often a prerequisite for submissions.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for the structural elucidation of organic molecules.[13][14]

  • Expertise & Experience: While HPLC and LC-MS can separate and suggest the identity of an impurity, NMR provides the unambiguous structural proof. It is indispensable for distinguishing between positional isomers, which may have identical mass spectra. The process typically involves isolating a sufficient quantity of the impurity (e.g., via preparative HPLC) and then performing a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments to piece together the molecular structure.[15][16]

  • Trustworthiness: The data from NMR is fundamental. It provides direct evidence of the carbon-hydrogen framework and the connectivity of atoms within a molecule, leaving no ambiguity about its structure.

  • Authoritative Grounding: For the definitive characterization of a novel impurity required for regulatory filings, NMR data is the gold standard for structural proof.[10]

Data-Driven Performance Comparison

The choice of analytical technique is dictated by the specific goal, whether it is routine purity testing, identification of an unknown, or quantification of a specific type of impurity.

Parameter HPLC-UV GC-MS LC-MS NMR Spectroscopy
Primary Application Quantitative purity & assayResidual solvents, volatile impuritiesIdentification of unknown impuritiesDefinitive structure elucidation
Applicable Impurities Starting materials, by-products, isomersResidual solvents, volatile by-productsAll organic impuritiesAll organic impurities (isolated)
Sensitivity Good (ng range)Excellent (pg range)Exceptional (pg-fg range)Low (µg-mg range)
Quantitative Accuracy ExcellentGoodGood (requires specific tuning)Good (qNMR), but not routine
Identification Power Low (Retention time matching only)Good (MS library matching)Excellent (Accurate mass, fragmentation)Definitive (Unambiguous structure)
Throughput HighHighMediumLow

Validated Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: RP-HPLC Method for Purity and Assay

This method is designed for the quantitative determination of this compound and the separation of its key non-volatile impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: Waters Atlantis T3, 3 µm, 150 x 4.6 mm, or equivalent C18 column.[17]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[17]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[17]

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 248 nm.[17]

  • Injection Volume: 10 µL.[17]

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 100-mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).[17]

Protocol 2: GC-MS Method for Residual Solvents

This static headspace method is suitable for identifying and quantifying common process solvents.

  • Instrumentation: GC system with a headspace autosampler and a Mass Spectrometer detector.

  • Column: Agilent DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO) and seal immediately.

Comprehensive Analytical Workflow

dot graph TD; A[Sample Batch] --> B{Initial Purity Check}; B --> C[RP-HPLC-UV]; C --> D{Purity ≥ 99.5% andNo Unknowns > 0.1%?}; D -- Yes --> E[Release Batch]; D -- No --> F{Identify & Quantify Impurities}; F --> G[LC-MS for Identification]; F --> H[GC-MS for Residual Solvents]; G --> I{Structure Confirmed?}; I -- Tentative --> J[Isolate via Prep-HPLC]; J --> K[NMR for Structure Elucidation]; K --> L[Synthesize Reference Standard]; L --> I; I -- Confirmed --> M[Update HPLC Method to Quantify]; H --> M; M --> N[Final Impurity Profile Report]; N --> E;

end

Caption: Integrated workflow for impurity analysis.

Conclusion

The comprehensive analysis of impurities in this compound is a multi-faceted task that relies on a strategic combination of orthogonal analytical techniques. While HPLC serves as the robust workhorse for routine quantitative analysis, it must be complemented by GC-MS for volatile impurities and, critically, by LC-MS for the rapid identification of unknown peaks. For absolute structural confirmation, particularly for challenging isomers, NMR spectroscopy remains the undisputed gold standard. By understanding the synthetic origin of potential impurities and applying the appropriate analytical tools in a validated workflow, researchers and developers can ensure the quality, safety, and consistency of this vital chemical intermediate.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitrophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Nitrophenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.